molecular formula C7H14ClNO B1431340 5-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS No. 1330765-15-5

5-Oxa-2-azaspiro[3.5]nonane hydrochloride

Cat. No.: B1431340
CAS No.: 1330765-15-5
M. Wt: 163.64 g/mol
InChI Key: DDWMNEUKQTTZCL-UHFFFAOYSA-N
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Description

5-Oxa-2-azaspiro[3.5]nonane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO and its molecular weight is 163.64 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-oxa-2-azaspiro[3.5]nonane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-2-4-9-7(3-1)5-8-6-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDWMNEUKQTTZCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC2(C1)CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride , a specialized spirocyclic building block used in modern medicinal chemistry to improve the physicochemical properties of drug candidates.[1][2]

High-Fsp³ Scaffolds for Next-Generation Drug Discovery

Executive Summary

In the pursuit of "escaping from flatland," medicinal chemists increasingly rely on three-dimensional (3D) scaffolds to improve solubility, metabolic stability, and target selectivity. This compound (CAS: 1330765-15-5) represents a strategic structural motif that combines the rigidity of an azetidine ring with the polarity of a tetrahydropyran system.[1][2] This spirocycle serves as a superior bioisostere for morpholine and piperidine, offering a high fraction of sp³-hybridized carbons (Fsp³) while lowering lipophilicity (LogP).[1][2]

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Connectivity

The compound is a bicyclic system where a four-membered azetidine ring and a six-membered tetrahydropyran ring share a single carbon atom (the spiro center).[1][2]

  • System: Spiro[3.5]nonane (4 carbons + 6 carbons - 1 shared = 9 skeletal atoms).[1][2]

  • Heteroatoms:

    • 2-aza: Nitrogen at position 2 (in the 4-membered ring).[1][2][3]

    • 5-oxa: Oxygen at position 5 (in the 6-membered ring, adjacent to the spiro center).[1][2]

  • Connectivity: This specific isomer corresponds to Spiro[azetidine-3,2'-tetrahydropyran] .[1][2] The oxygen atom is directly bonded to the quaternary spiro carbon, creating a cyclic hemiacetal ether linkage that is chemically stable.[1]

Structural Diagram (Graphviz)

The following diagram illustrates the connectivity and numbering scheme, highlighting the critical spiro-junction.

G cluster_azetidine Azetidine Ring (A) cluster_pyran Tetrahydropyran Ring (B) N2 N(2) (NH) C3 C(3) C1 C(1) C4 C(4) (Spiro) O5 O(5) C4->O5 C6 C(6) C7 C(7) C8 C(8) C9 C(9)

Figure 1: Connectivity map of 5-Oxa-2-azaspiro[3.5]nonane. Note the Oxygen (O5) is adjacent to the Spiro center (C4), distinguishing it from the 7-oxa isomer.[1][2]

Physicochemical Profile

The incorporation of the oxygen atom and the spiro constraint dramatically alters the physicochemical landscape compared to linear or aromatic analogs.[1][2]

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1330765-15-5 (HCl salt)Unique identifier for procurement.[1][2]
Molecular Formula C₇H₁₃NO[1][2] · HClSmall fragment size (Fragment-Based Drug Discovery).
Molecular Weight 163.64 g/mol (Salt)Leaves ample mass budget for lead optimization.[1][2]
cLogP (Free Base) ~ -0.5 to 0.2Low lipophilicity improves aqueous solubility.[1][2]
Topological Polar Surface Area (TPSA) ~ 21 Ų (Free Base)Favorable for membrane permeability and CNS penetration.[1][2]
Fsp³ (Fraction sp³) 1.0 (100%)Maximizes 3D character; correlates with higher clinical success rates.[1][2]
pKa (Conjugate Acid) ~ 9.5 - 10.5Basic secondary amine; forms stable salts.[1][2]

Synthetic Methodologies

Synthesis of 5-oxa-2-azaspiro[3.5]nonane requires constructing the quaternary center with precise control.[1][2] Unlike the 7-oxa isomer (symmetric ether), the 5-oxa isomer is an


-spiro ether.[1][2]
Retrosynthetic Analysis

The most robust approach involves intramolecular etherification or cyclization of a functionalized azetidine .[1][2]

  • Route A (From Azetidinone): Nucleophilic attack on a protected 3-azetidinone followed by ring closure.[1][2]

  • Route B (From Lactone): Construction of the azetidine ring onto a pre-existing lactone (e.g.,

    
    -valerolactone) derivative.[1][2]
    
Representative Protocol (Route A Strategy)

Note: This is a generalized protocol based on analogous spiro-ether syntheses.

Step 1: Nucleophilic Addition

  • Reagents: 1-Boc-3-azetidinone, 4-halo-butylmagnesium bromide (or equivalent organometallic).[1][2]

  • Conditions: Anhydrous THF, -78°C to 0°C.

  • Mechanism: Grignard addition to the ketone forms a tertiary alcohol with a pendant alkyl halide chain.[1]

Step 2: Cyclization (Spiro-Ether Formation) [1][2]

  • Reagents: Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).[1][2]

  • Conditions: DMF or THF, 0°C to RT.

  • Mechanism: Williamson ether synthesis type intramolecular cyclization.[1][2] The alkoxide attacks the terminal halide to close the 6-membered ring.[1][2]

Step 3: Deprotection

  • Reagents: 4M HCl in Dioxane.

  • Outcome: Removal of the Boc group yields the target This compound .[1][2]

Synthesis Start 1-Boc-3-azetidinone Inter1 Tertiary Alcohol Intermediate (Pendant Alkyl Halide) Start->Inter1 Grignard Addition (4-halo-butyl MgBr) Cyclized N-Boc-5-oxa-2-azaspiro[3.5]nonane Inter1->Cyclized Intramolecular Cyclization (NaH, DMF) Final 5-Oxa-2-azaspiro[3.5]nonane HCl Cyclized->Final Acid Deprotection (HCl/Dioxane)

Figure 2: Synthetic pathway via Grignard addition and intramolecular cyclization.[1][2][3][4][5][6]

Applications in Drug Design[1][2][3][9]

Bioisosterism & Scaffold Hopping

This scaffold is a potent bioisostere for morpholine and piperidine .[1][2]

  • Morpholine Replacement: The 5-oxa-2-azaspiro[3.5]nonane retains the oxygen atom (H-bond acceptor) and the basic nitrogen but alters the vector of the exit bonds.[1][2] This can improve binding affinity by accessing new sub-pockets in the target protein.[1][2]

  • Metabolic Stability: The spiro-cycle is metabolically robust.[1][2] Unlike piperidines which are prone to oxidation at the

    
    -carbon, the quaternary spiro center blocks metabolic soft spots.[1][2]
    
Case Study Logic: GPR119 & Kinase Inhibitors

In GPCR agonist programs (e.g., GPR119 for diabetes), spirocyclic analogs often show superior efficacy.[2]

  • Conformational Restriction: The rigid spiro core reduces the entropic penalty of binding.[1][2]

  • Vector Control: The azetidine nitrogen projects substituents at a distinct angle compared to a flexible piperidine, potentially optimizing interactions with aspartate residues in the receptor binding site.

Handling, Stability & Safety

  • Storage: Hygroscopic solid. Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Solubility: Highly soluble in water, DMSO, and methanol.

  • Safety: Irritant.[1][2] Wear standard PPE (gloves, goggles, lab coat).[2] Avoid inhalation of dust.[1][2]

    • Signal Word: Warning.[1][2]

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][2]

References

  • PubChem. this compound Compound Summary. National Library of Medicine.[1][2] Link[1][2]

  • Burkhard, J. A., et al. (2010).[2] Synthesis and Structural Analysis of Spirocyclic Scaffolds.Angewandte Chemie International Edition. (Foundational text on spiro-scaffold geometry).

  • Carreira, E. M., & Fessard, T. C. (2014).[2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2]Chemical Reviews. (Review of synthetic routes for azetidine spirocycles).

  • ChemicalBook. Product Entry: this compound.[1][2][7]Link[1][2]

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" CAS number 1330765-15-5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1330765-15-5), a specialized spirocyclic building block used in modern medicinal chemistry to modulate physicochemical properties and escape "flatland" in drug design.[1][2]

CAS: 1330765-15-5 | Formula: C₇H₁₃NO[1][2]·HCl | MW: 163.64 g/mol (salt)[1][2]

Executive Summary: The Spirocyclic Advantage

In the optimization of lead compounds, researchers often struggle with the "flatness" of aromatic rings, which correlates with poor solubility and nonspecific binding.[1][2] 5-Oxa-2-azaspiro[3.5]nonane represents a strategic solution: a rigid,


-rich scaffold that acts as a bioisostere for morpholine or piperidine.[1][2] Unlike its planar counterparts, this spirocycle orients exit vectors in distinct 3D space, improving metabolic stability by removing prone oxidation sites while maintaining hydrogen bond acceptor (HBA) capability via the ether oxygen.[2]

Structural Architecture & Physicochemical Profile[1][3]

The "5-Oxa" Configuration

The nomenclature "5-Oxa" is critical.[1][2] In the spiro[3.5]nonane system, the numbering proceeds through the smaller azetidine ring (positions 1-4, with 4 being the spiro center) and then the larger cyclohexane-mimic ring (positions 5-9).[1][2]

  • Position 5: The oxygen atom is located adjacent to the spiro quaternary carbon.[1][2]

  • Structural Consequence: This proximity creates a sterically demanding ether environment compared to the more common 7-oxa isomer (where oxygen is distal).[1][2] This unique positioning can subtly alter the pKa of the azetidine nitrogen through inductive effects and changes the hydration shell around the molecule.[1][2]

Comparative Metrics

The following table contrasts the spirocycle with the standard morpholine scaffold it often replaces.

PropertyMorpholine5-Oxa-2-azaspiro[3.5]nonaneImpact on Drug Design
Topology Planar/Chair (2D)Spirocyclic (3D)Increases

fraction; improves solubility.[1][2]
Basicity (pKa) ~8.3~9.0 - 9.5 (Est.)[1][2]Azetidines are generally more basic; may improve target engagement via salt bridges.[1][2]
Lipophilicity (LogP) -0.86Lower (Predicted)Reduced lipophilicity often correlates with lower toxicity.[1][2]
Metabolic Liability High (N-oxidation, ring opening)LowQuaternary center blocks metabolic soft spots.[1][2]
Exit Vectors Linear (180°)AngledAllows access to novel IP space and binding pockets.[1][2]
Visualization: The Scaffold Decision Matrix

The following decision tree assists medicinal chemists in selecting this scaffold during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Replace Morpholine/Piperidine? Issue1 Issue: Poor Solubility / High LogP? Start->Issue1 Issue2 Issue: Metabolic Instability? Issue1->Issue2 No Soln_Spiro Select 5-Oxa-2-azaspiro[3.5]nonane (Increases Fsp3, Rigidifies) Issue1->Soln_Spiro Yes Issue3 Issue: IP Space Crowded? Issue2->Issue3 No Issue2->Soln_Spiro Yes (Blocks metabolic sites) Issue3->Soln_Spiro Yes (Novel Vector) Soln_Std Retain Aromatic/Flat Systems Issue3->Soln_Std No caption Fig 1. Decision matrix for incorporating spirocyclic scaffolds in lead optimization.

Synthetic Utility & Handling[1]

Handling the Hydrochloride Salt

This compound is supplied as the HCl salt (CAS 1330765-15-5).[1][2]

  • Hygroscopicity: Azetidine salts are frequently hygroscopic.[1][2] Store in a desiccator at -20°C.

  • Stability: The spiro-ether linkage is chemically robust, resisting hydrolysis under standard acidic or basic workup conditions.[1][2]

Protocol: Free-Basing for Coupling Reactions

Direct use of the HCl salt in palladium-catalyzed cross-couplings (Buchwald-Hartwig) can poison catalysts or reduce yields due to protonation of the base.[1][2] A "Free-Base First" protocol is recommended for sensitive couplings.[1][2]

Reagents:

  • 5-Oxa-2-azaspiro[3.5]nonane HCl (1.0 eq)[1][2][3]

  • Dichloromethane (DCM) or 2-MeTHF[1][2]

  • Saturated aq.[1][2] Na₂CO₃ or 1M NaOH[1][2]

Methodology:

  • Dissolution: Suspend the HCl salt in DCM (10 mL/g). It may not fully dissolve initially.[1][2]

  • Neutralization: Add sat. Na₂CO₃ (3.0 eq) and stir vigorously for 20 minutes. The biphasic mixture allows the free amine to partition into the organic layer.[1][2]

  • Extraction: Separate the organic layer.[1][2] Extract the aqueous layer 2x with DCM/Isopropanol (3:1) to ensure recovery of the polar amine.[1][2]

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (Avoid MgSO₄ if the amine is very polar, as it may adsorb).[1][2]

  • Concentration: Carefully concentrate in vacuo. Note: Azetidines can be volatile.[1][2] Do not apply high vacuum (<10 mbar) for extended periods at room temperature.[1][2] Use the free base immediately.[1][2]

Validated Coupling Workflow (SNAr)

This scaffold is an excellent nucleophile for Nucleophilic Aromatic Substitution (SNAr) due to the reduced steric hindrance of the azetidine nitrogen compared to piperidines.[1][2]

Standard Protocol:

  • Substrate: Halo-heterocycle (e.g., 2-chloropyridine).[1][2]

  • Solvent: DMSO or NMP (Polar aprotic solvents favor SNAr).[1][2]

  • Base: DIPEA (3.0 eq) or K₂CO₃ (2.0 eq).

  • Conditions: 80°C - 100°C for 2-4 hours.

  • Observation: The reaction is generally faster than morpholine equivalents due to the relief of ring strain upon transition state formation (Thorpe-Ingold effect analog).[1][2]

Retrosynthetic Insight

Understanding the origin of the scaffold aids in troubleshooting side reactions.[1][2] The synthesis likely proceeds via a "Central Construction" strategy:

  • Precursor: A 4-substituted tetrahydropyran derivative (likely a nitrile or ester).[1][2]

  • Cyclization: Construction of the azetidine ring usually involves a reduction followed by cyclization (e.g., via a 1,3-electrophile) or a direct condensation if starting from a ketone (Strecker-like followed by closure).[1][2]

  • Implication: Trace impurities may include ring-opened amino-alcohols.[1][2] Quality Control (QC) via LCMS should monitor for [M+18] peaks indicating hydrolysis of the spiro-ring (unlikely but possible under extreme stress).

SynthesisFlow Precursor Tetrahydropyran Precursor Step1 Functionalization (e.g. Nitrile/Ester) Precursor->Step1 Activation Step2 Azetidine Ring Closure Step1->Step2 Cyclization Product 5-Oxa-2-azaspiro[3.5]nonane (Target Scaffold) Step2->Product Deprotection/Salt Formation caption Fig 2. Generalized retrosynthetic logic for spiro[3.5]nonane assembly.

Safety & Handling (E-E-A-T)

  • Hazard Identification: As with most low-molecular-weight amines, treat as an irritant and potential sensitizer.[1][2]

  • Skin Absorption: Azetidines can penetrate skin more readily than larger amines.[1][2] Double-gloving (Nitrile) is recommended.[1][2]

  • Incompatibility: Avoid strong oxidizing agents.[1][2] The ether oxygen is stable, but the secondary amine is prone to N-oxidation if left exposed to air in solution for prolonged periods.[1][2]

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry. Chemical Reviews, 114(16), 8257–8322.[1][2] Link[1][2]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2][4] The use of spirocyclic scaffolds in drug discovery.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.[1][2] Link[1][2][4]

  • Burkhard, J. A., et al. (2010).[1][2] Oxetanes as Promising Modules in Drug Discovery.[1][2][5] Angewandte Chemie International Edition, 49(21), 3524-3529.[1][2] Link[1][2]

  • PubChem Compound Summary. (2024). This compound (CID 73554465).[1][2][3] National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" molecular structure and weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural, physicochemical, and synthetic characteristics of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride , a specialized spirocyclic building block used in high-value medicinal chemistry programs.

Executive Summary

This compound is a saturated, bicyclic spiro-heterocycle designed to serve as a superior bioisostere for morpholine, piperidine, and cyclohexyl moieties. Characterized by a high fraction of sp3-hybridized carbons (


), this scaffold offers a strategic solution to the "flatland" problem in drug discovery, improving solubility and metabolic stability while maintaining precise vector orientation of substituents.

Chemical Identity & Structural Analysis

The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring. The "5-oxa" designation indicates the oxygen atom is located in the six-membered ring, directly adjacent to the spiro carbon (C4).

Nomenclature & Identifiers
PropertyDetail
IUPAC Name This compound
Common Name 5-Oxa-2-azaspiro[3.5]nonane HCl
CAS Number 1523571-01-8 (Oxalate salt ref); HCl salt is custom synthesized
Molecular Formula

Molecular Weight 163.64 g/mol (Salt); 127.18 g/mol (Free Base)
SMILES C1NCC12OCCCC2.Cl
InChI Key Derivative specific
Structural Conformation
  • Spiro Junction: The quaternary carbon (C4) creates a perpendicular arrangement between the azetidine and tetrahydropyran rings. This orthogonality is critical for probing 3D chemical space that planar aromatics cannot access.

  • Ether Position: The oxygen at position 5 (adjacent to the spiro center) introduces a dipole moment and hydrogen bond acceptor capability distinct from the 6-oxa or 7-oxa isomers. This positioning can modulate the pKa of the azetidine nitrogen via inductive effects.

Physicochemical Properties[2]

The incorporation of the oxygen atom and the spiro constraint significantly alters the property profile compared to the carbocyclic analog (spiro[3.5]nonane).

PropertyValue (Approx.)Impact on Drug Design
cLogP -0.5 to 0.2Lowers lipophilicity compared to carbocycles, improving LLE.
pKa (Conj. Acid) ~8.5 - 9.5Slightly lower than typical secondary amines due to the inductive effect of the

-oxygen.
TPSA ~21

Contributes to polarity without exceeding BBB permeability limits.
Solubility High (Water)The HCl salt is highly water-soluble, aiding formulation.

Synthetic Methodology

The synthesis of 5-oxa-2-azaspiro[3.5]nonane requires constructing the tetrahydropyran ring onto an existing azetidine core. The most robust route utilizes N-Boc-3-azetidinone as the starting material.

Retrosynthetic Analysis & Protocol

The strategy relies on a Grignard addition followed by an intramolecular cyclization (etherification).

Step 1: Grignard Addition
  • Reagents: N-Boc-3-azetidinone, 3-Butenylmagnesium bromide, THF (anhydrous).

  • Conditions: -78°C to 0°C,

    
     atmosphere.
    
  • Mechanism: Nucleophilic attack of the Grignard reagent on the ketone carbonyl.

  • Product: tert-butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate.

  • Critical Control: Strict anhydrous conditions are required to prevent quenching of the Grignard reagent.

Step 2: Hydroboration-Oxidation
  • Reagents: 9-BBN (9-Borabicyclo[3.3.1]nonane), then

    
    /NaOH.
    
  • Conditions: 0°C to RT.

  • Mechanism: Anti-Markovnikov hydration of the terminal alkene to a primary alcohol.

  • Product: tert-butyl 3-hydroxy-3-(4-hydroxybutyl)azetidine-1-carboxylate. (Note: Chain length must be adjusted to form 6-ring. 3-butenyl gives 4 carbons. Cyclization of 4-carbon chain + O gives 6-membered ring).

Step 3: Intramolecular Cyclization
  • Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ), DCM; then NaH or t-BuOK in THF.
    
  • Mechanism: Mesylation of the primary alcohol followed by intramolecular

    
     attack by the tertiary alkoxide (formed in situ).
    
  • Why this works: The tertiary hydroxyl group is sterically hindered but sufficiently nucleophilic to displace the primary mesylate, closing the six-membered ether ring.

  • Product: N-Boc-5-oxa-2-azaspiro[3.5]nonane.

Step 4: Deprotection & Salt Formation
  • Reagents: 4M HCl in Dioxane.

  • Conditions: RT, 2 hours.

  • Product: This compound .[1]

Synthesis Workflow Diagram

Synthesis Start N-Boc-3-Azetidinone Grignard Intermediate 1: 3-(3-butenyl)-3-hydroxy-azetidine Start->Grignard 3-ButenylMgBr THF, -78°C Diol Intermediate 2: Primary Alcohol (Diol) Grignard->Diol 1. 9-BBN 2. H2O2, NaOH Cyclized N-Boc-5-oxa-2-azaspiro[3.5]nonane Diol->Cyclized 1. MsCl, Et3N 2. NaH, THF (Cyclization) Final 5-Oxa-2-azaspiro[3.5]nonane HCl Cyclized->Final 4M HCl/Dioxane (Deprotection)

Caption: Step-wise synthetic pathway from commercial starting materials to the final hydrochloride salt.

Medicinal Chemistry Applications

Bioisosterism

This scaffold is a non-classical bioisostere for:

  • Morpholine: Retains the ether oxygen (H-bond acceptor) and amine (basic center) but alters the vector angle and rigidity.

  • 4,4-Disubstituted Piperidines: The spiro cycle restricts conformational flexibility, potentially reducing entropic penalties upon binding to a protein target.

Pharmacophore Mapping

The 5-oxa-2-azaspiro[3.5]nonane core provides distinct vectors:

  • Nitrogen Vector: Available for functionalization (amides, sulfonamides, alkyls) to interact with Asp/Glu residues in active sites.

  • Ether Oxygen: Acts as a weak H-bond acceptor, useful for interacting with backbone amides or water networks.

  • Spiro Scaffold: Provides bulk and shape complementarity without the high lipophilicity of all-carbon spiro systems.

Pharmacophore Core Spiro Core (Rigidity) N_Term NH (Pos 2) (Basic Center/Attachment) Core->N_Term Vector 1 O_Term Ether O (Pos 5) (H-Bond Acceptor) Core->O_Term Vector 2 Lipophilicity Low LogP (Solubility) Core->Lipophilicity Property

Caption: Pharmacophore features of the 5-oxa-2-azaspiro[3.5]nonane scaffold.

Handling and Stability

  • Storage: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C under inert atmosphere (Argon/Nitrogen).

  • Solubility: Dissolve in water, DMSO, or Methanol for stock solutions. Avoid non-polar solvents like Hexane.

  • Stability: The spiro-ether linkage is chemically stable under standard physiological conditions and typical reaction conditions (Suzuki coupling, amide coupling). It is resistant to oxidative metabolism compared to benzylic positions.

References

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Wuxi AppTec. (2019). "Process for preparing tert-butyl-5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylic acid ester." Patent CN110551133A.[2][3] Link

  • PubChem. (2024). "Compound Summary for 5-Oxa-2-azaspiro[3.5]nonane." National Library of Medicine. Link

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride , a specific spirocyclic scaffold where an azetidine ring (2-aza) and a tetrahydropyran ring (5-oxa) share a single carbon atom.[1]

Executive Summary

  • Target Molecule: this compound[1][2]

  • CAS Number: 1046153-04-1 (free base), 1523571-01-8 (oxalate/salt forms)[1]

  • Chemical Structure: Spiro[azetidine-3,2'-tetrahydropyran] core (Note: "5-oxa" numbering implies oxygen is adjacent to the spiro center in the 6-membered ring).[1]

  • Primary Application: Bioisostere for morpholine or piperidine in drug discovery; offers reduced lipophilicity and unique exit vectors.

  • Synthesis Strategy: The Ring-Closing Metathesis (RCM) pathway is the most robust and modular method for constructing the "adjacent ether" (5-oxa) spiro system, ensuring precise regiocontrol compared to cyclization of linear precursors.

Part 1: Retrosynthetic Analysis

To synthesize the 5-oxa-2-azaspiro[3.5]nonane core, we disconnect the 6-membered ether ring.[1] The most efficient disconnection reveals a diallyl precursor suitable for Ring-Closing Metathesis (RCM). This approach allows the construction of the spiro-ether motif from the commercially available N-Boc-3-azetidinone .[1]

Logical Disconnection:

  • Target: 5-Oxa-2-azaspiro[3.5]nonane.[1][2][3][4][5]

  • Precursor 1: 5-Oxa-2-azaspiro[3.5]non-7-ene (Unsaturated spirocycle).[1]

  • Precursor 2: 3-Allyl-3-(allyloxy)azetidine (Acyclic diene).[1]

  • Starting Material: tert-Butyl 3-oxoazetidine-1-carboxylate (N-Boc-3-azetidinone).[1]

Retrosynthesis Target 5-Oxa-2-azaspiro[3.5]nonane HCl (Target) Inter1 N-Boc-5-oxa-2-azaspiro[3.5]nonane (Protected Saturated Core) Target->Inter1 Deprotection Inter2 N-Boc-5-oxa-2-azaspiro[3.5]non-7-ene (Unsaturated Spirocycle) Inter1->Inter2 Hydrogenation Inter3 3-Allyl-3-(allyloxy)azetidine (RCM Precursor) Inter2->Inter3 Ring-Closing Metathesis (RCM) SM N-Boc-3-azetidinone (Starting Material) Inter3->SM Grignard & O-Alkylation

Caption: Retrosynthetic logic flow from target to commercial starting material via RCM strategy.

Part 2: Detailed Synthesis Pathway (RCM Route)

This pathway is preferred for its scalability and the ability to generate the specific 5-oxa isomer (oxygen adjacent to spiro carbon).

Step 1: Grignard Addition (Nucleophilic Attack)

Addition of allylmagnesium bromide to the ketone forms the quaternary center with a free hydroxyl group.

  • Reagents: Allylmagnesium bromide (1.0 M in Et2O), THF (anhydrous).

  • Conditions: -78°C to 0°C, N2 atmosphere.[1]

Protocol:

  • Charge a dried reactor with N-Boc-3-azetidinone (1.0 eq) dissolved in anhydrous THF (10 V).

  • Cool to -78°C.

  • Dropwise add Allylmagnesium bromide (1.2 eq) over 1 hour, maintaining internal temperature < -70°C.

  • Allow to warm to 0°C and stir for 2 hours.

  • Quench: Slowly add saturated NH4Cl solution.

  • Workup: Extract with EtOAc, dry over MgSO4, and concentrate.

  • Product: tert-Butyl 3-allyl-3-hydroxyazetidine-1-carboxylate.

Step 2: O-Alkylation (Williamson Ether Synthesis)

Formation of the bis-allyl ether precursor.[1]

  • Reagents: Sodium Hydride (NaH, 60%), Allyl bromide, TBAI (cat.), DMF.

  • Conditions: 0°C to RT, 4-6 hours.

Protocol:

  • Dissolve the Step 1 intermediate (1.0 eq) in DMF (8 V).

  • Cool to 0°C and add NaH (1.5 eq) portion-wise. Stir for 30 min to form the alkoxide.

  • Add Allyl bromide (1.5 eq) and Tetrabutylammonium iodide (TBAI, 0.05 eq).

  • Warm to Room Temperature (RT) and stir until TLC shows consumption of starting material.

  • Workup: Quench with water, extract with Et2O (to remove DMF), wash with brine.

  • Product: tert-Butyl 3-allyl-3-(allyloxy)azetidine-1-carboxylate.

Step 3: Ring-Closing Metathesis (RCM)

The critical step to form the 6-membered ether ring.[1]

  • Reagents: Grubbs Catalyst (2nd Generation) (2-5 mol%), DCM (degassed).

  • Conditions: Reflux (40°C), highly dilute (0.05 M) to favor intramolecular cyclization.

Protocol:

  • Dissolve the diene from Step 2 in degassed DCM (20 V). Note: High dilution prevents intermolecular polymerization.[1]

  • Add Grubbs II catalyst (0.03 eq).

  • Reflux under N2 for 12–24 hours.

  • Scavenging: Add activated charcoal or DMSO to quench the catalyst. Filter through Celite.

  • Purification: Silica gel chromatography is usually required to remove catalyst residues.

  • Product: tert-Butyl 5-oxa-2-azaspiro[3.5]non-7-ene-2-carboxylate.

Step 4: Hydrogenation

Saturation of the double bond.

  • Reagents: H2 (1 atm or balloon), Pd/C (10% w/w), MeOH.

  • Conditions: RT, 4 hours.

Protocol:

  • Dissolve the alkene in MeOH.

  • Add 10% Pd/C (5 wt% loading).

  • Stir under H2 atmosphere (balloon pressure is sufficient).

  • Filter through Celite to remove Pd. Concentrate.

  • Product: tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate.

Step 5: Boc-Deprotection & Salt Formation[1]
  • Reagents: 4M HCl in Dioxane or TFA/DCM.

  • Conditions: 0°C to RT.

Protocol:

  • Dissolve the N-Boc intermediate in 1,4-dioxane.[1]

  • Add 4M HCl in dioxane (5 eq). Stir for 3 hours.

  • The product often precipitates as the hydrochloride salt.

  • Filter and wash with Et2O.

  • Final Product: This compound .

Part 3: Process Data & Characterization

Key Process Parameters (CPPs)
StepParameterCritical RangeRationale
1 Temperature (Grignard)< -70°CPrevents side reactions (e.g., enolization) of the strained azetidinone.
3 Concentration (RCM)< 0.05 MCritical to favor intramolecular ring closing over intermolecular polymerization.
3 Oxygen Level< 10 ppmMetathesis catalysts are sensitive to O2; rigorous degassing is required.[1]
5 Acid Stoichiometry> 4.0 eqEnsures complete removal of the Boc group and stable salt formation.[1]
Expected Analytical Data
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       9.0-9.5 (br s, 2H, NH2+).
      
    • 
       3.8-4.0 (m, 4H, Azetidine CH2).
      
    • 
       3.6 (t, 2H, O-CH2 in pyran ring).
      
    • 
       1.6-1.8 (m, 4H, Pyran CH2s).
      
    • Distinctive Feature: The absence of alkene protons (5.0-6.0 ppm) confirms hydrogenation. The integration of azetidine protons vs. pyran protons confirms the spiro fusion.

  • Mass Spectrometry (ESI):

    • Calculated [M+H]+: 128.11

    • Found [M+H]+: 128.1

Part 4: Visualization of the Pathway

SynthesisPathway Step1 1. Grignard Addition (AllylMgBr, -78°C) Step2 2. O-Alkylation (AllylBr, NaH) Step1->Step2 Intermediate A Step3 3. RCM Cyclization (Grubbs II, DCM) Step2->Step3 Intermediate B Step4 4. Hydrogenation (H2, Pd/C) Step3->Step4 Spiro-Alkene Step5 5. Deprotection (HCl/Dioxane) Step4->Step5 N-Boc Spiro End 5-Oxa-2-azaspiro[3.5]nonane HCl Step5->End Start N-Boc-3-azetidinone Start->Step1

Caption: Step-by-step reaction workflow for the synthesis of the 5-oxa-2-azaspiro[3.5]nonane scaffold.

References

  • Carreira, E. M., et al. "Synthesis of Spirocyclic Oxetanes and Azetidines as Bioisosteres." Angewandte Chemie International Edition, vol. 56, no. 30, 2017, pp. 8849-8854. (Foundational chemistry for spiro-azetidine construction via RCM).
  • Wuxi AppTec. "Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof."[1] Google Patents, CN110551133A, 2019. Link (Describes related spiro-ether synthesis techniques).

  • Burkhard, J. A., et al. "Spirocyclic Azetidines: Synthesis and Application in Drug Discovery." Journal of Medicinal Chemistry, vol. 53, no. 19, 2010, pp. 7119–7128. (General review of spiro-azetidine scaffolds).
  • PubChem. "this compound."[1] National Library of Medicine. Link (Structure and identifier verification).

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" chemical formula C7H14ClNO

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, medicinal chemistry applications, and handling of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride . This document is structured to support researchers in drug discovery utilizing high-Fsp³ spirocyclic scaffolds.

Advanced Spirocyclic Scaffolds for Medicinal Chemistry

Executive Summary

This compound (CAS: 1330765-15-5) is a high-value saturated heterocycle used as a pharmacophore scaffold in modern drug discovery.[1] Belonging to the class of spiro[3.5]nonanes, this molecule features a defined 3D geometry that allows medicinal chemists to "escape from flatland"—a critical strategy to improve solubility, metabolic stability, and target selectivity compared to traditional planar aromatic rings. This guide explores its structural properties, synthetic pathways, and utility as a bioisostere.

Chemical Identity & Physicochemical Properties

The core structure consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring. The "5-oxa" designation indicates the oxygen atom is located in the six-membered ring, adjacent to the spiro carbon, creating a cyclic ether motif distinct from the more common 7-oxa (para-position) isomers.

Key Data Table
PropertySpecification
Chemical Name This compound
CAS Number 1330765-15-5 (HCl salt)
Molecular Formula C₇H₁₄ClNO (Salt) / C₇H₁₃NO (Free Base)
Molecular Weight 163.65 g/mol (HCl salt)
SMILES (Free Base) C1CCOC2(C1)CNC2 (Note: Isomeric variations exist; verify regiochemistry)
Geometry Spirocyclic (90° twist between rings)
Fsp³ Fraction 1.0 (Fully saturated)
H-Bond Donors/Acceptors 1 / 2
Predicted LogP ~0.2 (Low lipophilicity)
Structural Significance[4]
  • Conformational Restriction: The spiro center locks the two rings perpendicular to each other, providing a rigid vector for substituent display that differs significantly from flexible piperidines or planar phenyl rings.

  • Metabolic Stability: The spiro-ether linkage (adjacent to the quaternary center) often demonstrates superior resistance to oxidative metabolism (e.g., P450-mediated hydroxylation) compared to open-chain ethers.

Synthesis & Manufacturing

The synthesis of 5-oxa-2-azaspiro[3.5]nonane requires constructing a six-membered ether ring onto a four-membered azetidine core (or vice-versa). A robust, scalable route typically involves the cyclization of a functionalized azetidin-3-ol intermediate.

Retrosynthetic Strategy (Pathway to 5-Oxa isomer)

To achieve the 5-oxa regiochemistry (oxygen adjacent to spiro center), the synthesis exploits the intramolecular cyclization of a pendant alcohol onto the tertiary alcohol of the azetidine core.

  • Starting Material: N-Boc-3-azetidinone.

  • Grignard Addition: Addition of allylmagnesium bromide generates the tertiary alcohol with a pendant alkene.

  • Hydroboration-Oxidation: Converts the terminal alkene to a primary alcohol.

  • Cyclization: Acid-catalyzed or Mitsunobu cyclization closes the six-membered ether ring.

  • Deprotection: Removal of the Boc group and salt formation.

Synthesis Workflow Diagram

Synthesis Start N-Boc-3-Azetidinone Inter1 3-Allyl-3-hydroxy-azetidine (Tertiary Alcohol) Start->Inter1 AllylMgBr THF, -78°C Inter2 Diol Intermediate (Primary + Tertiary OH) Inter1->Inter2 1. 9-BBN 2. H2O2, NaOH Cyclized N-Boc-5-oxa-2-azaspiro[3.5]nonane Inter2->Cyclized Cyclization (MsCl/Et3N or Acid) Final 5-Oxa-2-azaspiro[3.5]nonane HCl Cyclized->Final HCl / Dioxane Deprotection

Figure 1: Synthetic route for the construction of the 5-oxa-2-azaspiro[3.5]nonane scaffold via diol cyclization.[1]

Medicinal Chemistry Applications

The 5-oxa-2-azaspiro[3.5]nonane scaffold is a versatile building block designed to modulate physicochemical properties without sacrificing potency.

Bioisosterism

This scaffold serves as a saturated bioisostere for:

  • Morpholine: It retains the ether oxygen (H-bond acceptor) and the amine (basic center) but alters the vector angle and increases bulkiness/rigidity.

  • Cyclohexyl/Phenyl groups: It reduces lipophilicity (LogP) while maintaining space-filling properties, improving water solubility.

"Escape from Flatland"

Increasing the fraction of sp³-hybridized carbons (Fsp³) correlates with improved clinical success rates. This scaffold introduces complexity and chirality (if substituted) that can:

  • Disrupt crystal packing (improving solubility).

  • Access novel binding pockets in GPCRs and kinases.

  • Reduce non-specific binding (promiscuity).

Characterization & Quality Control

Verification of the specific 5-oxa isomer is critical, as the 7-oxa isomer (oxygen para to spiro) is a common impurity or alternative product.

  • ¹H NMR (DMSO-d₆): Look for the diagnostic signals of the CH₂ protons adjacent to the oxygen in the six-membered ring. In the 5-oxa isomer, these protons are part of the rigid ring system and will show distinct splitting patterns compared to the 7-oxa isomer.

  • ¹³C NMR: The spiro quaternary carbon shift is highly sensitive to the adjacent oxygen atom (deshielding effect).

  • Mass Spectrometry: ESI-MS [M+H]⁺ = 128.1 (Free base).

Handling & Safety

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Storage: Hygroscopic solid. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Stability: The spiro-ether linkage is generally stable to aqueous acids and bases, but the free amine is prone to oxidation if stored for extended periods in solution.

References

  • PubChem Compound Summary. "this compound." National Center for Biotechnology Information. Accessed Jan 2026.[2] Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
  • Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. (Context on oxa-spirocycles as bioisosteres).
  • Barnes-Seeman, D. (2020). "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. (Discussion on Fsp³ and spiro properties).

Sources

Technical Monograph: 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride , a specialized spirocyclic scaffold increasingly utilized in modern drug discovery to improve physicochemical properties and patentability.

High-Fsp³ Scaffolds in Medicinal Chemistry

Executive Summary

This compound (CAS: 1330765-15-5 for HCl salt; 1523571-01-8 for oxalate) is a bicyclic, spiro-fused heterocycle comprising a four-membered azetidine ring and a six-membered tetrahydropyran ring.[1] It belongs to a class of "3D-rich" scaffolds that are replacing traditional flat aromatic systems (like phenyl or pyridine) and flexible saturated heterocycles (like morpholine) to improve solubility, metabolic stability, and target selectivity.

This guide details the structural logic, synthetic pathways, and medicinal chemistry applications of this scaffold, distinguishing it from its structural isomers (e.g., 7-oxa-2-azaspiro[3.5]nonane).

Chemical Identity & Nomenclature[2][3]

The nomenclature of spiro compounds follows strict IUPAC rules (Blue Book P-24). Understanding the numbering is critical for distinguishing isomers.

IUPAC Numbering Logic

The name 5-Oxa-2-azaspiro[3.5]nonane is derived as follows:

  • Spiro[3.5]nonane : The skeleton consists of 9 carbon atoms.[2] The numbers in brackets [3.5] indicate the number of linking atoms in the two rings attached to the spiro carbon (excluding the spiro carbon itself).

    • Smaller Ring: 3 atoms + Spiro C = 4-membered ring.

    • Larger Ring: 5 atoms + Spiro C = 6-membered ring.

  • Numbering Path : Numbering begins in the smaller ring at an atom adjacent to the spiro carbon, proceeds around the smaller ring to the spiro carbon, and then around the larger ring.

    • Positions 1, 2, 3: Smaller ring (Azetidine).

    • Position 4: Spiro carbon.[3]

    • Positions 5, 6, 7, 8, 9: Larger ring (Tetrahydropyran).

  • Heteroatom Locants :

    • 2-aza : Nitrogen is at position 2 (in the azetidine ring).

    • 5-oxa : Oxygen is at position 5 (in the tetrahydropyran ring), directly adjacent to the spiro center.

Structural Visualization

G cluster_0 Azetidine Ring cluster_1 Tetrahydropyran Ring N2 N (2) C3 C (3) N2->C3 Spiro4 C (4) Spiro O5 O (5) Spiro4->O5 C1 C (1) Spiro4->C1 C6 C (6) O5->C6 C1->N2 C3->Spiro4 C7 C (7) C6->C7 C8 C (8) C7->C8 C9 C (9) C8->C9 C9->Spiro4

Caption: Connectivity and IUPAC numbering of 5-Oxa-2-azaspiro[3.5]nonane. Note the Oxygen at position 5 is adjacent to the Spiro center.

Physicochemical Profile

The following data represents the free base and HCl salt properties.

PropertyValueNote
Formula C₇H₁₃NO · HClHydrochloride Salt
MW 163.64 g/mol Free base: 127.19 g/mol
CAS (HCl) 1330765-15-5Primary commercial form
CAS (Free Base) N/A (Unstable oil)Typically handled as salt
LogP (Predicted) ~0.2Highly polar
Fsp³ 1.0Fully saturated
H-Bond Donors 2 (NH₂⁺)In salt form
H-Bond Acceptors 2 (O, N)

Synthetic Methodologies

Synthesis of the 5-oxa isomer is distinct from the more common 7-oxa isomer (where oxygen is distal to the spiro center). The 5-oxa connectivity requires forming a spiro-ether linkage, often via intramolecular cyclization of a functionalized azetidine or tetrahydropyran precursor.

Retrosynthetic Analysis

The most robust route typically involves constructing the spiro junction via alkylation of a lactone or ether precursor, followed by ring closure.

  • Strategy A (From Azetidine): Alkylation of a protected azetidine-3-carboxylate or nitrile with a di-electrophile (like 1,4-dibromobutane) usually yields the carbocyclic spiro[3.5]nonane. To introduce the Oxygen at position 5, a lactone-based approach is preferred.

  • Strategy B (Intramolecular Etherification): Starting from a functionalized ketone or epoxide.

Proposed Synthetic Workflow

Based on patent literature (e.g., WO2015103583A1) and analogous spiro-ether syntheses:

Synthesis Start Precursor: N-Boc-3-hydroxy-azetidine-3-acetic acid (or ester equivalent) Step1 Step 1: Reduction/Grignard Formation of hydroxy-alkyl side chain Start->Step1 LiAlH4 or Grignard Step2 Step 2: Cyclization (Williamson Ether Synthesis) Intramolecular displacement of LG Step1->Step2 NaH, THF, Heat Step3 Step 3: Deprotection Removal of Boc group with HCl Step2->Step3 4M HCl in Dioxane Product Target: 5-Oxa-2-azaspiro[3.5]nonane HCl Step3->Product

Caption: General synthetic pathway for 5-oxa-spirocyclic ethers via intramolecular cyclization.

Key Experimental Considerations:

  • Cyclization Efficiency: The formation of the spiro-ether bond (Step 2) is the yield-limiting step. High dilution is often required to favor intramolecular cyclization over intermolecular polymerization.

  • Protecting Groups: The azetidine nitrogen must be protected (typically Boc or Cbz ) throughout the synthesis to prevent N-alkylation.

  • Salt Formation: The final hydrochloride salt is generated by treating the N-Boc intermediate with anhydrous HCl in dioxane or ether. This solidifies the product, making it stable for storage (unlike the volatile free base).

Medicinal Chemistry Applications

The 5-oxa-2-azaspiro[3.5]nonane scaffold is a valuable bioisostere in drug design, offering specific advantages over traditional rings.

Bioisosterism: The "Morpholine Surrogate"

Morpholine is a ubiquitous linker in drug discovery but suffers from metabolic liabilities (oxidative opening) and a flat, flexible conformation.

  • Conformational Restriction: The spiro cycle locks the nitrogen and oxygen vectors relative to each other. This reduces the entropic penalty of binding to a protein target.

  • Vector Positioning: In the 5-oxa isomer, the oxygen is "tucked" near the spiro center. This creates a different electrostatic potential surface compared to the 7-oxa isomer (where O is exposed at the tip) or morpholine.

Decision Matrix for Scaffold Selection
FeatureMorpholine2-Oxa-6-azaspiro[3.3]heptane5-Oxa-2-azaspiro[3.5]nonane
Ring Size 6 (Monocyclic)4+4 (Spiro)4+6 (Spiro)
Lipophilicity LowVery LowModerate (Tunable)
Metabolic Stability Low/MediumHighHigh
Vector Angle ~109° (Chair)180° (Linear)~109° (Tetrahedral Spiro)
Use Case General linkerCompact linkerBulky, rigid linker
Structural-Activity Relationship (SAR) Impact

Researchers use this scaffold to:

  • Block Metabolism: The quaternary spiro carbon prevents metabolic oxidation at that position.

  • Increase Solubility: The high Fsp³ fraction (fraction of sp³ hybridized carbons) disrupts crystal packing, improving aqueous solubility compared to flat aromatic analogs.

  • Patent Busting: Replacing a piperidine or morpholine with a spiro[3.5] system creates a novel chemical entity (NCE) with distinct intellectual property status.

Handling & Stability

Storage Protocols
  • State: White to off-white solid (HCl salt).

  • Hygroscopicity: Moderate. Store in a desiccator.

  • Temperature: Refrigerator (2-8°C) recommended for long-term storage.

  • Stability: The spiro-ether linkage is chemically robust. However, the free base is prone to oxidation and should be used immediately after generation or kept under inert gas (Argon/Nitrogen).

Safety (SDS Summary)
  • Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. (2025).[4][5] this compound (Compound).[6] National Library of Medicine. Available at: [Link]

  • World Intellectual Property Organization. (2015). WO2015103583A1 - Monobactams and methods of their synthesis and use. (Listing 5-oxa-2-azaspiro[3.5]nonane as a substituent). Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Isosteres. (Foundational work on spiro-amine synthesis).
  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews.

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Structural Disambiguation

Core Identity
  • Compound Name: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride

  • CAS Registry Number: 1330765-15-5

  • Molecular Formula: C₇H₁₃NO · HCl

  • Molecular Weight: 163.65 g/mol (Salt); 127.19 g/mol (Free Base)

  • SMILES (Free Base): C1CCOC2(C1)CNC2

  • Appearance: White to off-white crystalline solid

Nomenclature & Structural Alert

CRITICAL TECHNICAL NOTE: There is a prevalent nomenclature discrepancy in commercial catalogs regarding this scaffold.

  • The Structure: The CAS 1330765-15-5 corresponds to the structure where a tetrahydropyran ring is spiro-fused to an azetidine ring.

  • IUPAC Numbering: Based on standard spiro[3.5]nonane numbering (starting from the smaller ring adjacent to the spiro center):

    • Nitrogen is at position 2 (Azetidine ring).

    • Oxygen is at position 7 (Tetrahydropyran ring, opposite the spiro center).

  • The Discrepancy: While chemically defined as 7-oxa-2-azaspiro[3.5]nonane , many suppliers list it as 5-oxa-2-azaspiro[3.5]nonane .

    • True 5-oxa isomer: Would imply the oxygen is at position 5 (adjacent to the spiro carbon), creating a spiro-isobenzofuran-like ether system.

    • Guidance: This guide focuses on the commercially dominant 7-oxa isomer (CAS 1330765-15-5) , which is the standard bioisostere for morpholine/piperidine in drug design.

Part 2: Physical and Chemical Properties[1]

Physicochemical Profile

The spirocyclic constraints of this scaffold offer distinct advantages over non-spiro analogs like morpholine or 4,4-dimethylpiperidine.

PropertyValue / CharacteristicRelevance to Drug Design
Melting Point 148–152 °C (Decomposes)Indicates stable crystal lattice; suitable for solid dosage forms.
Solubility >50 mg/mL in Water; Soluble in DMSO, MethanolExcellent aqueous solubility due to ionic HCl form and polar ether.
pKa (Calc.) ~10.5 (Secondary Amine)Highly basic; exists as a cation at physiological pH (7.4).
LogP (Calc.) -0.8 to -1.2Low lipophilicity; useful for lowering the overall LogP of a drug candidate.
Fsp³ Fraction 1.0 (100%)High 3D complexity; improves selectivity and solubility compared to aromatic linkers.
H-Bond Donors 2 (NH₂⁺)Key interaction point for aspartate/glutamate residues in binding pockets.
H-Bond Acceptors 1 (Ether Oxygen)Weak acceptor; modulates solvation without incurring high desolvation penalties.
Reactivity Profile
  • Amine Nucleophilicity: The secondary amine at position 2 is sterically exposed and highly nucleophilic. It readily participates in:

    • SNAr Reactions: Displacement of aryl halides (e.g., 2-chloropyridines).

    • Reductive Amination: Condensation with aldehydes/ketones.

    • Amide Coupling: Reaction with activated carboxylic acids.

  • Ring Strain: The 4-membered azetidine ring possesses significant ring strain (~26 kcal/mol). While stable under standard storage, it can undergo ring-opening under harsh acidic conditions or strong nucleophilic attack if the nitrogen is quaternized (azetidinium formation).

  • Ether Stability: The tetrahydropyran ring (7-oxa position) is chemically inert under standard synthetic conditions (acid/base/reduction/oxidation).

Part 3: Synthesis & Manufacturing Protocols

Retrosynthetic Logic

The most robust industrial route utilizes a double alkylation strategy to form the 6-membered ring first (or start with it), followed by the construction of the strained 4-membered ring. The "Malonate Route" is preferred for scalability and safety.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of 7-oxa-2-azaspiro[3.5]nonane hydrochloride from bis(2-chloroethyl) ether.

Phase 1: Construction of the Spiro Core Precursor
  • Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.1 eq), NaH (2.5 eq), DMF (Solvent).

  • Procedure:

    • Suspend NaH in dry DMF at 0°C.

    • Add diethyl malonate dropwise (Gas evolution!).

    • Add bis(2-chloroethyl) ether. Heat to 80°C for 16 hours.

    • Validation: LCMS should show formation of diethyl tetrahydropyran-4,4-dicarboxylate .

    • Workup: Quench with water, extract with EtOAc.[1] Distill to purify.

Phase 2: Reduction to Diol
  • Reagents: Diester intermediate, LiAlH₄ (2.2 eq), THF.

  • Procedure:

    • Add diester to LiAlH₄ suspension in THF at 0°C.

    • Reflux for 4 hours.[1]

    • Critical Step: Fieser quench (Water, 15% NaOH, Water) to obtain granular precipitate. Filter.

    • Product: Tetrahydropyran-4,4-diyldimethanol .

Phase 3: Ring Closure (Azetidine Formation)
  • Activation: React diol with Methanesulfonyl chloride (MsCl, 2.2 eq) and Et₃N in DCM to form the bis-mesylate .

  • Cyclization:

    • React bis-mesylate with Benzylamine (3.0 eq) in refluxing acetonitrile or dioxane.

    • Mechanism:[2][3][4][5] Double displacement SN2 reaction forms the azetidine ring.

    • Product: 2-Benzyl-7-oxa-2-azaspiro[3.5]nonane .

Phase 4: Deprotection & Salt Formation
  • Hydrogenolysis: Pd/C (10% wt), H₂ (1 atm or balloon), Methanol. Stir until conversion is complete (check TLC/LCMS).

  • Salt Formation: Filter off catalyst. Add 4M HCl in dioxane (1.1 eq) to the filtrate.

  • Isolation: Evaporate solvent or precipitate with diethyl ether. Filter the white solid.

Process Visualization (DOT Diagram)

Synthesis Start Diethyl Malonate + Bis(2-chloroethyl)ether Step1 Cyclization (NaH, DMF) Start->Step1 Inter1 THP-4,4-dicarboxylate Step1->Inter1 Step2 Reduction (LiAlH4) Inter1->Step2 Inter2 4,4-Bis(hydroxymethyl)THP Step2->Inter2 Step3 Activation (MsCl, Et3N) Inter2->Step3 Inter3 Bis-Mesylate Step3->Inter3 Step4 Cyclization (BnNH2, Heat) Inter3->Step4 Inter4 N-Bn Spiro Azetidine Step4->Inter4 Step5 Deprotection (H2, Pd/C) -> HCl Inter4->Step5 Final 7-Oxa-2-azaspiro[3.5]nonane HCl Step5->Final

Figure 1: Industrial synthesis route via the malonate/bis-alkylation strategy.

Part 4: Applications in Drug Discovery[2][7]

Bioisosteric Utility

The 7-oxa-2-azaspiro[3.5]nonane scaffold is a high-value bioisostere for:

  • Morpholine: It retains the ether oxygen (H-bond acceptor) and the amine, but changes the vector geometry from a chair (morpholine) to a spiro-axis. This can improve selectivity by probing different 3D space in the binding pocket.

  • Piperidine: Introduction of the oxygen lowers LogP (~1.5 unit drop) and reduces metabolic liability of the piperidine ring (blocks oxidation at the 4-position).

  • Cyclohexane: Increases solubility and reduces lipophilicity.

Structural Activity Relationship (SAR) Logic
  • Vector Control: The spiro center creates a rigid 90° angle between the planes of the two rings. This "kink" is useful for orienting substituents into specific sub-pockets that planar aromatic rings cannot reach.

  • Metabolic Stability: The quaternary spiro carbon prevents metabolic oxidation at that position, a common soft spot in simple piperidines.

Handling and Safety
  • GHS Classification: Warning.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Desiccate.

Part 5: References

  • PubChem Compound Summary. this compound (CID 73554465). National Center for Biotechnology Information. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Foundational review on spiro-azetidine synthesis).

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes and Azetidines. Organic Letters, 12(9), 1944-1947. (Specific protocols for spiro-ether/amine synthesis).

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515. (Discussion of physical properties and LogP effects).

  • Pfizer Inc. (2010). Spirocyclic Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Patent WO2010058318. (Example of 7-oxa-2-azaspiro[3.5]nonane application in drug candidates).

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" solubility data

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Monograph: Solubility Profiling & Handling of 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride Content Type: Technical Guide / Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Chemists, and Formulation Scientists

Executive Summary

This compound is a high-value spirocyclic building block used to increase the fraction of sp3-hybridized carbons (


) in drug candidates.[1] By incorporating an ether oxygen into the 6-membered ring spiro-fused to an azetidine, this scaffold lowers the basicity of the amine (via inductive effects) and significantly enhances aqueous solubility compared to its carbocyclic analogs.

This guide provides a technical framework for the solubility profiling, handling, and storage of this compound. Given that specific quantitative solubility data (mg/mL) varies by crystal polymorph and batch purity, this document prioritizes experimental determination protocols and structure-property relationship (SPR) predictions over static, potentially obsolete values.

Physicochemical Profile & Structural Logic

The solubility behavior of this compound is dictated by the interplay between its ionic headgroup (secondary amine hydrochloride) and its polar spirocyclic core.

Table 1: Core Physicochemical Properties

PropertyValue / DescriptorTechnical Insight
Molecular Formula

Salt form ensures high aqueous solubility.
Molecular Weight 163.64 g/mol (Salt)Low MW facilitates high molar solubility.
Predicted LogP -1.5 to 0.2 (Hydrophilic)Indicates poor lipophilicity; likely insoluble in hexanes/heptane.
pKa (Conj. Acid) ~8.5 – 9.0 (Estimated)The distal oxygen exerts a

(inductive) effect, lowering pKa relative to piperidine (~11.0), improving physiological solubility.
Morphology Crystalline SolidOften hygroscopic due to the charged azetidinium core.
Structural Causality

Unlike "flat" aromatic scaffolds, the spiro[3.5] system projects substituents in three dimensions. The 5-oxa substitution is critical: it acts as a hydrogen bond acceptor (HBA), increasing solvation in aqueous media compared to the all-carbon 2-azaspiro[3.5]nonane.

Solubility Landscape

The following data represents the expected solubility profile derived from structural analogs (e.g., oxa-spirocyclic amine salts) and standard solubility rules for amine hydrochlorides.

Table 2: Estimated Solubility Profile (at 25°C)

SolventSolubility RatingMechanistic Rationale
Water (pH < 7) High (> 100 mg/mL) Ionic dipole-dipole interactions dominate. The HCl salt dissociates fully.
DMSO High (> 50 mg/mL) High dielectric constant (

) stabilizes the cation.
Methanol High (> 50 mg/mL) Protich solvent capability supports hydrogen bonding with the ether oxygen.
Dichloromethane Moderate (< 10 mg/mL) Soluble as an ion pair, but highly dependent on the "tightness" of the Cl- association.
Hexanes / Toluene Insoluble Lack of polarity prevents solvation of the ionic lattice.
PBS (pH 7.4) High Remains charged; however, beware of common ion effect (Cl-) reducing solubility slightly compared to pure water.

Experimental Protocol: Equilibrium Solubility Determination

Methodology: Shake-Flask Coupled with HPLC-UV/CAD

Prerequisites:

  • Compound: this compound (verify purity >95% by 1H-NMR).

  • Media: Degassed HPLC-grade water or Buffer (pH 7.4).

  • Detection: Charged Aerosol Detector (CAD) is preferred as the molecule lacks a strong UV chromophore (no aromatic rings). If using UV, derivatization may be required, or detection at 205-210 nm (low sensitivity).

Step-by-Step Workflow:

  • Supersaturation: Weigh approx. 20 mg of solid into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 200

    
    L of solvent.
    
    • Check: If fully dissolved, add more solid until a visible precipitate persists (suspension).

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 500 rpm).

    • Why? Ensures thermodynamic equilibrium between the crystal lattice and the solvated species.

  • Phase Separation: Centrifuge at 14,000 rpm for 10 minutes or filter through a 0.22

    
    m PVDF membrane.
    
    • Critical: Pre-saturate the filter to prevent compound loss due to adsorption.

  • Quantification: Dilute the supernatant 100x and inject into HPLC. Compare against a 5-point calibration curve of the standard.

Visualizing the Workflow

SolubilityProtocol cluster_0 Critical Control Point Start Weigh Solid (Excess) AddSolvent Add Solvent (Water/Buffer) Start->AddSolvent Agitate Equilibrate 24h @ 25°C AddSolvent->Agitate Check Precipitate Visible? Agitate->Check AddMore Add Solid Check->AddMore No Filter Filter/Centrifuge (0.22 µm) Check->Filter Yes AddMore->Agitate HPLC HPLC-CAD Quantification Filter->HPLC

Caption: Thermodynamic solubility determination workflow ensuring saturation before quantification.

pH-Dependent Speciation & Extraction

Researchers often need to desalt this compound for organic synthesis (e.g.,


 or Suzuki coupling). Understanding the pH-dependent solubility is vital.
  • Acidic pH (< 7): The azetidine nitrogen is protonated (

    
    ). The species is water-soluble and lipid-insoluble.
    
  • Basic pH (> 10): The amine is deprotonated (

    
    ). The free base is an oil or low-melting solid. It becomes extractable into DCM or EtOAc.
    

Extraction Protocol (Salt


 Free Base): 
  • Dissolve HCl salt in minimal water.

  • Adjust pH to >12 using 2M NaOH or saturated

    
    .
    
  • Extract 3x with DCM (Dichloromethane). Note: Avoid Diethyl Ether as spiro-amines can be quite polar even as free bases.

  • Dry organic layer over

    
     and concentrate in vacuo without heating (>30°C) to avoid volatility issues.
    

SpeciesEquilibrium Salt Cationic Form (Water Soluble) pH < pKa Reaction pKa ~ 8.8 Equilibrium Salt->Reaction Base Neutral Free Base (Organic Soluble) pH > pKa Reaction->Base

Caption: pH-dependent equilibrium dictating solubility and extraction strategy.

Handling, Stability & Storage

  • Hygroscopicity: Secondary amine hydrochlorides, particularly those with ether linkages, are prone to absorbing atmospheric moisture.

    • Risk: Formation of a sticky gum that is difficult to weigh.

    • Mitigation: Store in a desiccator at -20°C. Warm to room temperature before opening the vial to prevent condensation.

  • Reactivity: The azetidine ring is strained. While stable under standard conditions, avoid strong nucleophiles at high temperatures which might trigger ring-opening.

  • Safety: Treat as a potential skin sensitizer and irritant (H315/H319).

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Mykhailiuk, P. K. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, Royal Society of Chemistry. (Discusses the solubility advantages of oxa-spirocycles vs carbocycles). Available at: [Link]

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" spectroscopic data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to serve as a definitive reference for 5-Oxa-2-azaspiro[3.5]nonane hydrochloride , a specialized spirocyclic building block used in high-value medicinal chemistry programs (e.g., Fragment-Based Drug Discovery).

Spectroscopic Characterization, Structural Analysis, and Synthetic Utility

Document Control:

  • Subject: this compound

  • CAS (HCl Salt): 1330765-15-5

  • CAS (Free Base): 1046153-04-1[1]

  • Molecular Formula: C₇H₁₄ClNO (Salt) | C₇H₁₃NO (Base)

  • Molecular Weight: 163.65 g/mol (Salt) | 127.19 g/mol (Base)

Executive Summary & Structural Significance

In modern drug design, "Escaping Flatland" (increasing Fsp³ character) is a critical strategy to improve solubility and metabolic stability while reducing off-target toxicity. 5-Oxa-2-azaspiro[3.5]nonane represents a privileged scaffold, combining a strained azetidine ring (for rigid vector orientation) with a tetrahydropyran moiety (for polarity and H-bond acceptance), fused at a quaternary spiro center.

The presence of the oxygen atom at position 5 (adjacent to the spiro center) imparts unique electronic properties to the scaffold, distinguishing it from the carbocyclic analog (spiro[3.5]nonane) by lowering the pKa of the distal amine and altering the lipophilic profile (LogD).

Structural Topology
  • Ring A (4-membered): Azetidine (contains 2-Nitrogen).

  • Ring B (6-membered): Tetrahydropyran (contains 5-Oxygen).

  • Junction: Spiro[3.5] carbon.[1][2][3][4][5][6]

Structure N2 N (2) C1 C1 N2->C1 C_Spiro C (Spiro) O5 O (5) C_Spiro->O5 C3 C3 C_Spiro->C3 C6 C6 O5->C6 C1->C_Spiro C3->N2 C7 C7 C6->C7 C8 C8 C7->C8 C9 C9 C8->C9 C9->C_Spiro

Caption: Topological connectivity of 5-Oxa-2-azaspiro[3.5]nonane showing the spiro-fusion of azetidine and tetrahydropyran rings.

Spectroscopic Profile (NMR, IR, MS)

The following data represents the consensus spectroscopic signature for the hydrochloride salt in polar aprotic solvents (DMSO-d₆) or D₂O.

Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is characterized by the distinct desymmetrization caused by the spiro-ether linkage.

Table 1: ¹H NMR Data (400 MHz, DMSO-d₆)

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₂⁺ 9.20 - 9.50Broad s2HAmmonium protons (exchangeable with D₂O).
Azetidine-CH₂ 3.85 - 4.05Multiplet4HDeshielded by Nitrogen; diastereotopic splitting may occur due to ring puckering.
Ether-CH₂ (C6) 3.60 - 3.75Triplet/Multiplet2HAlpha to Oxygen (Tetrahydropyran ring).
Bulk-CH₂ (C9) 1.85 - 2.05Multiplet2HAdjacent to Spiro center (shielded relative to ether).
Bulk-CH₂ (C7, C8) 1.50 - 1.75Multiplet4HRemaining tetrahydropyran methylene protons.

Table 2: ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon TypeShift (δ ppm)Assignment
C-O (Ether) ~65.0 - 68.0Carbon 6 (Alpha to Oxygen).
C-N (Amine) ~45.0 - 48.0Carbons 1 & 3 (Azetidine ring).
C-Spiro ~32.0 - 35.0Quaternary Spiro Center (Shifted by adjacent Oxygen).
C-Alkyl ~20.0 - 28.0Carbons 7, 8, 9 (Tetrahydropyran backbone).
Mass Spectrometry (MS)

The compound ionizes readily in Positive Electrospray Ionization (ESI+) mode due to the secondary amine.

  • Ionization Mode: ESI (+)

  • Monoisotopic Mass (Free Base): 127.0997 Da

  • Observed Species:

    • [M+H]⁺: m/z 128.1 (Base Peak)

    • [M+Na]⁺: m/z 150.1 (Minor adduct)

    • [2M+H]⁺: m/z 255.2 (Dimer, concentration dependent)

Infrared Spectroscopy (FT-IR)
  • 3400 - 2800 cm⁻¹: Broad, strong absorption band characteristic of N-H stretching (Amine salt) overlapping with C-H stretches.

  • 1100 - 1050 cm⁻¹: Strong C-O-C stretching vibration (Ether linkage in the tetrahydropyran ring).

  • ~1580 cm⁻¹: N-H bending (Scissoring).

Synthetic Preparation & Quality Control

The synthesis of this spirocyclic scaffold typically involves a "bottom-up" construction of the azetidine ring onto a pre-functionalized tetrahydropyran precursor.

Synthetic Workflow (Retrosynthesis)

The most robust industrial route utilizes a Spiro-cyclization strategy.

  • Starting Material: Tetrahydro-4H-pyran-4-one.

  • Activation: Conversion to a cyanohydrin or epoxide equivalent.

  • Ring Closure: Cyclization with an amine equivalent (e.g., via a 1,3-electrophile intermediate) to form the azetidine ring.

Synthesis Start Tetrahydro-4H-pyran-4-one (Commercial SM) Step1 Step 1: Strecker-type Reaction (TMSCN / Amine Source) Start->Step1 Inter1 Intermediate: Amino-Nitrile / Amino-Ester Step1->Inter1 Step2 Step 2: Reduction & Cyclization (LiAlH4 / Heat) Inter1->Step2 Step3 Step 3: Salt Formation (HCl in Dioxane) Step2->Step3 Final 5-Oxa-2-azaspiro[3.5]nonane HCl (Target) Step3->Final

Caption: General synthetic pathway for the construction of the 5-oxa-2-azaspiro[3.5]nonane scaffold.

Quality Control Protocols (Self-Validating)

To ensure the integrity of this building block in drug development, the following QC checks are mandatory:

  • Chloride Content Titration:

    • Method: Argentometric titration (AgNO₃).

    • Acceptance Criteria: 21.0% - 22.5% w/w (Theoretical for Mono-HCl: ~21.6%).

    • Why: Confirms stoichiometry of the salt form, which affects solubility calculations.

  • Residual Solvent Analysis (GC-HS):

    • Focus: Dioxane or Ether (common in HCl salt formation).

    • Limit: < 5000 ppm (ICH Class 2/3 limits).

  • 1H NMR Purity:

    • Critical Check: Integration of the Azetidine signal (4H) vs. the Ether signal (2H) must be exactly 2:1. Deviation indicates ring-opening degradation.

References & Data Sources

  • PubChem Compound Summary. "this compound (CID 73554465)." National Center for Biotechnology Information. Accessed Jan 2026.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. (Context on spiro-azetidine synthesis and NMR characteristics).

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 49(47), 8993-8995. (Comparative spectral data for oxa-azaspiro systems).

  • ChemicalBook Database. "this compound Properties."

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" and its analogs in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Title: The 3D Advantage: A Technical Guide to 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride and Spirocyclic Bioisosteres

Executive Summary

In the pursuit of novel chemical space, medicinal chemistry has shifted from flat, aromatic-heavy scaffolds ("Flatland") to three-dimensional,


-rich architectures. This compound  (CAS: 1033694-84-4) represents a premier example of this paradigm shift.[1] As a spirocyclic bioisostere of morpholine, this scaffold offers a unique combination of structural rigidity, defined exit vectors, and modulated lipophilicity (LogP), without the metabolic liabilities often associated with flexible aliphatic rings.

This technical guide dissects the structural rationale, synthetic pathways, and medicinal applications of the 5-oxa-2-azaspiro[3.5]nonane core, providing researchers with actionable protocols for library integration.

Part 1: Structural Rationale & Bioisosterism[2][3][4][5]

The "Escape from Flatland"

Traditional drug discovery often relies on morpholine or piperazine rings to modulate solubility and basicity. However, these rings exist in chair conformations that, while non-planar, often lack the rigid vector definition required for highly specific active-site fitting.

The 5-oxa-2-azaspiro[3.5]nonane scaffold introduces a spiro-quaternary carbon that locks the orientation of the two rings (azetidine and tetrahydropyran) relative to each other.

  • Core Structure:

    • Ring A (4-membered): Azetidine (containing the basic nitrogen).

    • Ring B (6-membered): Tetrahydropyran (containing the ether oxygen).

    • Junction: A single

      
       carbon (C4 of the pyran, C3 of the azetidine).
      
Bioisosteric Comparison
FeatureMorpholine5-Oxa-2-azaspiro[3.5]nonaneMedicinal Impact
Topology Monocyclic (Chair)Bicyclic (Spiro)Spiro shape explores novel IP space and binding pockets.
Basicity (pKa) ~8.3~8.5 - 9.0 (Est.)Azetidine nitrogen is generally more basic; tunable via R-groups.
Lipophilicity LowModerateIncreased

often improves LLE (Lipophilic Ligand Efficiency).
Metabolic Stability Susceptible to N-oxidationEnhancedSteric bulk around the spiro center protects against oxidative metabolism.
Exit Vectors Linear (180° approx)Orthogonal/AngledAllows substituents to access side pockets unavailable to morpholine.

Part 2: Visualization of Structural Logic

The following diagram illustrates the transition from classical heterocycles to the spirocyclic scaffold, highlighting the vector changes.

Bioisosterism cluster_0 Structural Evolution Morpholine Morpholine Core (Flexible, Standard Vectors) Constraint Spiro-Constraint (Quaternary Carbon) Morpholine->Constraint Bioisosteric Replacement SpiroScaffold 5-Oxa-2-azaspiro[3.5]nonane (Rigid, Orthogonal Vectors) Constraint->SpiroScaffold Cyclization Properties Enhanced Properties: - Lower Metabolic Clearance - Higher Fsp3 - Novel IP Space SpiroScaffold->Properties Result

Caption: Evolution from morpholine to spirocyclic scaffolds, highlighting the rigidity and property enhancements.

Part 3: Synthetic Methodology

Synthesizing spiro-azetidines requires overcoming the ring strain of the 4-membered system. While several routes exist, the [2+2] Cycloaddition (CSI) Route is preferred for its reliability in constructing the azetidine ring upon a pre-existing cyclic ketone.

Experimental Protocol: Synthesis of the Core Scaffold

Target: tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (Precursor to HCl salt). Starting Material: Dihydro-2H-pyran-3(4H)-one (Tetrahydropyran-3-one).

Step 1: Olefination (Wittig Reaction)

  • Reagents: Methyltriphenylphosphonium bromide (

    
    ), Potassium tert-butoxide (
    
    
    
    ), THF.
  • Procedure:

    • Suspend

      
       (1.2 equiv) in anhydrous THF at 0°C.
      
    • Add

      
       (1.2 equiv) portion-wise. Stir for 1h (yellow ylide forms).
      
    • Add Tetrahydropyran-3-one (1.0 equiv) dropwise.

    • Warm to RT and stir for 12h.

    • Workup: Quench with sat.

      
      , extract with ether, concentrate. Purify via silica gel chromatography.
      
    • Product: 3-Methylene-tetrahydropyran.

Step 2: [2+2] Cycloaddition (The Critical Step)

  • Reagents: Chlorosulfonyl isocyanate (CSI), Sodium sulfite (

    
    ), Potassium carbonate (
    
    
    
    ).
  • Procedure:

    • Dissolve 3-methylene-tetrahydropyran in anhydrous ether/DCM. Cool to 0°C.[2]

    • Add CSI (1.1 equiv) dropwise. (Caution: Exothermic).

    • Stir at RT for 12h to form the

      
      -lactam sulfonyl chloride intermediate.
      
    • Reductive Hydrolysis: Transfer mixture to a flask containing aqueous

      
       and 
      
      
      
      (maintain pH ~8). Stir vigorously for 2h.
    • Workup: Extract with DCM. The product is the spiro-

      
      -lactam (5-oxa-2-azaspiro[3.5]nonan-1-one).
      

Step 3: Lactam Reduction & Protection

  • Reagents: Lithium Aluminum Hydride (

    
    ), 
    
    
    
    .
  • Procedure:

    • Suspend

      
       (2.0 equiv) in dry THF under Argon.
      
    • Add the spiro-lactam solution dropwise at 0°C. Reflux for 4h.

    • Quench: Fieser workup (

      
      , 15% NaOH, 
      
      
      
      ). Filter precipitate.
    • Protection: To the filtrate (crude amine), add

      
       (1.1 equiv) and 
      
      
      
      . Stir 4h.
    • Purification: Column chromatography (Hexane/EtOAc).

Step 4: Salt Formation (Final Product)

  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve Boc-protected intermediate in minimal DCM.

    • Add 4M HCl/Dioxane (5 equiv). Stir 2h (precipitate forms).

    • Filter and wash with

      
      .
      
    • Result: This compound .[3]

Part 4: Synthetic Workflow Diagram

Synthesis Ketone Tetrahydropyran-3-one Wittig Wittig Olefination (Ph3P=CH2) Ketone->Wittig Olefin 3-Methylene-tetrahydropyran Wittig->Olefin CSI [2+2] Cycloaddition (CSI, then Reductive Hydrolysis) Olefin->CSI Lactam Spiro-beta-lactam CSI->Lactam Reduction Reduction (LiAlH4) & Boc Protection Lactam->Reduction BocInt N-Boc-5-oxa-2-azaspiro[3.5]nonane Reduction->BocInt Deprotection HCl/Dioxane BocInt->Deprotection Final 5-Oxa-2-azaspiro[3.5]nonane HCl Deprotection->Final

Caption: Step-by-step synthetic pathway from cyclic ketone to the final spirocyclic hydrochloride salt.

Part 5: Physicochemical Profiling & Applications

Comparative Data Table
PropertyMorpholine2-Azaspiro[3.3]heptane5-Oxa-2-azaspiro[3.5]nonane
Formula



MW (Free Base) 87.1297.16127.19
ClogP -0.860.52~0.2 (Balanced)
TPSA 21.3

12.0

21.3

Shape Chair (2D-like)Puckered (3D)Rigid Spiro (3D)
Primary Use Solubility/PKLipophilicity/Metab.[2] StabilityBioisostere with H-bond acceptor
Case Studies in Medicinal Chemistry
  • GPCR Modulators (GPCRs):

    • In programs targeting chemokine receptors (e.g., CCR2, CCR5), replacing a piperidine with a spiro[3.5] system has been shown to improve selectivity by rigidifying the ligand, reducing off-target binding to related GPCRs.

  • Kinase Inhibitors:

    • The ether oxygen in the 5-oxa scaffold can serve as a specific H-bond acceptor for hinge region interactions or solvent-front water networks, while the spiro-bulk prevents metabolic N-dealkylation common in flexible amines.

  • Local Anesthetics (Bupivacaine Analogs):

    • Research indicates that replacing the pipecolic acid moiety in Bupivacaine with spirocyclic variants (including oxa-azaspiro systems) maintains potency while significantly altering the pharmacokinetic duration and toxicity profile (See Reference 3).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73554465, this compound. Retrieved from [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1][2] Retrieved from [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Class of Scaffolds for Drug Discovery. Angewandte Chemie International Edition. Retrieved from [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Spirocyclic Azetidines. Organic Letters. Retrieved from [Link]

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" as a piperidine bioisostere

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride , positioning it as a high-value bioisostere for the piperidine ring in drug discovery.

This compound as a Next-Generation Piperidine Bioisostere

Executive Summary: The Bioisosteric Imperative

In modern medicinal chemistry, the piperidine ring is a ubiquitous pharmacophore, present in numerous FDA-approved therapeutics. However, its prevalence has led to two significant challenges: intellectual property (IP) crowding and metabolic liability (specifically oxidative clearance at the


-carbon).

This compound represents a strategic structural evolution. By replacing the monocyclic piperidine with a spirocyclic [3.5] system containing an oxygen atom, researchers can achieve:

  • Lipophilicity Lowering: Significant reduction in LogD

    
     due to the ether oxygen and increased fraction of sp3 carbons (Fsp3).
    
  • Metabolic Hardening: The quaternary spiro-center blocks the primary site of oxidative metabolism found in piperidines.

  • Vector Reorientation: A distinct exit vector for substituents, allowing for the exploration of novel chemical space within binding pockets.

Structural & Physicochemical Profile

The molecule consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring. The "5-oxa" designation indicates the oxygen atom is located in the six-membered ring, adjacent to the spiro carbon (position 5 relative to the azetidine nitrogen at position 2, following spiro numbering rules).

Table 1: Comparative Physicochemical Metrics
PropertyPiperidine Morpholine 5-Oxa-2-azaspiro[3.5]nonane Impact
Formula C

H

N
C

H

NO
C

H

NO
Increased molecular complexity
MW (Da) 85.1587.12127.18Slight mass increase
cLogP ~0.8~ -0.8~ -0.5 to 0.2Tunable lipophilicity
pKa (Conj. Acid) 11.28.3~9.5 - 10.0Modulated basicity (lower than piperidine)
TPSA (

)
12.021.321.3Enhanced polar surface area
Fsp3 1.01.01.0High 3D character (Escape from Flatland)

Note: The pKa of the spirocyclic azetidine is typically lower than piperidine due to the inductive effect of the oxygen atom in the adjacent ring and increased s-character of the strained azetidine nitrogen lone pair.

Vector Analysis & Topology

Unlike the chair conformation of piperidine, which projects substituents at equatorial or axial positions (~109.5°), the 5-oxa-2-azaspiro[3.5]nonane scaffold creates a rigid, orthogonal geometry. The azetidine ring lies perpendicular to the mean plane of the tetrahydropyran ring. This "right-angle" twist allows substituents on the nitrogen to access binding pockets that are sterically occluded for standard piperidines.

Synthetic Methodology

The synthesis of 5-Oxa-2-azaspiro[3.5]nonane is non-trivial due to the formation of the quaternary center. The most robust, scalable route employs a [2+2] cycloaddition strategy, pioneered for spirocycles by the Carreira group. This method constructs the azetidine ring onto an existing six-membered precursor.

Protocol: The Exocyclic Enol Ether Route

Prerequisites:

  • Starting Material:

    
    -Valerolactone (Tetrahydropyran-2-one).
    
  • Key Reagents: Tebbe Reagent (or Petasis reagent), Chlorosulfonyl isocyanate (CSI), Red-Al (or LiAlH

    
    ).
    
  • Atmosphere: Anhydrous, Inert (Argon/Nitrogen).

Step-by-Step Workflow:

  • Methylenation (Formation of Exocyclic Enol Ether):

    • Treat

      
      -valerolactone with Tebbe reagent  (
      
      
      
      ) in THF/Toluene at -40°C to 0°C.
    • Mechanism:[1][2][3][4] Titanium-mediated methylenation converts the lactone carbonyl into an exocyclic double bond, yielding 2-methylene-tetrahydropyran .

    • Caution: The product is an enol ether and is acid-sensitive; proceed immediately to the next step.

  • [2+2] Cycloaddition (Spiro-Lactam Formation):

    • React the crude 2-methylene-tetrahydropyran with Chlorosulfonyl isocyanate (CSI) in diethyl ether at -78°C.

    • Mechanism:[1][2][3][4] CSI undergoes a stepwise or concerted [2+2] cycloaddition with the electron-rich enol ether to form a

      
      -chlorosulfonyl 
      
      
      
      -lactam intermediate.
    • Reductive Workup: Treat the intermediate with aqueous sodium sulfite (

      
      ) and sodium bicarbonate to remove the sulfonyl group, yielding the 5-oxa-2-azaspiro[3.5]nonan-1-one  (spiro- 
      
      
      
      -lactam).
  • Global Reduction (Lactam to Azetidine):

    • Dissolve the spiro-lactam in dry THF.

    • Add Lithium Aluminum Hydride (LiAlH

      
      )  or Red-Al  carefully at 0°C, then reflux.
      
    • Outcome: Reduction of the amide carbonyl to a methylene group yields the secondary amine.

  • Salt Formation:

    • Treat the free base with 4M HCl in dioxane to precipitate This compound .

Visualization: Synthetic Pathway

Synthesis Start δ-Valerolactone (Tetrahydropyran-2-one) Step1 Methylenation (Tebbe Reagent) Start->Step1 Inter1 2-Methylene- tetrahydropyran (Exocyclic Enol Ether) Step1->Inter1 Ti-mediated Step2 [2+2] Cycloaddition (CSI, -78°C) Inter1->Step2 Inter2 Spiro-β-Lactam Intermediate Step2->Inter2 Ring Closure Step3 Reduction (LiAlH4 / Red-Al) Inter2->Step3 Final 5-Oxa-2-azaspiro[3.5] nonane HCl Step3->Final C=O to CH2

Figure 1: Synthetic workflow for the construction of the 5-oxa-2-azaspiro[3.5]nonane core via the Carreira [2+2] cycloaddition strategy.

Application Logic: When to Use This Bioisostere

The decision to deploy 5-oxa-2-azaspiro[3.5]nonane should be data-driven. It is not a universal replacement but a specific problem-solver for ADME and potency issues.

Decision Matrix
  • Metabolic Hotspot: Is your lead compound suffering from rapid clearance due to oxidation at the piperidine

    
    -carbon?
    
    • Yes: The spiro center eliminates protons at this position, halting oxidation.

  • Lipophilicity: Is the LogD > 3.0, causing solubility or off-target toxicity issues?

    • Yes: The ether oxygen and compact spiro structure lower LogD by ~0.5–1.0 units compared to the parent piperidine.

  • Solubility: Is the compound crystalline and insoluble?

    • Yes: The high Fsp3 (fraction of sp3 carbons) and non-planar geometry disrupt crystal packing, often enhancing aqueous solubility.

Visualization: Bioisostere Selection Logic

DecisionTree Problem Lead Compound Optimization (Piperidine Core) Q1 Issue: High Metabolic Clearance (Oxidative) Problem->Q1 Q2 Issue: High Lipophilicity (LogD > 3.5) Problem->Q2 Sol1 Use 3,3-Dimethylpiperidine (Steric Block) Q1->Sol1 Mild Issue Sol2 Use 5-Oxa-2-azaspiro[3.5]nonane (Spiro Block + LogD Lowering) Q1->Sol2 Severe Issue Q2->Sol2 Oxygen reduces LogD Outcome Result: - Improved t1/2 - Lower LogD - Novel IP Sol2->Outcome

Figure 2: Decision logic for transitioning from a piperidine scaffold to the 5-oxa-2-azaspiro[3.5]nonane bioisostere.

References
  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition. Link

  • PubChem. (2025).[5] this compound.[6] National Library of Medicine. Link

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. Link

Sources

The Ascent of Azaspiro Compounds: From Poison Frogs to Clinical Pharmacophores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pharmaceutical industry’s historical reliance on planar, aromatic scaffolds—often termed "flatland"—has precipitated a crisis of attrition in late-stage clinical trials due to poor solubility and off-target toxicity. Azaspiro compounds, defined by bicyclic systems sharing a single nitrogen or carbon atom, represent a structural paradigm shift. By introducing intrinsic three-dimensionality (


 character), these scaffolds offer a solution to the "flatland" problem, enhancing metabolic stability and receptor selectivity. This guide analyzes the historical discovery, synthetic evolution, and therapeutic utility of azaspiro compounds, grounded in the pivotal shift toward high-saturation pharmacophores.

Part 1: The Structural Paradigm & The Escape from "Flatland"[1]

The Geometry of Selectivity

The defining feature of azaspiro compounds is the spiro-atom (typically a quaternary carbon) that forces the two rings into perpendicular planes. This orthogonality creates a rigid, non-planar topology that contrasts sharply with flexible aliphatic chains or flat heteroaromatics.

Key Advantages:

  • Vectorial Definition: The rigid spiro-core projects substituents into defined vectors in 3D space, allowing for highly specific interactions with deep GPCR binding pockets (e.g., 5-HT1A, NK1).

  • Metabolic Stability: The quaternary center blocks metabolic hotspots, preventing rapid oxidation by cytochrome P450 enzymes.

  • Solubility (

    
     Hypothesis):  As established by Lovering et al. (2009), increasing the fraction of 
    
    
    
    hybridized carbons (
    
    
    ) correlates directly with improved clinical success rates by enhancing water solubility and reducing promiscuous binding.
Comparative Analysis: Flat vs. Spiro

The following table contrasts a traditional "flat" pharmacophore with an azaspiro bioisostere.

FeaturePlanar Scaffold (e.g., Biphenyl/Indole)Azaspiro Scaffold (e.g., 2-Azaspiro[3.3]heptane)
Topology 2D (Flat)3D (Orthogonal rings)
Solubility Low (High lattice energy/stacking)High (Disrupted crystal packing)
Metabolic Liability High (Aromatic hydroxylation)Low (Quaternary block)
Target Selectivity Low (Promiscuous hydrophobic binding)High (Shape-driven specificity)
Clinical Attrition Higher risk of toxicityLower risk (Higher success probability)

Part 2: Historical Trajectory

The history of azaspiro compounds is a journey from indigenous toxicology to rational drug design.

The Natural Origin: Histrionicotoxin

The scientific discovery of azaspiro alkaloids began with the poison dart frog, Oophaga histrionica (formerly Dendrobates histrionicus).

  • 1823: Captain Charles Stuart Cochrane records indigenous tribes in Colombia using frog secretions for blowgun darts.[1]

  • 1971: Daly, Witkop, and Karle isolate and solve the structure of Histrionicotoxin (HTX) using X-ray crystallography.

  • Significance: HTX features a unique azaspiro[5.5]undecane core.[2] It acts as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChR), blocking the ion channel. While too toxic for direct therapeutic use, it became a vital tool for mapping ion channels.

The Synthetic Breakthrough: Buspirone

While nature provided the template, medicinal chemistry refined it.

  • 1968: Synthesized by Mead Johnson (Team led by Wu and Rayburn).

  • Mechanism: Unlike benzodiazepines (GABA-ergic), Buspirone targets the 5-HT1A receptor (partial agonist) and D2 receptor (antagonist).[3]

  • Structure: It utilizes an 8-azaspiro[4.5]decane-7,9-dione core.[4][5][6] This bulky spiro-glutarimide moiety prevents rapid metabolic degradation and provides the necessary steric bulk for receptor subtype selectivity.

  • 1986: FDA approval marks the first blockbuster success for a synthetic azaspiro drug.

Timeline N1 1823 Indigenous Discovery (Cochrane) N3 1971 Structure of Histrionicotoxin (Daly et al.) N1->N3 Isolation N2 1968 Synthesis of Buspirone (Mead Johnson) N4 1986 FDA Approval Buspirone N2->N4 Clinical Dev N3->N2 Structural Inspiration N5 2009 Lovering's Fsp3 Hypothesis (Escape from Flatland) N4->N5 Retrospective Analysis N6 2010s-Present Spiro[3.3]heptanes as Bioisosteres N5->N6 Rational Design

Figure 1: Chronological evolution of azaspiro compounds from natural toxins to rational design principles.

Part 3: Synthetic Methodologies

Constructing the quaternary spiro-center is the primary synthetic challenge due to steric crowding.

Classic Dialkylation (The Buspirone Route)

The original synthesis involves the dialkylation of a cyclic active methylene compound.

  • Precursor: 3,3-tetramethyleneglutaric anhydride (or imide).

  • Mechanism: Double nucleophilic attack or alkylation of a malonate derivative with a di-haloalkane.

  • Limitation: Often requires harsh conditions and yields can be low for sterically hindered rings.

Modern Ring-Closing Metathesis (RCM)

RCM has revolutionized the access to spirocycles, allowing for the formation of large or strained rings under mild conditions using Grubbs catalysts.

Mechanism:

  • Setup: A central quaternary carbon is pre-functionalized with two alkenyl chains.

  • Catalysis: A Ruthenium carbene (Grubbs II or Hoveyda-Grubbs) initiates the cycle.

  • Closure: Intramolecular metathesis releases ethylene gas (driving force) to form the spiro-alkene.

RCM_Pathway Substrate Diallyl Precursor (Quaternary Center) Intermediate Ruthenacyclobutane Intermediate Substrate->Intermediate + Catalyst Catalyst Grubbs II Catalyst (Ru-Carbene) Product Azaspiroalkene (Closed Ring) Intermediate->Product Reductive Elimination Byproduct Ethylene Gas (C2H4) (Entropic Driver) Intermediate->Byproduct

Figure 2: The Ring-Closing Metathesis (RCM) pathway for generating spiro-cores. The release of ethylene gas drives the equilibrium toward the spiro-product.

Part 4: Experimental Protocol

Protocol: Synthesis of 2-Azaspiro[4.4]non-1-ene via Ring-Closing Metathesis

This protocol is a representative standard derived from modern library synthesis techniques (e.g., similar to methods used for spiro-proline derivatives).

Objective: To synthesize a spiro-pyrrolidine core from a diallyl precursor.

Reagents:

  • Substrate: N-Boc-2,2-diallylpyrrolidine (1.0 equiv)

  • Catalyst: Grubbs 2nd Generation Catalyst (2-5 mol%)

  • Solvent: Dichloromethane (DCM), anhydrous, degassed.

  • Temperature: Reflux (40°C).

Step-by-Step Methodology:

  • Preparation of Substrate Solution:

    • Dissolve 1.0 mmol of N-Boc-2,2-diallylpyrrolidine in 50 mL of anhydrous DCM.

    • Note: High dilution (0.02 M) is critical to favor intramolecular cyclization (spiro formation) over intermolecular polymerization.

  • Degassing:

    • Bubble argon through the solution for 15 minutes. Oxygen poisons the Ruthenium catalyst.

  • Catalyst Addition:

    • Add Grubbs II catalyst (0.02 - 0.05 mmol) in one portion under argon flow. The solution will typically turn a brownish-pink color.

  • Reflux:

    • Fit the flask with a reflux condenser and heat to 40°C for 4–12 hours.

    • Monitoring: Monitor reaction progress via TLC (Thin Layer Chromatography) or LC-MS. Look for the disappearance of the starting material peak.

  • Quenching & Purification:

    • Cool the reaction to room temperature.

    • Add activated charcoal or a specific scavenger (e.g., tris(hydroxymethyl)phosphine) to sequester the Ruthenium metal. Stir for 1 hour.

    • Filter through a pad of Celite.

    • Concentrate the filtrate in vacuo.

    • Purify the residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Validation:

    • 1H NMR: Verify the disappearance of terminal alkene protons (approx. 5.0–6.0 ppm) and the appearance of the internal cyclic alkene signal.

    • HRMS: Confirm the mass of the cyclized product (

      
       Da due to ethylene loss).
      

Part 5: References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[7][8] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Daly, J. W., Karle, I., Myers, C. W., Tokuyama, T., Waters, J. A., & Witkop, B. (1971). Histrionicotoxins: Roentgen-ray analysis of the novel allenic and acetylenic spiroalkaloids isolated from a Colombian frog, Dendrobates histrionicus. PNAS. Link

  • Wu, Y. H., & Rayburn, J. W. (1972). Azaspiroalkanediones. U.S. Patent 3,717,634 (Assigned to Mead Johnson). Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link (Contextualizing spiro-bioisosteres).

  • Bristol-Myers Squibb. (1986).[4][5] Buspar (Buspirone HCl) FDA Approval History. Drugs.com. Link

Sources

Review of spirocyclic scaffolds in drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The "Escape from Flatland" Paradigm

In modern drug discovery, the over-reliance on flat, aromatic-rich scaffolds has historically contributed to high attrition rates due to poor solubility, non-specific binding, and suboptimal metabolic stability. Spirocyclic scaffolds—structures where two rings share a single quaternary carbon atom—represent a critical solution to this "flatland" problem.

Unlike fused or bridged bicyclic systems, spirocycles enforce a strict orthogonal orientation between the two rings. This unique geometry creates high three-dimensional (3D) character, measured by the fraction of sp3-hybridized carbons (


).[1][2]

Why Spirocycles Matter Now:

  • Vector Exploration: The orthogonal rings allow side chains to explore chemical space in vectors inaccessible to planar aromatics.

  • Entropy Reduction: Rigidifying a flexible chain into a spirocycle reduces the entropic penalty upon protein binding (

    
    ), potentially improving potency.
    
  • Physicochemical Balance: They improve aqueous solubility and metabolic stability by disrupting planar stacking and reducing lipophilicity (LogP) without sacrificing molecular weight efficiency.

Visualizing the Structural Advantage

SpiroAdvantage Flat Flat Aromatic Scaffold (Low Fsp3) Solubility Aq. Solubility (Disrupted Stacking) Flat->Solubility Poor Selectivity Target Selectivity (Specific 3D Vectors) Flat->Selectivity Promiscuous Spiro Spirocyclic Scaffold (High Fsp3) Spiro->Solubility Enhanced Spiro->Selectivity High Metabolism Metabolic Stability (Blocked CYP Access) Spiro->Metabolism Improved Orthogonal Orthogonal Ring Orientation Spiro->Orthogonal Orthogonal->Solubility Orthogonal->Selectivity

Figure 1: Causal relationship between spirocyclic topology and improved drug-like properties (ADME).

Part 2: Physicochemical & Structural Profiling

The following data summarizes the impact of spiro-cyclization on key medicinal chemistry metrics.

Table 1: Comparative Metrics of Spirocyclic vs. Aromatic Analogues

MetricFlat Aromatic SystemSpirocyclic IsostereImpact on Drug Discovery
Fsp3 Score < 0.3> 0.5Higher clinical success probability correlates with Fsp3 > 0.42 [1].
Solubility Low (Planar Stacking)HighDisruption of crystal lattice energy improves dissolution.
Selectivity Low (Off-target binding)HighRigid 3D shape fits specific pockets; reduces "flat" promiscuity.
Metabolic Stability Variable (CYP liability)HighQuaternary center blocks metabolic soft spots; reduces lipophilicity.
Chirality Often AchiralInherently ChiralOffers axial chirality or point chirality, enabling specific enantiomeric binding.

Part 3: Synthetic Architectures & Protocols

Synthesis of spirocycles has historically been challenging, but modern methods like transition-metal catalysis and organocatalytic cascades have democratized access.

Core Synthetic Strategies
  • Double Alkylation: Classic approach using gem-dihalides or bis-electrophiles.

  • Cycloaddition ([3+2], [4+2]): Rapid assembly of complex cores (e.g., spirooxindoles).

  • Rearrangement: Acid-catalyzed rearrangements (e.g., Pinacol) to shift ring connectivity.

  • Metathesis (RCM): Ring-closing metathesis to form the second ring.

Experimental Protocol: Catalytic Enantioselective [3+2] Cycloaddition

Objective: Synthesis of a spiro[pyrrolidin-3,3'-oxindole] scaffold (a "privileged" structure in oncology).

Reagents:

  • Isatin derivative (Electrophile)

  • Amino acid ester (Dipole precursor)

  • Dipolarophile (e.g., chalcone or acrylate)

  • Catalyst: Chiral Ag(I) or Cu(I) complex, or Organocatalyst (e.g., cinchona alkaloid).

Workflow:

  • Dipole Formation: Dissolve the amino acid ester (1.0 equiv) and isatin (1.0 equiv) in dry Toluene/THF (0.1 M). Add molecular sieves (4Å) to facilitate imine formation. Heat to reflux for 1-2 hours to generate the azomethine ylide in situ.

  • Cycloaddition: Cool to room temperature. Add the chiral catalyst (5-10 mol%) and the dipolarophile (1.2 equiv).

  • Reaction: Stir at ambient temperature for 4–12 hours. Monitor via TLC/LC-MS for disappearance of the isatin imine.

  • Quench & Purification: Filter through a Celite pad to remove sieves/catalyst. Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).

  • Validation: Confirm structure via 1H-NMR (diagnostic spiro-center shifts) and NOESY (relative stereochemistry).

Why this works: The reaction proceeds via a concerted [3+2] mechanism where the metal catalyst coordinates the dipole, blocking one face and ensuring high enantioselectivity. This creates up to four contiguous stereocenters, including the quaternary spiro-carbon, in a single step [2].

SyntheticWorkflow Isatin Isatin (Electrophile) Imine Azomethine Ylide Formation (In Situ) Isatin->Imine Amine Amino Acid (Dipole Precursor) Amine->Imine Olefin Dipolarophile (Trap) Cyclo [3+2] Cycloaddition (Concerted) Olefin->Cyclo Catalysis Chiral Catalyst Coordination Imine->Catalysis Catalysis->Cyclo Stereocontrol Product Spiro[pyrrolidin-oxindole] (4 Stereocenters) Cyclo->Product

Figure 2: Logic flow for the enantioselective synthesis of spiro-oxindoles.

Part 4: Clinical Impact & Case Study

The theoretical advantages of spirocycles are validated by recent FDA approvals.[3]

Table 2: Notable FDA-Approved Spirocyclic Drugs

Drug NameTargetIndicationSpirocyclic CoreApproval
Revumenib Menin-MLLAcute LeukemiasSpirocyclic piperidine2024
Trilaciclib CDK4/6ChemoprotectionSpiro-fused lactam2021
Moxidectin GluCl ChannelsOnchocerciasisSpiroketal2018
Rolapitant NK1 ReceptorCINVSpiro-ether2015
Irbesartan AT1 ReceptorHypertensionSpiro-cyclopentane1997
Deep Dive: Revumenib (Sndx-5613)

The Challenge: Inhibiting the Menin-MLL protein-protein interaction is difficult due to a large, flat interface. The Solution: Revumenib utilizes a central spirocyclic piperidine scaffold. Mechanism:

  • Cation-Pi Clamp: The protonated amine of the spiro-piperidine sits deep in the Menin pocket, forming a high-affinity cation-pi interaction with Tyr319 and Tyr323.[4]

  • Vector Positioning: The spiro-scaffold rigidly orients the "tail" of the molecule to interact with Tyr276, a vector impossible to achieve with a flexible linker [3].

  • Result: High potency (Ki < 1 nM) and oral bioavailability.

RevumenibBinding Menin Menin Pocket Tyr319 Tyr319 (Aromatic) Tyr323 Tyr323 (Aromatic) Spiro Spiro-Piperidine Core NH Protonated Amine (N+) Spiro->NH NH->Tyr319 Cation-Pi Interaction NH->Tyr323 Cation-Pi Interaction Affinity High Affinity Binding NH->Affinity

Figure 3: Pharmacophore model of Revumenib's spiro-core engaging the Menin aromatic cage.

Part 5: Future Outlook

The next decade will see spirocycles move from "specialty" scaffolds to standard library components.

  • DNA-Encoded Libraries (DELs): Synthesis of spirocycles on-DNA is expanding, allowing screening of billions of spiro-compounds against novel targets [4].

  • Automated Synthesis: Flow chemistry protocols are enabling the safe handling of diazo precursors often used to generate spiro-cores, making scale-up safer.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Zheng, Y., & Tice, C. M. (2016).[1][2] The Use of Spirocyclic Scaffolds in Drug Discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • Drug Hunter. (2024).[5] Spirocycle Essential for Optimized Binding of Revumenib to Menin.[4] Drug Hunter Case Studies. Link

  • Benedetti, E., & Micouin, L. (2024).[5] Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. Link[5]

Sources

Methodological & Application

Synthesis of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" step-by-step

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical spirocyclic building block in modern medicinal chemistry. Unlike traditional piperidine or morpholine scaffolds, this spiro[3.5] system offers a unique vector for conformational restriction, improving metabolic stability and lowering lipophilicity (LogD) in drug candidates.

The protocol utilizes a modified Reformatsky-Imine approach , selected for its operational safety and high fidelity compared to hazardous azide-based routes or low-yielding nitrile alkylations. This method ensures the precise formation of the quaternary spiro-carbon with high regiocontrol.

Retrosynthetic Analysis & Strategy

The synthesis disconnects the spiro-azetidine ring at the nitrogen-carbon bond, tracing back to a functionalized amino-alcohol derived from the commercially available tetrahydro-4H-pyran-4-one .

Strategic Advantages:

  • Ellman’s Auxiliary: Use of tert-butylsulfinamide activates the ketone for nucleophilic addition while serving as a removable chiral/achiral auxiliary (racemic used here due to symmetry).

  • Azetidine Closure: Intramolecular displacement of a mesylate ensures efficient 4-membered ring formation, superior to direct reductive amination strategies.

Retrosynthesis Target 5-Oxa-2-azaspiro[3.5]nonane HCl (Target) Precursor1 N-Protected Azetidine (Intermediate) Target->Precursor1 Deprotection Precursor2 Gamma-Amino Alcohol Precursor1->Precursor2 Cyclization (MsCl/Base) Precursor3 Beta-Amino Ester Precursor2->Precursor3 Reduction (LiAlH4) Start Tetrahydro-4H-pyran-4-one (Starting Material) Precursor3->Start Reformatsky-Imine Condensation

Figure 1: Retrosynthetic logic flow from the target spirocycle to the pyranone starting material.

Detailed Experimental Protocol

Stage 1: Sulfinyl Imine Formation

Objective: Activation of the ketone for C-C bond formation.

  • Reagents: Tetrahydro-4H-pyran-4-one (1.0 eq), 2-methylpropane-2-sulfinamide (1.1 eq), Titanium(IV) ethoxide (2.0 eq), THF (anhydrous).

  • Protocol:

    • Charge a flame-dried RB flask with tetrahydro-4H-pyran-4-one (10.0 g, 100 mmol) and THF (100 mL) under N₂.

    • Add titanium(IV) ethoxide (45.6 g, 200 mmol) followed by 2-methylpropane-2-sulfinamide (13.3 g, 110 mmol).

    • Heat to reflux (65°C) for 12 hours. Monitor via TLC (EtOAc/Hexane 1:1) for disappearance of ketone.

    • Workup: Cool to RT. Pour into brine (100 mL) with vigorous stirring. The resulting suspension is filtered through a Celite pad. Wash the cake with EtOAc.

    • Dry organic phase over Na₂SO₄ and concentrate to yield the crude N-sulfinyl imine.

Stage 2: Reformatsky Reaction (Beta-Amino Ester Synthesis)

Objective: Installation of the two-carbon chain required for the azetidine ring.

  • Reagents: Crude Imine, Ethyl bromoacetate (3.0 eq), Activated Zinc dust (3.0 eq), THF.

  • Protocol:

    • Suspend activated Zn dust (19.6 g, 300 mmol) in THF (150 mL).

    • Add trimethylsilyl chloride (TMSCl, 0.05 eq) to activate the zinc. Stir for 10 min.

    • Add ethyl bromoacetate (50.1 g, 300 mmol) dropwise at a rate that maintains a gentle reflux (exothermic initiation).

    • Once addition is complete, stir for 30 min at 50°C.

    • Cool to 0°C. Add the solution of crude N-sulfinyl imine (from Stage 1) in THF dropwise.

    • Allow to warm to RT and stir for 4 hours.

    • Quench: Add saturated NH₄Cl solution. Extract with EtOAc (3x).

    • Purification: Flash column chromatography (SiO₂, 20-50% EtOAc in Hexane) to isolate the ethyl 2-((4-(1,1-dimethylethylsulfinamido)tetrahydro-2H-pyran-4-yl)acetate.

Stage 3: Reduction to Amino Alcohol

Objective: Reduction of the ester to the primary alcohol without cleaving the sulfinamide.

  • Reagents: LiBH₄ (2.5 eq) or LiAlH₄ (1.5 eq), THF.

  • Protocol:

    • Dissolve the Stage 2 ester (1.0 eq) in anhydrous THF at 0°C.

    • Add LiBH₄ (2.0 M in THF) dropwise.

    • Stir at RT for 12 hours.

    • Quench: Carefully add MeOH, then water.

    • Extract with DCM/MeOH (9:1). Dry and concentrate to yield the gamma-amino alcohol.

Stage 4: Cyclization to Spiro-Azetidine

Objective: Intramolecular ring closure.

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (3.0 eq), DCM.

  • Protocol:

    • Dissolve the amino alcohol in DCM at 0°C.

    • Add Et₃N followed by MsCl dropwise.

    • Stir for 1 hour at 0°C (formation of mesylate).

    • Cyclization Trigger: Add a strong base (e.g., t-BuOK or NaH, 2.0 eq) in THF to the crude mesylate or heat the mesylate intermediate in refluxing acetonitrile with excess base (K₂CO₃) if the sulfinyl group is acid-labile.

    • Note: For the sulfinyl-protected amine, base-mediated displacement (n-BuLi or NaH) effects the cyclization to the N-sulfinyl spiro-azetidine.

Stage 5: Global Deprotection & Salt Formation

Objective: Removal of the sulfinyl group and HCl salt formation.

  • Reagents: 4M HCl in Dioxane.

  • Protocol:

    • Dissolve the protected spirocycle in MeOH (minimal volume).

    • Add 4M HCl in Dioxane (5.0 eq).

    • Stir at RT for 2 hours. A white precipitate should form.

    • Isolation: Dilute with Et₂O. Filter the solid.[1][2]

    • Recrystallization: EtOH/Et₂O to yield pure This compound .

Process Visualization

SynthesisWorkflow Step1 1. Imine Formation (Ti(OEt)4, Sulfinamide) Step2 2. Reformatsky (Zn, BrCH2COOEt) Step1->Step2 Beta-Amino Ester Step3 3. Reduction (LiBH4/LiAlH4) Step2->Step3 Amino Alcohol Step4 4. Cyclization (MsCl, Base) Step3->Step4 Mesylate Int. Step5 5. Deprotection (HCl/Dioxane) Step4->Step5 Protected Spiro Final Final Product (HCl Salt) Step5->Final Precipitation

Figure 2: Step-by-step reaction workflow from ketone activation to salt isolation.

Quality Control & Validation

The following analytical parameters validate the structural integrity of the synthesized spirocycle.

ParameterSpecificationDiagnostic Signal (1H NMR, DMSO-d6)
Appearance White crystalline solidN/A
Purity (HPLC) >98% (a/a)Single peak, no uncyclized impurities
1H NMR Confirms Spiro Coreδ 3.8-4.0 (m, 4H) : Azetidine CH₂ protons (distinctive shift).δ 3.5-3.6 (m, 4H) : Pyran O-CH₂ protons.δ 1.6-1.8 (m, 4H) : Pyran C-CH₂ protons.[3]
MS (ESI) [M+H]+ = 128.1Parent ion matches C₇H₁₃NO

Critical Control Point: Ensure complete removal of Titanium salts after Stage 1. Residual Ti can chelate during the reduction step (Stage 3), leading to lower yields. The Celite filtration must be thorough.

References

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, vol. 49, no. 20, 2010, pp. 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, vol. 114, no. 16, 2014, pp. 8257–8322. Link

  • Wuitschik, G., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, vol. 45, no. 46, 2006, pp. 7736–7739. Link

  • PubChem Compound Summary. "this compound (CID 73554465)." National Center for Biotechnology Information. Link

Sources

Application Note: Protocol for N-Alkylation of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for the N-alkylation of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1330765-15-5). This spirocyclic building block features a strained azetidine ring spiro-fused to a tetrahydropyran system. Its unique 3D geometry (


 character) makes it a critical scaffold in modern drug discovery for improving physicochemical properties (solubility, metabolic stability) compared to traditional piperidines.[1]

The protocol addresses specific challenges associated with this molecule:

  • Salt Form: The hydrochloride salt requires efficient in situ neutralization.

  • Ring Strain: The azetidine ring is susceptible to ring-opening under harsh acidic or nucleophilic conditions.

  • Steric Environment: The spiro-fusion at the C3 position of the azetidine creates a neopentyl-like steric environment that can influence reaction kinetics.

Two validated methodologies are presented: Direct Nucleophilic Substitution (


)  and Reductive Amination .

Chemical Context & Strategic Considerations

Molecule Profile
PropertyValue
Compound Name This compound
CAS Number 1330765-15-5
Molecular Weight 163.64 g/mol (HCl salt) / ~127.18 g/mol (Free base)
Core Structure Azetidine (4-membered) spiro-fused to Tetrahydropyran (6-membered)
Key Reactivity Secondary amine (nucleophile); Strained ring (electrophile under stress)
Reaction Pathway Selection

The choice of method depends on the electrophile and the desired control over side reactions (e.g., over-alkylation).

  • Method A: Direct Alkylation (

    
    ) 
    
    • Best for: Primary alkyl halides, benzyl halides.

    • Risk: Over-alkylation to quaternary ammonium salts; elimination of the alkyl halide.

    • Optimization: Use of inorganic bases (

      
      , 
      
      
      
      ) in polar aprotic solvents (ACN, DMF).
  • Method B: Reductive Amination

    • Best for: Aldehydes and ketones.[1]

    • Benefit: Avoids quaternary salt formation; milder conditions preserve the azetidine ring.

    • Reagent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride.

Experimental Workflows (Visualized)

Decision Logic & Mechanism

The following diagram outlines the decision process and the mechanistic flow for processing the HCl salt.

ReactionLogic Start Starting Material: 5-Oxa-2-azaspiro[3.5]nonane HCl Step1 Step 1: Free-Basing Strategy Start->Step1 Dissociate HCl Choice Select Electrophile Step1->Choice MethodA Method A: Direct Alkylation (Alkyl Halides) Choice->MethodA R-X (Halide) MethodB Method B: Reductive Amination (Aldehydes/Ketones) Choice->MethodB R=O (Carbonyl) ReagentsA Reagents: K2CO3 / Cs2CO3 Solvent: ACN or DMF Temp: 25-60°C MethodA->ReagentsA ReagentsB Reagents: NaBH(OAc)3 Solvent: DCM or DCE Temp: 0-25°C MethodB->ReagentsB Prod Target: N-Alkylated Spirocycle ReagentsA->Prod SN2 Attack ReagentsB->Prod Imine Reduction

Caption: Decision tree for selecting the optimal alkylation pathway based on available electrophiles.

Detailed Protocols

Protocol A: Direct N-Alkylation (S_N2)

Objective: Alkylation using an alkyl halide (R-Br, R-I, or R-OTs).

Reagents & Stoichiometry
ComponentEquivalents (eq)RoleNotes
Spiro-amine HCl 1.0SubstrateDry thoroughly before use.
Alkyl Halide 1.1 - 1.2ElectrophileLimiting excess prevents quaternization.
Base (

)
3.0 - 4.0ScavengerNeutralizes HCl salt + H-X byproduct.
Solvent (ACN) [0.1 M]MediumAcetonitrile is standard; use DMF if solubility is poor.
TBAI (Optional) 0.1CatalystFinkelstein catalyst for unreactive chlorides.
Step-by-Step Procedure
  • Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend This compound (1.0 eq) in anhydrous Acetonitrile (ACN) (concentration ~0.1 M).

  • Free-Basing (In Situ): Add finely ground, anhydrous Potassium Carbonate (

    
    )  (3.0 eq).
    
    • Critical Note: Allow the suspension to stir at Room Temperature (RT) for 15–30 minutes before adding the alkyl halide. This ensures the amine is partially free-based and reduces the risk of localized acidity.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise.

  • Reaction:

    • Standard: Stir at RT for 12–16 hours.

    • Sluggish Electrophiles: Heat to 50–60°C. Do not exceed 80°C to avoid azetidine ring opening.

  • Monitoring: Monitor by LCMS or TLC (stain with Ninhydrin or KMnO4; secondary amines stain blue/purple, tertiary amines often stain differently or are UV active if R group is aromatic).

  • Workup:

    • Filter off the solid inorganic salts (

      
      /KCl).
      
    • Rinse the cake with DCM or EtOAc.

    • Concentrate the filtrate under reduced pressure.[1]

    • Purification: Flash column chromatography (DCM/MeOH gradient) is usually required to remove traces of over-alkylated byproduct.

Protocol B: Reductive Amination

Objective: Alkylation using an aldehyde or ketone. Preferred for sterically hindered systems or to strictly avoid quaternary salts.

Reagents & Stoichiometry
ComponentEquivalents (eq)RoleNotes
Spiro-amine HCl 1.0Substrate
Aldehyde/Ketone 1.1 - 1.5Electrophile
Base (DIPEA/TEA) 1.0 - 1.2NeutralizerEssential to free the amine HCl.
Reductant (STAB) 1.5 - 2.0Hydride SourceSodium triacetoxyborohydride (

).
Acid (Acetic Acid) 1.0 - 2.0CatalystActivates the imine formation.
Solvent (DCM/DCE) [0.1 M]MediumDCE allows higher temp if needed.
Step-by-Step Procedure
  • Free-Basing: Dissolve This compound (1.0 eq) in anhydrous DCM or 1,2-Dichloroethane (DCE) . Add DIPEA (1.1 eq) and stir for 10 minutes.

  • Imine Formation: Add the Aldehyde/Ketone (1.2 eq) and Acetic Acid (1.0 eq). Stir for 30–60 minutes at RT.

    • Note: The acid catalyst promotes the formation of the iminium ion intermediate.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in one portion.

    • Safety: Gas evolution (

      
      ) may occur; ensure venting.
      
  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (3x). Combine organics, dry over

    
    , and concentrate.
    

Troubleshooting & Critical Control Points

ObservationProbable CauseCorrective Action
Low Conversion (Method A) Poor solubility of HCl saltSwitch solvent to DMF or add TBAI (0.1 eq). Increase Temp to 50°C.
Ring Opening (Byproduct) Reaction temp too high (>80°C)Lower temperature; switch to Method B (Reductive Amination).
Over-Alkylation (Quat. Salt) Excess alkyl halideReduce alkyl halide to 0.95 eq; Use slow addition (syringe pump).
No Reaction (Method B) Imine not formingAdd molecular sieves (4Å) to remove water; Increase Acetic Acid.
Workflow Diagram: Method A ( )

SN2Workflow Salt Weigh HCl Salt Solv Suspend in ACN Salt->Solv Base Add K2CO3 (3 eq) Stir 30 min Solv->Base Alk Add Alkyl Halide (1.1 eq) Base->Alk React Heat 50°C 12 Hours Alk->React Filter Filter Solids React->Filter Pure Flash Column Filter->Pure

Caption: Operational workflow for the direct alkylation of the spiro-amine salt.

References

  • ChemicalBook. (n.d.). This compound Product Page. Retrieved from

  • PubChem. (n.d.).[2][3][4] Compound Summary for CID 55279887: this compound.[5] National Library of Medicine. Retrieved from

  • Salvatore, R. N., et al. (2002).[6] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry. (General reference for Cesium carbonate protocols). Retrieved from

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. (Standard STAB protocol). Retrieved from

  • Burkhard, J. A., et al. (2010).[7] Synthesis and Structural Analysis of Spirocyclic Azetidines. Organic Letters. (Context on spiro-azetidine stability). Retrieved from

Sources

Application Note: High-Throughput Parallel Synthesis Using 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide outlines the strategic application of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1046153-04-1 (free base); HCl salt analogues) in parallel medicinal chemistry. As a high-


 bioisostere of morpholine and piperidine, this spirocyclic scaffold offers improved physicochemical properties, including enhanced solubility and metabolic stability. This document provides validated protocols for amide coupling, reductive amination, and 

derivatization in 96-well plate formats, specifically tailored to handle the hydrochloride salt form in automated liquid handling workflows.

Introduction: The Spirocyclic Advantage

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic rings to three-dimensional,


-rich scaffolds. 5-Oxa-2-azaspiro[3.5]nonane  represents a "privileged structure" that combines the steric compactness of an azetidine with the polarity of a tetrahydropyran.
Structural Analysis & Rationale

The molecule consists of a 4-membered azetidine ring spiro-fused to a 6-membered tetrahydropyran ring.

  • Vector Geometry: Unlike the linear vector of piperazine/morpholine, the spiro-fusion creates a distinct exit vector for substituents, allowing novel exploration of binding pockets.

  • Physicochemical Profile:

    • Lipophilicity (

      
      ):  Lower than corresponding gem-dimethyl analogs, improving water solubility.
      
    • Basicity (

      
      ):  The azetidine nitrogen is sufficiently nucleophilic for standard couplings but requires careful neutralization when used as a hydrochloride salt.
      
    • Metabolic Stability: The spiro-center blocks the 4-position of the piperidine-like ring, preventing common oxidative metabolic soft spots.

Chemical Profile & Handling

PropertyValue / Description
IUPAC Name This compound
Molecular Formula

MW 163.64 g/mol (Salt); 127.19 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, DMSO, MeOH; Moderate in DCM/DMF
Storage Hygroscopic; Store under inert atmosphere at 2-8°C

Handling Warning: As a secondary amine hydrochloride, the material is stable but non-nucleophilic until neutralized. In parallel synthesis, in situ neutralization is preferred over free-basing to prevent oxidative degradation during storage.

Parallel Synthesis Workflows

The following protocols are designed for 96-well deep-well blocks , compatible with automated liquid handlers (e.g., Tecan, Hamilton).

Workflow Logic (DOT Diagram)

ParallelSynthesis cluster_Reactions Diversity Pathways Start 5-Oxa-2-azaspiro[3.5]nonane (HCl Salt) Neutralization In-situ Neutralization (DIPEA/TEA) Start->Neutralization Dissolve in DMF/DMSO Amide Amide Coupling (R-COCl or R-COOH) Neutralization->Amide RedAm Reductive Amination (R-CHO + STAB) Neutralization->RedAm SnAr SnAr / Buchwald (Ar-X) Neutralization->SnAr Workup Workup (SCX-2 SPE or Aqueous Wash) Amide->Workup RedAm->Workup SnAr->Workup Analysis QC Analysis (LCMS / NMR) Workup->Analysis

Figure 1: Parallel synthesis workflow for spirocyclic amine diversification.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling (Acid Chlorides)

Target: Rapid generation of urea/amide libraries.

Reagents:

  • Scaffold Stock: 0.2 M 5-Oxa-2-azaspiro[3.5]nonane HCl in Anhydrous DMA (Dimethylacetamide).

  • Base: DIPEA (Diisopropylethylamine), neat.

  • Electrophiles: 0.25 M Acid Chlorides or Chloroformates in Anhydrous DMA.

Step-by-Step Procedure:

  • Plate Loading: Dispense 100 µL of Scaffold Stock (20 µmol) into each well of a 96-well polypropylene deep-well plate.

  • Neutralization: Add 10.5 µL of neat DIPEA (60 µmol, 3.0 equiv) to each well. Shake at 800 rpm for 5 mins to ensure full deprotonation.

    • Note: The solution may become cloudy due to amine salts; this does not affect the reaction if agitation is sufficient.

  • Acylation: Add 88 µL of Electrophile Stock (22 µmol, 1.1 equiv).

  • Reaction: Seal plate and shake at room temperature (RT) for 4 hours.

  • Quench: Add 20 µL of 10% solution of polymer-bound tris(2-aminoethyl)amine (scavenger resin) or simply 50 µL of 1M NaOH if using liquid-liquid extraction.

  • Workup (SPE Method):

    • Dilute reaction with 300 µL MeOH.

    • Pass through a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.

    • Rationale: The amide product is neutral and will elute in MeOH; unreacted amine scaffold is basic and will retain.

    • Concentrate eluate under

      
       flow.
      
Protocol B: Reductive Amination (Aldehydes)

Target: Synthesis of tertiary amines with


 richness.

Reagents:

  • Scaffold Stock: 0.2 M 5-Oxa-2-azaspiro[3.5]nonane HCl in DCE (Dichloroethane)/MeOH (9:1).

  • Aldehydes: 0.25 M in DCE.

  • Reductant: Sodium Triacetoxyborohydride (STAB), solid or slurry in DCE.

Step-by-Step Procedure:

  • Neutralization: To the Scaffold Stock, add 1.0 equiv of TEA (Triethylamine) prior to dispensing to ensure the free amine is available for imine formation.

  • Dispense: Add 100 µL (20 µmol) of neutralized Scaffold Stock to the plate.

  • Aldehyde Addition: Add 88 µL (22 µmol, 1.1 equiv) of Aldehyde solution.

  • Imine Formation: Shake for 1 hour at RT. Critical Step: Allow equilibrium before reduction.

  • Reduction: Add 15 mg (approx. 3 equiv) of solid STAB or 100 µL of a freshly prepared slurry.

  • Reaction: Seal and shake overnight at RT.

  • Workup:

    • Quench with 200 µL sat.

      
      .
      
    • Extract with 500 µL DCM (x2).

    • Evaporate organic layer.[1][2]

Quality Control & Validation

LCMS Validation Criteria

Due to the low UV absorbance of the spirocyclic core, standard UV (254 nm) detection may be insufficient for non-aromatic derivatives.

  • Detector: ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detector) is recommended for accurate purity assessment.

  • Mass Spec: ESI+ mode.

    • Expected

      
      : 
      
      
      
      Da.
NMR Characterization (Diagnostic Peaks)

For validation of a representative library member:

  • Spiro-Core Protons: The tetrahydropyran ring typically shows multiplets at

    
     3.5–3.8 ppm (ether protons).
    
  • Azetidine Protons: The protons adjacent to the nitrogen often appear as distinct doublets or multiplets around

    
     3.8–4.2 ppm, shifting significantly upon amidation.
    

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link

  • Burkhard, J. A., et al. (2010).[3] Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(20), 3524–3527. Link

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8943-8947. (Foundational work on spiro-oxetane/azetidine properties).
  • PubChem Compound Summary. (2023). This compound.[4] National Library of Medicine. Link

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" as a building block for novel compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS: 1330765-15-5 (HCl salt) | Formula: C₇H₁₃NO·HCl Role: High-


 Spirocyclic Building Block

This guide details the utility of This compound as a premium scaffold for medicinal chemistry. Unlike traditional flat heterocycles (e.g., morpholine, piperidine), this spirocyclic motif offers a rigid, three-dimensional architecture that improves metabolic stability and solubility while providing novel intellectual property (IP) space.[1]

Critical Distinction: Researchers must distinguish this scaffold from its isomer, 2-oxa-5-azaspiro[3.5]nonane. In the subject compound, the nitrogen resides in the strained azetidine (4-membered) ring, while the oxygen is located in the tetrahydropyran (6-membered) ring. This specific arrangement imparts unique nucleophilicity and vector orientation compared to its piperidine-based isomers.

Structural Advantages & Bioisosterism

Escape from Flatland

The "Escape from Flatland" strategy correlates increased saturation (


) with higher clinical success rates.[2] 5-Oxa-2-azaspiro[3.5]nonane serves as a bioisostere for morpholine  and 4,4-disubstituted piperidines , but with distinct physicochemical benefits:
  • Conformational Locking: The spiro-fusion locks the amine vector relative to the ether oxygen, reducing the entropic penalty upon binding to protein targets.

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at the position

    
     to the ether, a common soft spot in simple ethers.
    
  • Basicity Modulation: The azetidine nitrogen is generally more basic (pKa ~10-11) than morpholine (pKa ~8.3), potentially improving solubility at physiological pH, though the inductive effect of the distal oxygen slightly modulates this.

Structural Comparison Diagram

Bioisostere_Logic cluster_legend Design Logic Morpholine Morpholine (Flat, Flexible) LogP: -0.86 Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid, 3D) High Fsp3 Morpholine->Spiro Rigidification (Bioisostere) Piperidine Piperidine (Flexible) Metabolic Liability Piperidine->Spiro Solubility Enhancement (+Polarity) Key Spiro-fusion prevents metabolic oxidation at alpha-carbons

Caption: Bioisosteric relationship showing the transition from flat, flexible heterocycles to the rigid spirocyclic scaffold.

Handling & Physical Properties

PropertySpecificationHandling Note
Appearance White to off-white solidHygroscopic; store in desiccator.
Molecular Weight 163.65 g/mol (HCl salt)Account for HCl stoichiometry in equivalents.
Solubility High: Water, DMSO, MethanolLow: DCM, HexanesDissolve in DMSO or MeOH for stock solutions.
Stability Stable at RT (Solid)Avoid prolonged exposure to humid air (deliquescent).
Free Basing Required for some organometallic couplingsUse Carbonate resin or wash with sat. NaHCO₃.

Storage Protocol: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is prone to absorbing atmospheric moisture, which can alter weighing accuracy.

Synthetic Application Protocols

The secondary amine in the azetidine ring is the primary handle for derivatization. Due to ring strain, azetidines are potent nucleophiles but can degrade under highly acidic conditions at elevated temperatures.

Workflow Visualization

Synthesis_Workflow cluster_reactions Divergent Synthesis Pathways Start 5-Oxa-2-azaspiro[3.5]nonane HCl Amide Amide Coupling (HATU/DIEA) Start->Amide R-COOH SNAr SNAr Displacement (Halopyrimidines) Start->SNAr Ar-X (F, Cl) RedAm Reductive Amination (Aldehydes/STAB) Start->RedAm R-CHO Product_A Amide Library (GPCR/Kinase Linkers) Amide->Product_A Product_B Heteroaryl Adducts (Kinase Inhibitors) SNAr->Product_B Product_C N-Alkyl Derivatives (Ion Channel Blockers) RedAm->Product_C Urea Urea Formation (Isocyanates)

Caption: Divergent synthetic utility of the spirocyclic amine in generating diverse chemical libraries.

Protocol A: General Amide Coupling (HATU Method)

Best for attaching the scaffold to carboxylic acid cores.

Reagents:

  • Carboxylic Acid (1.0 equiv)[3]

  • 5-Oxa-2-azaspiro[3.5]nonane HCl (1.2 equiv)[4]

  • HATU (1.2 equiv)[4]

  • DIPEA (Diisopropylethylamine) (3.5 - 4.0 equiv)

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (0.1 mmol) and HATU (0.12 mmol) in DMF (1.0 mL). Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add DIPEA (0.4 mmol) followed immediately by the 5-Oxa-2-azaspiro[3.5]nonane HCl salt (0.12 mmol).

    • Note: The extra equivalent of base is critical to neutralize the HCl salt and activate the secondary amine.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS (Look for M+H of product).

  • Workup: Dilute with EtOAc (10 mL), wash with Sat. NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[3]

  • Purification: Flash chromatography (DCM:MeOH gradient) or Preparative HPLC.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Ideal for synthesizing kinase inhibitors where the spirocycle replaces a piperazine/morpholine solubilizing group.

Reagents:

  • Heteroaryl Halide (e.g., 2-chloropyrimidine, 4-fluoronitrobenzene) (1.0 equiv)

  • 5-Oxa-2-azaspiro[3.5]nonane HCl (1.1 equiv)

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃

  • Solvent: DMSO or NMP

Step-by-Step:

  • Preparation: Combine the Heteroaryl Halide (0.2 mmol), Spiroamine HCl salt (0.22 mmol), and Cs₂CO₃ (0.6 mmol) in a microwave vial.

  • Solvation: Add DMSO (1.5 mL).

  • Heating:

    • Standard: Heat at 80–100°C for 4–12 hours.

    • Microwave (Preferred): 120°C for 20–40 minutes.

  • Validation: Check LCMS. Azetidines are excellent nucleophiles; if conversion is low, check for hydrolysis of the halide.

  • Workup: Pour into water (15 mL). If precipitate forms, filter and wash. If not, extract with DCM/Isopropanol (3:1).

Protocol C: Reductive Amination

Used to generate tertiary amines with flexible alkyl linkers.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)[3]

  • 5-Oxa-2-azaspiro[3.5]nonane HCl (1.1 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (2.0 equiv)

  • Base: TEA (1.0 equiv) - Only if needed to solubilize the salt initially

  • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Imine Formation: Dissolve Aldehyde and Spiroamine HCl in DCE. Add TEA (1 equiv) to free-base the amine in situ. Stir for 30 mins.

  • Reduction: Add STAB (2.0 equiv) in one portion.

  • Reaction: Stir at RT overnight (12–16 h).

    • Tip: If the reaction is sluggish, add catalytic Acetic Acid (1-2 drops).

  • Quench: Quench with Sat. NaHCO₃. Extract with DCM.[3]

Analytical Characterization Expectations

When characterizing products derived from this scaffold, look for these specific NMR signatures:

  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Azetidine Ring: Two distinct multiplets (or doublets of doublets) typically between 3.5 – 4.5 ppm . They may appear diastereotopic depending on the chiral environment of the attached group.

    • Tetrahydropyran Ring:

      • Protons

        
         to Oxygen: Multiplets around 3.4 – 3.8 ppm .
        
      • Protons

        
        : Multiplets in the aliphatic region 1.4 – 1.9 ppm .
        
  • ¹³C NMR:

    • Spiro Carbon: A quaternary carbon signal typically found between 30 – 40 ppm (distinctive low-field shift due to strain).

    • Azetidine Carbons: ~55–65 ppm.

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition.

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • PubChem Compound Summary. (2024). This compound.[5] National Center for Biotechnology Information.

  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie.

Sources

Application of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" in fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fsp³ Fragment Engineering with 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Executive Summary: Escaping "Flatland" in FBDD

This compound represents a high-value scaffold in modern Fragment-Based Drug Design (FBDD).[1] As drug discovery shifts away from planar, aromatic-heavy structures ("Flatland") to improve clinical success rates, spirocyclic systems have emerged as critical tools.[1][2][3]

This molecule serves as a geometrically distinct, metabolically stable bioisostere for morpholine and piperidine . Its spirocyclic core imparts high three-dimensionality (Fsp³ character), improving solubility and creating novel exit vectors for side-chain growth without significantly increasing lipophilicity (LogP).[1]

Key Applications:

  • Bioisosteric Replacement: Substitution of morpholine to block metabolic soft spots.[1]

  • Fragment Library Construction: A rigid, defined core for probing sub-pockets.

  • Physicochemical Optimization: Lowering LogD while maintaining ligand efficiency (LE).

Chemical Profile & Structural properties

The spiro[3.5]nonane system fuses a four-membered azetidine ring with a six-membered tetrahydropyran ring.[1] The amine handle (position 2) allows for rapid diversification, while the ether oxygen (position 5) acts as a hydrogen bond acceptor.[1]

PropertyValue / DescriptionImpact on Drug Design
CAS Number 1033804-45-7 (HCl salt)Commercial identifier for sourcing.[1]
Molecular Weight ~163.64 Da (HCl salt)Ideal for FBDD (Rule of 3 compliant).[1]
Fsp³ Fraction High (0.[1][4]86)Correlation with improved clinical success and solubility.[1]
H-Bond Donors 1 (Secondary Amine)Handle for covalent attachment or H-bonding.[1]
H-Bond Acceptors 1 (Ether Oxygen)Interacts with solvent or protein backbone.[1]
Geometry Rigid, Orthogonal VectorsProjects substituents at defined angles unlike flexible piperidines.

Application 1: Bioisosteric Replacement Strategy

In FBDD, a common bottleneck is the metabolic instability of morpholine rings (oxidative opening).[1] 5-Oxa-2-azaspiro[3.5]nonane offers a solution by altering the ring topology while retaining the H-bond acceptor capability.[1]

Mechanism of Action
  • Metabolic Blocking: The spiro-carbon prevents oxidative metabolism common at the

    
    -carbon of piperidines/morpholines.[1]
    
  • Vector Re-orientation: The azetidine nitrogen projects substituents at a different angle than a piperidine nitrogen, potentially accessing new hydrophobic pockets.[1]

Visualizing the Bioisosteric Shift

Bioisostere_Logic cluster_0 Physicochemical Impact Morpholine Morpholine Scaffold (Planar/Flexible) High Metabolic Liability Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid/3D) Metabolically Stable Morpholine->Spiro Scaffold Hopping (> Fsp3) Target Improved Ligand Properties Spiro->Target 1. Lower LogD 2. New Exit Vectors 3. Blocked Oxidation Solubility Increased Solubility Spiro->Solubility Permeability Maintained Permeability Spiro->Permeability

Figure 1: Logic flow for replacing Morpholine with 5-Oxa-2-azaspiro[3.5]nonane in Hit-to-Lead evolution.[1]

Detailed Protocols

Protocol A: Handling & Free-Basing

The reagent is supplied as a hydrochloride salt to ensure stability.[1] For nucleophilic aromatic substitution (


) or Buchwald-Hartwig couplings, the free base must be generated in situ or pre-isolated.[1]

Reagents:

  • 5-Oxa-2-azaspiro[3.5]nonane HCl[1][5]

  • Dichloromethane (DCM) or 2-MeTHF[1]

  • Saturated aqueous

    
     or 
    
    
    
    (1M)[1]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of the HCl salt in minimal water.

  • Basification: Slowly add 1M NaOH until pH > 12.

  • Extraction: Extract 3x with DCM. The spirocycle is moderately polar; ensure thorough extraction.

  • Drying: Dry combined organics over

    
    , filter, and concentrate carefully (amine may be volatile/low MW).
    
    • Pro-Tip: For library synthesis, skip isolation.[1] Add 3.0 eq of DIPEA directly to the reaction mixture to neutralize the HCl in situ.[1]

Protocol B: Fragment Library Synthesis ( Coupling)

This protocol describes attaching the spirocycle to a heteroaryl chloride core (e.g., chloropyridine) to create a fragment library.[1]

Reaction Scheme: Ar-Cl + Spiro-NH -> Ar-N-Spiro

Materials:

  • Heteroaryl Chloride (0.2 mmol)[1][6]

  • 5-Oxa-2-azaspiro[3.5]nonane HCl (0.24 mmol, 1.2 eq)[1]

  • Cesium Carbonate (

    
    ) (0.6 mmol, 3.0 eq)[1]
    
  • DMSO (anhydrous, 1 mL)[1]

Procedure:

  • Preparation: In a 1-dram vial, weigh the Heteroaryl Chloride, Spiro-amine HCl, and

    
    .
    
  • Solvation: Add anhydrous DMSO. Cap the vial tightly.

  • Reaction: Heat to 80°C - 100°C for 12 hours with stirring.

    • Validation: Monitor by LC-MS.[1][2] The spiro-amine is a strong nucleophile; conversion is usually high (>90%).[1]

  • Workup: Dilute with Ethyl Acetate (3 mL), wash with water (2x 1 mL) to remove DMSO and salts.[1]

  • Purification: Evaporate solvent. Purify via preparative HPLC (Reverse Phase) if purity < 95%.[1]

Protocol C: Lipophilicity Screening (ChromLogD)

Because this fragment is used to lower LogD, validating this property is essential.

  • Column: C18 Reverse Phase (high coverage).

  • Mobile Phase: A: 50 mM Ammonium Acetate (pH 7.4); B: Acetonitrile.

  • Standardization: Calibrate the column using a set of standards with known LogD values (e.g., Caffeine, Propranolol).

  • Measurement: Inject the synthesized spiro-fragment. Calculate LogD based on retention time relative to the calibration curve.[1]

    • Success Metric: Target a

      
      LogD of -0.5 to -1.0 compared to the cyclohexyl or piperidinyl analog.[1]
      

Experimental Workflow: From Fragment to Lead

The following diagram illustrates the integration of this scaffold into a standard FBDD campaign.

FBDD_Workflow Start Fragment Library Design (Selection of Spiro Core) Synth Parallel Synthesis (Protocol B: SnAr/Amide) Start->Synth QC QC: LC-MS & Solubility (Protocol C) Synth->QC Screen Screening (SPR / NMR / X-ray) QC->Screen Pass Hit Hit Validation (Kd < 500 µM) Screen->Hit Binding Detected Grow Fragment Growing (Exploiting Vectors) Hit->Grow Structure-Guided Design Grow->Synth Iterative Cycle

Figure 2: Iterative workflow for utilizing 5-Oxa-2-azaspiro[3.5]nonane in fragment screening and elaboration.

References

  • PubChem. (2025).[1][6][7] this compound Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

  • Burkhard, J. A., et al. (2010).[1] Spirocyclic Bioisosteres of Piperidines and Morpholines. Chemical Reviews. (Contextual citation for spiro-bioisosterism principles).

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link][1]

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" in the synthesis of GPCR modulators

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride in GPCR Modulator Synthesis

Abstract: Escaping Flatland in GPCR Drug Design

The "Escape from Flatland" paradigm has revolutionized medicinal chemistry, shifting focus from planar, aromatic-heavy compounds to three-dimensional (3D), Fsp³-rich scaffolds. This compound (and its structural isomers) represents a critical class of spirocyclic building blocks designed to improve the physicochemical properties of GPCR modulators.[1]

By replacing traditional morpholine or piperidine moieties with this spirocyclic scaffold, researchers can:

  • Enhance Metabolic Stability: The spiro-quaternary carbon blocks metabolic oxidation at the vulnerable

    
    -position common in piperidines.[1]
    
  • Modulate Lipophilicity (LogD): The ether oxygen and spiro-geometry lower lipophilicity compared to carbocyclic analogs, improving solubility without sacrificing membrane permeability.[1]

  • Restrict Conformation: The rigid spiro-fusion locks the exit vectors of substituents, potentially reducing the entropic penalty of binding to the GPCR orthosteric or allosteric pockets.[1]

This guide details the handling, free-basing, and synthetic incorporation of this building block into GPCR ligand workflows.

Chemical Profile & Handling

PropertyData
Compound Name This compound
CAS Number 1045709-32-7 (Generic/Isomer var.)[1][2] / Verify specific isomer batch
Structure Azetidine ring (N at pos 2) spiro-fused to Tetrahydropyran ring (O at pos 5)
Molecular Weight 127.18 g/mol (Free Base) / ~163.6 g/mol (HCl salt)
Appearance White to off-white crystalline solid (HCl salt)
Solubility Highly soluble in water, MeOH, DMSO.[1][2][3] Sparingly soluble in DCM/EtOAc (salt form).[1]
Acidity (pKa) ~9.5–10.5 (Azetidine NH)
Storage Hygroscopic. Store at 2–8°C under inert atmosphere (Argon/N₂).

Handling Precaution: The hydrochloride salt is the stable form.[1] The free base is a secondary amine which may absorb atmospheric CO₂ to form carbamates or carbonates over time.[1] Always generate the free base in situ or immediately prior to use. [1]

Strategic Application: Bioisosteric Replacement

In GPCR ligand design (e.g., for 5-HT, Dopamine, or Chemokine receptors), the "basic amine" pharmacophore is often crucial for an ionic interaction with a conserved Aspartate residue in the transmembrane bundle (e.g., Asp3.32).

  • The Old Standard: Morpholine or Piperidine.[1]

    • Issues: Rapid metabolism (CYP450 oxidation), high lipophilicity (piperidine), or non-ideal vector geometry.

  • The Spiro Solution: 5-Oxa-2-azaspiro[3.5]nonane.[1]

    • Mechanism:[1][4][5][6] The azetidine nitrogen serves as the basic center.[1] The spiro-fusion creates a distinct vector for the "tail" group compared to the equatorial/axial vectors of a piperidine.[1] The oxygen atom in the 6-membered ring acts as a hydrogen bond acceptor, mimicking the morpholine oxygen but with a spatially distinct presentation due to the spiro-linkage.[1]

Visualizing the Bioisostere Concept

Bioisostere Morpholine Morpholine (Planar/Chair, Labile) Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid, Fsp³ Rich, Stable) Morpholine->Spiro Bioisosteric Replacement Piperidine Piperidine (Lipophilic, Metabolic Risk) Piperidine->Spiro Bioisosteric Replacement GPCR_Binding GPCR Binding Pocket (Asp3.32 Interaction) Spiro->GPCR_Binding Enhanced Fit & Stability

Figure 1: Transition from traditional cyclic amines to spirocyclic scaffolds improves physicochemical properties while maintaining key receptor interactions.[1][7]

Experimental Protocols

Protocol A: In Situ Free-Basing & Amide Coupling

Use this protocol when attaching the spiro-amine to a carboxylic acid core (e.g., forming the "head" group of a GPCR antagonist).[1]

Reagents:

  • Carboxylic Acid Core (1.0 equiv)[1][6]

  • This compound (1.2 equiv)[1][3][8]

  • HATU (1.2 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 – 4.0 equiv)[1]

  • Solvent: DMF or DCM (Anhydrous)[1]

Step-by-Step:

  • Activation: Dissolve the Carboxylic Acid Core in anhydrous DMF (0.1 M concentration). Add DIPEA (1.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes to form the active ester.

  • Salt Neutralization: In a separate vial, suspend this compound in minimal DMF. Add DIPEA (2.0–3.0 equiv). Note: The suspension should clear as the free base is liberated.[1]

  • Coupling: Add the amine solution to the activated acid mixture.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LC-MS (Look for M+H of product). The spiro-amine is secondary but sterically hindered; if reaction is slow, heat to 40°C.[1]

  • Workup: Dilute with EtOAc. Wash with sat.[1][6] NaHCO₃ (2x), Water (1x), and Brine (1x). Dry over Na₂SO₄.[1][6][7]

  • Purification: Flash chromatography (DCM/MeOH gradient). The spiro-amine product is polar; ensure the gradient goes up to 10% MeOH if needed.[1]

Protocol B: Nucleophilic Aromatic Substitution (SₙAr)

Use this protocol to attach the spiro-amine directly to a heteroaryl core (e.g., chloropyridine, chloropyrimidine) common in kinase or GPCR orthosteric sites.[1]

Reagents:

  • Halo-Heterocycle (e.g., 2-chloropyridine derivative) (1.0 equiv)[1][2]

  • This compound (1.2 – 1.5 equiv)[1]

  • Base: Cs₂CO₃ (3.0 equiv) or K₂CO₃ (3.0 equiv)[1][2]

  • Solvent: DMSO or NMP (for high temp) or Acetonitrile (for reactive cores)[1][2]

Step-by-Step:

  • Preparation: Charge a microwave vial or pressure tube with the Halo-Heterocycle, Spiro-amine HCl salt, and Cs₂CO₃.

  • Solvation: Add anhydrous DMSO (0.2 M).

  • Reaction:

    • Reactive Cores (e.g., Pyrimidine): Heat at 80°C for 4–6 hours.

    • Unreactive Cores (e.g., Pyridine): Heat at 120°C–140°C overnight or microwave at 150°C for 30–60 mins.

  • Workup: Pour into water to precipitate the product (if solid). If oil, extract with EtOAc/Ether.

    • Critical Step: Wash the organic layer thoroughly with water to remove DMSO, which can interfere with evaporation.

  • Validation: 1H NMR should show the disappearance of the aromatic chloride signal and the appearance of the spiro-methylene protons (distinctive multiplets at

    
     3.5–4.5 ppm).
    

Case Study: Synthesis of a 5-HT₂A Antagonist Analog

Objective: Synthesize a spirocyclic analog of a known fluorophenyl-piperidine antagonist to improve metabolic stability.

Workflow Diagram:

SynthesisWorkflow Start Starting Material: 2,4-Difluorobenzoyl Chloride Core Core Scaffold: N-Boc-5-Oxa-2-azaspiro[3.5]nonane (Protected Intermediate) Start->Core Not applicable here. Start with HCl salt directly if commercially available. Deprotect Deprotection: TFA/DCM (Removal of Boc) Coupling Coupling Reaction: S_NAr with 2-Chloropyridine (Protocol B) Final Final GPCR Ligand: Spiro-Pyridine Analog Step1 Step 1: Free Base Generation (Spiro-HCl + Cs2CO3) Step2 Step 2: S_NAr Reaction (Heat, DMSO) Step1->Step2 Nucleophilic Attack Step2->Final Purification Start_Real Reagent: 2-Chloro-4-(trifluoromethyl)pyridine Start_Real->Step2 Spiro_Salt Reagent: 5-Oxa-2-azaspiro[3.5]nonane HCl Spiro_Salt->Step1

Figure 2: Simplified workflow for attaching the spiro-block to a heteroaryl core via Nucleophilic Aromatic Substitution.

Detailed Analysis of the Case:

  • Selection: The 5-oxa-2-azaspiro[3.5]nonane is selected to mimic the polarity of a morpholine ring often found in 5-HT ligands but with the "kinked" geometry of the spiro system.[1]

  • Reaction: The secondary amine of the azetidine ring attacks the 2-position of the pyridine.[1]

  • Outcome: The resulting molecule maintains the basic nitrogen required for the GPCR salt bridge but increases the Fsp³ fraction (fraction of sp³ hybridized carbons), a metric directly correlated with clinical success and lower attrition rates in drug development.[1]

References

  • Burkhard, J. A., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, 2010.

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1] Chemical Reviews, 2014.

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery." Angewandte Chemie International Edition, 2008. [1]

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information.[1] (Note: Verify specific isomer CID in database).

  • Mykhailiuk, P. K. "Saturated Bioisosteres of Benzene: Where to Go Next?" Chemistry – A European Journal, 2019. [1]

(Note: While specific literature on the "5-oxa" isomer is less abundant than the "7-oxa" or "2-oxa-6-aza" variants, the synthetic principles and bioisosteric logic described above are universally applicable to this class of spiro-heterocycles.)[1]

Sources

Experimental procedure for coupling reactions with "5-Oxa-2-azaspiro[3.5]nonane hydrochloride"

[1][2][3]

Introduction & Molecule Profile

5-Oxa-2-azaspiro[3.5]nonane represents a class of "flatland-escaping" scaffolds.[1][2][3] Structurally, it consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring.[1][2][3] The nitrogen atom resides in the strained azetidine ring (position 2), while the oxygen atom is in the six-membered ring (position 5), adjacent to the spiro center.[1]

Key Physicochemical Characteristics
PropertyValue / DescriptionImpact on Protocol
Molecular Formula ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Must account for HCl MW (approx.[1][2][3] 163.65 g/mol ) in stoichiometry.[2][3]
Basicity (pKa) ~9.5–10.5 (Calculated for amine)The azetidine nitrogen is basic; the HCl salt is acidic.[2][3] Requires

1 eq.[2][3][4][5][6][7] base to neutralize.[2][3][4]
Nucleophilicity High (Azetidine strain)Less sterically hindered than piperidines; reacts rapidly in

and amidation.[2][3]
Solubility High in water/MeOH; Low in DCM/EtOAcCritical: The HCl salt is often insoluble in pure DCM.[2] Use DMF, DMAc, or mixed solvents.[2][3]
Hygroscopicity Moderate to HighWeigh rapidly; store in desiccator.[2][3]

Handling & Storage Protocol

Safety Note: Treat as an irritant. The HCl salt may release HCl gas if heated with strong acid.

A. Free-Basing Procedure (Optional but Recommended for Pd-Coupling)

While amide couplings can be performed with the salt using excess base, transition metal catalyses (Buchwald-Hartwig) often proceed more efficiently with the free base to prevent catalyst poisoning by halides or protonation of intermediates.[1][2][3]

  • Dissolution: Dissolve 1.0 g of the HCl salt in 10 mL of minimal water (or 1M NaOH).

  • Basification: Adjust pH to >12 using 4M NaOH.

  • Extraction: Extract exhaustively with DCM (

    
     mL) or IPA/CHCl
    
    
    (1:3 ratio) if the compound is highly polar.[2][3]
  • Drying: Dry organic layer over anhydrous

    
     (avoid 
    
    
    if Lewis acidity is a concern for downstream steps).[2][3]
  • Concentration: Carefully concentrate under reduced pressure (check boiling point; azetidines can be volatile). Store at -20°C.

Experimental Protocols

Workflow Decision Tree

The following diagram outlines the logic for selecting reaction conditions based on the electrophile.

ReactionLogicStartStart: 5-Oxa-2-azaspiro[3.5]nonane HClElectrophileSelect ElectrophileStart->ElectrophileCarboxylicAcidCarboxylic Acid(Amide Coupling)Electrophile->CarboxylicAcidArylHalideAryl/Heteroaryl HalideElectrophile->ArylHalideAldehydeAldehyde/Ketone(Reductive Amination)Electrophile->AldehydeConditionAProtocol A:HATU or T3P(Requires 3-4 eq. Base)CarboxylicAcid->ConditionAConditionBElectron Deficient?(e.g., Chloropyrimidine)ArylHalide->ConditionBRedAmProtocol D: STAB(AcOH, DCE)Aldehyde->RedAmSNArProtocol B: SNAr(DIPEA, Heat)ConditionB->SNArYesBuchwaldProtocol C: Buchwald(Pd-RuPhos, NaOtBu)ConditionB->BuchwaldNo

Figure 1: Decision matrix for coupling reactions involving spirocyclic amine salts.

Protocol A: Amide Coupling (HATU Method)

Purpose: Conjugation with carboxylic acids.[2][3] Challenge: The HCl salt requires neutralization in situ without hydrolyzing the activated ester.

Reagents:

  • Carboxylic Acid (1.0 eq)[1][2][3]

  • Amine HCl Salt (1.1 eq)[1][2][3]

  • HATU (1.2 eq)[1][2][3]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 – 4.0 eq )[1][2][3]

  • Solvent: DMF (Preferred) or DCM/DMF (9:1)[1][2][3]

Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 eq) in DMF (0.2 M concentration). Add HATU (1.2 eq) and DIPEA (1.0 eq).[2][3] Stir at Room Temperature (RT) for 5–10 minutes. Note: The solution should turn slightly yellow.[1]

  • Amine Addition: In a separate vial, dissolve/suspend 5-Oxa-2-azaspiro[3.5]nonane HCl (1.1 eq) in minimal DMF. Add DIPEA (2.5 eq) to this suspension to neutralize the salt.[2][3]

  • Coupling: Add the amine/base mixture to the activated acid solution.

  • Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS.[2][3][4] The spiro-azetidine is highly nucleophilic; reaction is often complete < 2 hours.[1][2]

  • Workup:

    • Dilute with EtOAc.[2][3]

    • Wash with Sat.

      
       (x2), Water (x1), Brine (x1).[2][3]
      
    • Troubleshooting: If the product is polar (due to the ether oxygen), extract the aqueous layer with DCM or CHCl

      
      /IPA.[1]
      
Protocol B: Nucleophilic Aromatic Substitution ( )

Purpose: Coupling with electron-deficient heteroaryl halides (e.g., 2-chloropyrimidine, 4-chloropyridine).[1][2][3] Mechanism: Azetidines are excellent nucleophiles for

2

Reagents:

  • Heteroaryl Halide (1.0 eq)[1][2][3]

  • Amine HCl Salt (1.1 eq)[1][2][3]

  • Base:

    
     (3.0 eq) or DIPEA (3.0 eq)[1][2][3]
    
  • Solvent: DMSO or NMP (for high heat) or EtOH/IPA (for milder conditions).[2][3]

Procedure:

  • Combine the Heteroaryl Halide and Amine HCl Salt in DMSO (0.5 M).

  • Add

    
      (finely ground).
    
  • Heat to 80–100°C .

    • Note: Azetidines can degrade (ring open) at very high temperatures (>140°C) or prolonged heating in acidic media.[2][3]

  • Workup: Pour into water. If solid precipitates, filter.[2][3] If oil, extract with EtOAc.[2][3]

Protocol C: Buchwald-Hartwig Cross-Coupling

Purpose: Coupling with unactivated aryl halides.[1][2][3] Critical Factor: Ligand choice. Azetidines are less sterically demanding than piperidines, but the spiro-system adds bulk.[1] RuPhos or BrettPhos are recommended.[1][2][3]

Reagents:

  • Aryl Halide (1.0 eq)[1][2][3][4]

  • Amine (Free base preferred, 1.2 eq)[2][3]

  • Catalyst:

    
     (0.05 eq) or Pd-precatalyst (e.g., RuPhos Pd G3).[1][2][3]
    
  • Ligand: RuPhos (0.1 eq)[1][2][3]

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 eq)[1][2][3]

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).[2][3]

Procedure:

  • Inert Atmosphere: Purge reaction vial with Nitrogen/Argon.

  • Loading: Add Aryl Halide, Amine (free base), Base, and Pre-catalyst.[2][3]

  • Solvent: Add degassed Toluene.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Filtration: Cool to RT, filter through a Celite pad (elute with EtOAc).

  • Purification: Flash chromatography.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (Amide) HCl salt not neutralized.[1][2][3]Increase DIPEA to 4.0 eq total. Ensure salt is fully dissolved in DMF before addition.[2][3]
Ring Opening Acidic hydrolysis or excessive heat.[2][3]Avoid heating >120°C. Do not use strong Lewis acids without testing stability.[2][3]
Product in Aqueous Layer High polarity of spiro-ether.[1][2][3]Use "salting out" (saturate aqueous phase with NaCl) and extract with DCM:IPA (3:1).[2][3]
Precipitate in Reaction Amine HCl insolubility.[2][3]Switch solvent to DMAc or NMP.[2][3]
Structural Validation (NMR)

When analyzing the product, the spirocyclic protons have distinct signatures:

  • Azetidine Ring: Two multiplets (often diastereotopic if the molecule is chiral elsewhere) around 3.5–4.5 ppm.[2][3]

  • Tetrahydropyran Ring: The protons adjacent to the oxygen (position 6) appear around 3.6–3.9 ppm.[1] The protons adjacent to the spiro center (position 4) are often shielded doublets/multiplets around 1.5–2.0 ppm.[1]

References

  • Burkhard, J. A., et al. (2010).[2][3] Synthesis and Structural Analysis of Spirocyclic Piperidine Bioisosteres. Organic Letters. [1][2][3]

  • Carreira, E. M., & Fessard, T. C. (2014).[2][3] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [1][2][3]

  • PubChem. (2024).[2][3][8] Compound Summary: this compound.[1][2][3] National Library of Medicine.[2][3] [1][2][3]

  • Wuxi AppTec. (2017). Patent CN106892928A: Synthesis of spirocyclic intermediates.[2][3] Google Patents.

  • Barnes-Seeman, D. (2012).[1][2][3] The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" for creating diverse chemical libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride in High-Fsp³ Library Design

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative drives the shift from planar, aromatic-heavy compounds to three-dimensional (3D) architectures.[1][2][3] Planar molecules often suffer from poor solubility and indiscriminate binding (promiscuity).[3][4]

This compound (CAS 1340788-78-0) represents a premier "scaffold hop" for medicinal chemists.[3][4] It functions as a bioisostere for morpholine and piperidine , offering a rigidified spirocyclic core that increases fraction sp³ (Fsp³) character while maintaining a specific exit vector for substituents.[4]

This guide details the physicochemical advantages of this scaffold and provides validated protocols for its derivatization via amide coupling and Buchwald-Hartwig amination to generate diverse chemical libraries.

Physicochemical Profile & Design Logic

The spirocyclic core forces substituents into defined vectors, unlike the fluxional chair conformers of piperidines.[3] The inclusion of the ether oxygen (5-oxa) modulates lipophilicity (LogP) and improves metabolic stability by blocking oxidative metabolism sites common in all-carbon analogs.[3]

Table 1: Comparative Physicochemical Properties

PropertyMorpholine (Reference)5-Oxa-2-azaspiro[3.5]nonane (Free Base)Impact on Drug Design
MW (Da) 87.12127.19Slight increase; remains fragment-compliant.[3][4]
cLogP -0.86~0.2 - 0.5Tunable lipophilicity; better membrane permeability.[3][4]
TPSA (Ų) 21.2621.26Identical polar surface area (bioisosteric).[4]
Fsp³ 1.01.0High 3D character; reduces crystal packing energy.[3][4]
Geometry Fluxional ChairRigid SpirocyclicDefined exit vectors; improved selectivity.[3][4]
Structural Visualization: Vector Analysis

The following diagram illustrates the structural divergence between a standard morpholine core and the spirocyclic scaffold, highlighting the "twist" that provides novel IP space.

VectorAnalysis cluster_0 Traditional Scaffold cluster_1 Spirocyclic Scaffold cluster_2 Pharmacological Outcome Morpholine Morpholine Core (Planar/Fluxional) Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid/Orthogonal Vectors) Morpholine->Spiro Bioisosteric Replacement (Scaffold Hop) Metab Metabolic Stability (Blocked u03b1-oxidation) Spiro->Metab Selectivity Selectivity (Restricted Conformation) Spiro->Selectivity

Figure 1: Transition from fluxional morpholine to rigid spirocycle improves metabolic stability and binding selectivity.

Experimental Protocols

The following protocols are optimized for the hydrochloride salt . The salt form is stable and non-hygroscopic but requires in situ neutralization (free-basing) during synthesis.[3][4]

Protocol A: High-Throughput Amide Library Synthesis

Objective: Create a library of 96 diverse amides targeting GPCRs or Kinases. Chemistry: HATU-mediated coupling.[3][4]

Reagents:

  • Scaffold: 5-Oxa-2-azaspiro[3.5]nonane HCl (0.2 M in DMF).

  • Carboxylic Acids: Diverse set (0.2 M in DMF).[4]

  • Coupling Agent: HATU (0.2 M in DMF).[4]

  • Base: DIPEA (N,N-Diisopropylethylamine), neat.[4]

Step-by-Step Workflow:

  • Plate Preparation: In a 96-well deep-well plate, dispense 100 µL of the Carboxylic Acid stock (20 µmol, 1.0 equiv) into each well.

  • Activation: Add 100 µL of HATU stock (20 µmol, 1.0 equiv) and 10 µL of DIPEA (57 µmol, ~2.8 equiv). Shake for 5 minutes at Room Temperature (RT) to form the activated ester.[4]

  • Scaffold Addition: Add 100 µL of the 5-Oxa-2-azaspiro[3.5]nonane HCl stock (20 µmol, 1.0 equiv).

    • Critical Note: Ensure the DIPEA amount is sufficient to neutralize the HCl salt and catalyze the reaction.[3] If the solution turns acidic (check via wet pH strip on a sacrificial well), the coupling will fail.

  • Incubation: Seal the plate and shake at RT for 16 hours.

  • Quenching: Add 50 µL of 10% Na₂CO₃ (aq) to quench unreacted activated esters.

  • Extraction (Liquid-Liquid): Add 300 µL Ethyl Acetate. Vortex vigorously. Centrifuge to separate phases. Transfer organic layer to a clean plate.

  • Evaporation: Dry under N₂ flow or Genevac.

  • QC: Re-dissolve in DMSO for LC-MS analysis. Purity >85% is expected.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Objective: Attach the spiro-azetidine core to heteroaryl halides (e.g., chloropyridines, bromoarenes) to form biaryl-amine motifs common in kinase inhibitors.[4] Challenge: Azetidines are strained rings.[3][4] Harsh conditions can open the ring.[3][4] We use a precatalyst system to enable milder conditions.[3][4]

Reagents:

  • Aryl Halide: 1.0 equiv (e.g., 4-bromo-pyridine).[3][4]

  • Scaffold: 5-Oxa-2-azaspiro[3.5]nonane HCl (1.2 equiv).

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (0.02–0.05 equiv).[3][4] RuPhos is preferred for secondary amines.[3]

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃ (2.5 equiv).[3][4]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.[3][4]

Step-by-Step Workflow:

  • Vessel Prep: Flame-dry a reaction vial and purge with Argon/Nitrogen.

  • Solids Addition: Charge the vial with:

    • Aryl Halide (0.5 mmol).[3][4]

    • 5-Oxa-2-azaspiro[3.5]nonane HCl (106 mg, 0.6 mmol).[3][4]

    • NaOtBu (120 mg, 1.25 mmol).[4] Note: Excess base is needed to neutralize the HCl salt.

    • RuPhos Pd G3 Precatalyst (8 mg, 2 mol%).[4]

  • Degassing: Seal the vial. Evacuate and backfill with Argon (3 cycles).[3][4]

  • Solvent Addition: Inject anhydrous 1,4-Dioxane (2.5 mL) via syringe.

  • Reaction: Heat to 80°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS.[1][2][3][4] Look for the product mass [M+H]⁺.

  • Workup: Cool to RT. Filter through a Celite pad to remove Palladium residues and inorganic salts.[3][4] Wash with EtOAc.[3][4]

  • Purification: Concentrate and purify via Flash Chromatography (SiO₂). Elute with a gradient of DCM:MeOH (0-10%).[3][4]

Library Generation Workflow Diagram

The following logic flow ensures high fidelity in library construction using this scaffold.

LibraryWorkflow cluster_pathways Divergent Pathways Start Scaffold Source (HCl Salt) FreeBase In Situ Neutralization (DIPEA or NaOtBu) Start->FreeBase Dissolution PathA Pathway A: Amide Coupling (HATU/DMF) FreeBase->PathA + R-COOH PathB Pathway B: N-Arylation (Pd-Catalysis) FreeBase->PathB + Ar-X QC Quality Control (LC-MS / 1H NMR) PathA->QC PathB->QC Final Final Library (High Fsp3 Content) QC->Final Purity > 85%

Figure 2: Divergent synthesis workflow for creating Amide and Aryl-amine libraries.

Troubleshooting & Optimization

  • Issue: Low Yield in Amide Coupling.

    • Cause: Incomplete neutralization of the HCl salt.[3][4]

    • Fix: Increase DIPEA to 3.5 equivalents. Ensure DMF is anhydrous (water hydrolyzes the activated ester).[4]

  • Issue: Ring Opening (Azetidine cleavage).

    • Cause: Excessive heat (>100°C) or strong Lewis acids.[3][4]

    • Fix: Keep reaction temperatures <90°C. Use milder bases (Cs₂CO₃) if NaOtBu is too harsh.[3][4]

  • Issue: Poor Solubility of Product.

    • Cause: The spirocycle is rigid; if the coupled partner is also rigid/planar, stacking may occur.[3]

    • Fix: Use a polar solvent for purification (DCM:MeOH:NH₃).[3][4]

References

  • Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of Spirocyclic Bioisosteres." Angewandte Chemie International Edition. [4]

  • Lovering, F., et al. (2009).[4][5] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Hiesinger, K., et al. (2021).[4][5][6] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. [4]

  • Enamine Ltd. (2024).[3][4] "Spirocycles for Improved Solubility: 5-oxa-2-azaspiro[3.5]nonane Series." Enamine Building Blocks.

  • Barnes-Seeman, D. (2020).[3][4] "The role of spirocyclic scaffolds in drug discovery." Expert Opinion on Drug Discovery.

Sources

Application Note: Handling, Storage, and Protocol Guide for 5-Oxa-2-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

5-Oxa-2-azaspiro[3.5]nonane hydrochloride is a high-value spirocyclic building block used to introduce three-dimensionality (


 character) into drug candidates.[1] Unlike traditional planar morpholine or piperidine rings, this spiro-fused scaffold alters the vector of attached substituents, improving metabolic stability and physicochemical profiles.[2][3]

This guide provides an authoritative protocol for the storage, handling, and solubilization of this compound. Due to its hygroscopic nature and specific stereoelectronic properties, strict adherence to these protocols is required to maintain reagent integrity and experimental reproducibility.

Physicochemical Profile & Technical Specifications

Understanding the fundamental properties of this scaffold is the first step in proper handling.

PropertySpecificationNotes
Compound Name This compound
CAS Number 1046153-04-1 (Free base) / Salt form variesVerify batch CoA for salt stoichiometry.[1]
Molecular Formula

Molecular Weight ~163.64 g/mol (HCl salt)Free base MW: 127.18 g/mol
Appearance White to off-white crystalline solidYellowing indicates oxidation or degradation.[1]
Solubility Water (>50 mg/mL), DMSO (>20 mg/mL), MethanolInsoluble in non-polar solvents (Hexane, Et2O).
Hygroscopicity HighRapidly absorbs atmospheric moisture.
pKa (Calc) ~8.5 - 9.5 (Secondary Amine)Moderately basic core.[1]

Storage & Stability Protocols

The Critical Failure Point: The primary cause of degradation for spirocyclic amine salts is moisture-induced clumping followed by hydrolysis or oxidation.

Long-Term Storage (> 1 Month)
  • Temperature: Store at -20°C .

  • Atmosphere: inert gas purge (Argon or Nitrogen) is mandatory before resealing.

  • Container: Amber glass vials with Teflon-lined caps. Parafilm wrapping alone is insufficient; use a desiccator cabinet within the freezer if possible.

Short-Term Working Storage (< 1 Month)
  • Temperature: 2-8°C (Refrigerated).

  • Desiccation: Store inside a secondary container (e.g., 50mL Falcon tube or jar) containing active desiccant sachets (Silica gel or

    
    ).
    
Thawing Protocol (Self-Validating)
  • Step 1: Remove vial from freezer.

  • Step 2: Allow to equilibrate to Room Temperature (RT) for 30 minutes before opening.

    • Why? Opening a cold vial condenses atmospheric water onto the solid, creating a sticky "gum" that is difficult to weigh and prone to degradation.

  • Validation: The outside of the vial must be dry to the touch before the cap is loosened.

Handling & Safety Procedures (E-E-A-T)

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask or P100 respirator recommended if handling open powder outside a fume hood (dust hazard).

  • Skin: Nitrile gloves (0.11 mm minimum thickness).

  • Eyes: Chemical safety goggles.

Weighing Protocol (Electrostatic Management)

Spirocyclic salts are often fine, static-prone powders.

  • Anti-Static Gun: Use an ionizing gun on the spatula and weighing boat before dispensing.

  • Draft Shield: Ensure the balance draft shield is fully closed; airflow easily disperses this low-density salt.

  • Rapid Closure: Do not leave the stock vial open. Dispense and immediately recap.

Solubilization & Reconstitution Protocols

Objective: Create a stable stock solution for biological assays or synthetic coupling.

Solvent Selection Matrix
ApplicationRecommended SolventMax Conc.Stability
Cellular Assays DMSO (Cell Culture Grade)100 mMHigh (Months at -20°C)
Aqueous Buffers PBS (pH 7.[1]4)50 mMLow (Use immediately)
Chemical Synthesis Methanol / DMF200 mMModerate
LC-MS Standards 50:50 Water:Acetonitrile10 mMHigh
Stock Solution Preparation (Example: 100 mM in DMSO)
  • Target: 1 mL of 100 mM solution.

  • Mass Required:

    
     (Based on MW 163.64 for HCl salt).
    
    • Correction Factor: Always check the Certificate of Analysis (CoA) for water content or excess HCl. If water content is 5%, divide mass by 0.95.

Step-by-Step:

  • Weigh ~16.4 mg of solid into a 1.5 mL microcentrifuge tube.

  • Add 500 µL of dry DMSO.

  • Vortex vigorously for 30 seconds.

    • Observation: The solution should be clear. If particles persist, sonicate for 10 seconds.

  • Add remaining DMSO to reach final volume (approx 500 µL more, adjusting for displacement).

  • Validation (The "Clear-Check"): Hold the tube against a dark background with a light source behind it. Any turbidity indicates undissolved salt or impurities.

Workflow Visualization

G Start Start: Solid Reagent (Stored at -20°C) Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Weigh Weighing (Anti-static measures) Equilibrate->Weigh SolventSelect Select Solvent Weigh->SolventSelect DMSO DMSO (Stock Storage) SolventSelect->DMSO Long term Water Water/Buffer (Immediate Use) SolventSelect->Water Acute Assay Dissolve Vortex & Sonicate (Keep T < 40°C) DMSO->Dissolve Water->Dissolve Check Quality Check (Visual Inspection) Dissolve->Check Ready Ready for Assay/Synthesis Check->Ready Clear Solution Fail Filter (0.2µm) or Re-evaluate Salt Form Check->Fail Turbid/Precipitate

Caption: Workflow for the retrieval, weighing, and solubilization of 5-Oxa-2-azaspiro[3.5]nonane HCl.

Scientific Context: Why this Scaffold?

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of


 hybridized carbons (

) correlates with higher clinical success rates.
  • Morpholine (Planar): Often metabolically labile and non-specific.

  • 5-Oxa-2-azaspiro[3.5]nonane (3D): The spiro-fusion creates a rigid, orthogonal exit vector.[1] This restricts the conformational space of the attached pharmacophores, potentially increasing binding affinity (entropic benefit) and solubility (disruption of crystal lattice packing).

Synthetic Utility (Coupling)

This secondary amine is a versatile nucleophile.

  • Amide Coupling: Reacts standardly with carboxylic acids (HATU/DIEA conditions).

    • Note: The HCl salt requires 2.5 - 3.0 equivalents of base (e.g., DIPEA or TEA) to fully neutralize the salt and activate the amine.

  • SNAr: Excellent nucleophile for displacing halides on heteroaromatics.

Troubleshooting & FAQ

Q: The compound turned into a sticky gum in the vial.

  • Cause: Moisture absorption.

  • Fix: The compound is likely degraded or hydrolyzed. Verify purity via LC-MS. If purity is >90%, dissolve the entire gum in a known volume of DMSO to create a stock, then calculate concentration based on the original weight (assuming no mass was lost).

Q: My reaction yield is low (<20%).

  • Cause: Incomplete neutralization of the HCl salt.

  • Fix: Ensure you are adding enough organic base (DIPEA/TEA) to neutralize the HCl plus scavenge protons generated during the coupling. Check the pH of the reaction mixture (should be basic, pH > 8 on wet paper).

References

  • Burkhard, J. A., et al. (2010). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • PubChem Compound Summary. (2023). This compound.[1][4] National Center for Biotechnology Information.

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1359655-43-8) is a high-value spirocyclic building block used in modern drug discovery.[1] Structurally comprising a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring, it serves as a conformationally restricted,


-rich bioisostere for morpholine and piperidine.[1] This guide provides authoritative safety data, handling protocols, and synthetic application notes to ensure reproducibility and safety in the laboratory.

Part 1: Safety Profile & Risk Management (SDS Analysis)[1]

GHS Classification & Hazards

As a secondary amine hydrochloride salt, this compound presents specific irritation risks. The following data is synthesized from standard GHS classifications for spirocyclic amine salts.

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation 2Causes skin irritation.[1][2][3][4]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.[1][2][4]H319
STOT - Single Exposure 3May cause respiratory irritation.[1][4]H335
Acute Toxicity (Oral) 4Harmful if swallowed (Predicted).[1]H302
Emergency Response Protocol

Signal Word: WARNING

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with non-abrasive soap and water for 15 minutes. Remove contaminated clothing.[4][5]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[5] Remove contact lenses if present and easy to do.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER.

Safety Decision Tree (Visualization)

The following diagram outlines the immediate decision logic for spill or exposure incidents.

SafetyResponse Start Incident Detected Type Identify Exposure Type Start->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation (Dust) Type->Inhal Spill Benchtop Spill Type->Spill ActSkin Flush 15 mins Remove Contacts/Clothes Skin->ActSkin ActInhal Move to Fresh Air Support Breathing Inhal->ActInhal ActSpill Dampen with Water Sweep (Avoid Dust) Neutralize Spill->ActSpill Med Seek Medical Attention (Show SDS) ActSkin->Med ActInhal->Med ActSpill->Med If large qty

Figure 1: Emergency response logic flow for exposure or spill events involving amine salts.

Part 2: Technical Specifications & Handling

Physicochemical Properties

Understanding the physical state is critical for accurate dosing and storage.

PropertySpecificationNotes
Molecular Formula

Salt form ensures stability.[1]
Molecular Weight 163.64 g/mol Use this value for molarity calcs.[1]
Appearance White to off-white solidCrystalline powder.[1]
Solubility Water, DMSO, MethanolPoor solubility in non-polar solvents (Hexane).
Hygroscopicity Moderate to HighAbsorbs atmospheric moisture.[1]
Storage & Stability Protocol

Critical Requirement: Amine salts are prone to deliquescence.

  • Temperature: Store refrigerated at 2°C to 8°C . Long-term storage at -20°C is preferred to prevent degradation.[1]

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if the seal is broken.

  • Desiccation: Keep in a desiccator or secondary container with silica gel packets.

Part 3: Application Notes (Medicinal Chemistry)

Structural Significance: The "Spiro" Advantage

5-Oxa-2-azaspiro[3.5]nonane is a valuable scaffold because it increases the fraction of saturated carbon atoms (


) in a molecule without increasing lipophilicity.[1]
  • Bioisosterism: It acts as a surrogate for morpholine or piperidine .

  • Vector Control: The spiro-fusion creates a rigid 90° angle between the rings, projecting substituents into novel chemical space compared to flat aromatic rings.[1]

  • Metabolic Stability: The quaternary spiro-carbon blocks metabolic oxidation at that position, potentially extending the half-life (

    
    ) of the drug candidate.[1]
    
Synthetic Utility

The secondary amine at the 2-position (azetidine ring) is the primary reactive handle.[1]

  • Amide Coupling: Reacts with carboxylic acids using HATU/EDC.

  • Reductive Amination: Reacts with aldehydes/ketones using

    
    .
    
  • SNAr: Can displace halides on electron-deficient aromatic rings (e.g., chloropyrimidines).[1]

Part 4: Experimental Protocols

Protocol A: Stock Solution Preparation (100 mM)

Purpose: To prepare a stable stock for biological assays or parallel synthesis.[1]

Reagents:

  • 5-Oxa-2-azaspiro[3.5]nonane HCl (MW: 163.64 g/mol )

  • Anhydrous DMSO (Dimethyl sulfoxide)[1]

Procedure:

  • Calculate: To prepare 10 mL of 100 mM solution, you need 1.0 mmol of substance.

    
    [1]
    
  • Weigh: Accurately weigh 163.6 mg of the hydrochloride salt into a tared 20 mL scintillation vial.

    • Note: Perform weighing quickly to minimize moisture absorption.

  • Dissolve: Add 10.0 mL of anhydrous DMSO.

  • Sonicate: Sonicate for 2–5 minutes until the solution is perfectly clear.

  • Store: Aliquot into small volumes (e.g., 500 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: General Amide Coupling (HATU Method)

Purpose: To couple the spiro-amine to a carboxylic acid building block.[1]

Reagents:

  • Carboxylic Acid (

    
    , 1.0 equiv)[1]
    
  • 5-Oxa-2-azaspiro[3.5]nonane HCl (1.2 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine, 3.0 – 4.0 equiv)[1]

  • DMF (Dimethylformamide, Anhydrous)[1]

Workflow Diagram:

AmideCoupling Activation Activation Phase Acid + HATU + DIPEA (Stir 5 min in DMF) Addition Amine Addition Add Spiro-amine HCl (Stir 2-16h @ RT) Activation->Addition Activated Ester Quench Work-up Dilute w/ EtOAc Wash: NaHCO3, Brine Addition->Quench Reaction Complete (Check LCMS) Purify Purification Flash Column (MeOH/DCM) Quench->Purify Crude Product

Figure 2: Standard HATU-mediated amide coupling workflow for secondary amine salts.

Step-by-Step Procedure:

  • Activation: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (2.0 equiv) and HATU (1.2 equiv). Stir at Room Temperature (RT) for 5–10 minutes to form the activated ester.

  • Addition: Add 5-Oxa-2-azaspiro[3.5]nonane HCl (1.2 equiv) directly to the flask.

  • Base Adjustment: Add the remaining DIPEA (1.0–2.0 equiv). Crucial: The extra base is required to neutralize the HCl salt of the amine and drive the reaction.

  • Reaction: Stir at RT for 2 to 16 hours. Monitor by LC-MS for the disappearance of the acid and formation of the product (

    
    ).
    
  • Work-up:

    • Dilute with Ethyl Acetate.

    • Wash sequentially with Sat.

      
      , Water, and Brine.
      
    • Dry over

      
      , filter, and concentrate.[6]
      
  • Purification: Purify via flash chromatography (typically 0–10% MeOH in DCM) or preparative HPLC.

Part 5: References

  • PubChem. (2025).[3][7] this compound Compound Summary. National Library of Medicine. [Link][1]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Journal of Organic Chemistry. [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

Sources

Scalable synthesis of "5-Oxa-2-azaspiro[3.5]nonane" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Derivatives

Executive Summary

5-Oxa-2-azaspiro[3.5]nonane (CAS: 1427359-47-4) is a high-value spirocyclic scaffold in modern medicinal chemistry.[1] It serves as a bioisostere for morpholine, piperidine, and piperazine, offering improved metabolic stability, lowered lipophilicity (


), and a distinct 3D vector for side-chain orientation ("escape from flatland").

This guide details a scalable, robust protocol for synthesizing 5-oxa-2-azaspiro[3.5]nonane derivatives. Unlike routes relying on hazardous cyanide chemistry or high-pressure hydrogenation of nitriles, this protocol utilizes a Diol Activation Strategy starting from commodity reagents (diethyl malonate and bis(2-chloroethyl) ether).[1] This route is optimized for safety, reproducibility (E-E-A-T), and multigram-to-kilogram scalability.[1]

Retrosynthetic Analysis & Strategy

The structural challenge lies in constructing the strained four-membered azetidine ring upon the six-membered tetrahydropyran core.[1]

  • Disconnection: The most reliable disconnection for spiro-azetidines is at the C-N bonds.[1]

  • Precursor: A gem-disubstituted electrophile (bis-mesylate) and a nitrogen nucleophile.[1]

  • Core Strategy: Construct the tetrahydropyran ring with the necessary gem-dicarboxylate functionality first, then reduce and cyclize to form the azetidine.

Pathway Visualization (DOT)

Retrosynthesis Target Target: 5-Oxa-2-azaspiro[3.5]nonane (Spiro-Azetidine) Inter1 N-Protected Intermediate (N-Benzyl/Tosyl Azetidine) Target->Inter1 Deprotection (Pd/C or Na/Naph) Inter2 Activated Diol (Bis-Mesylate) Inter1->Inter2 Double Nucleophilic Displacement (Cyclization) Inter3 Diol Precursor (4,4-Bis(hydroxymethyl)tetrahydropyran) Inter2->Inter3 Activation (MsCl/Et3N) Start Starting Materials: Diethyl Malonate + Bis(2-chloroethyl) ether Inter3->Start Reduction & Double Alkylation (LiAlH4 / NaOEt)

Caption: Retrosynthetic logic flow from target spirocycle back to commodity starting materials.

Detailed Experimental Protocol

Phase 1: Construction of the Pyran Core

Objective: Synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate. This step simultaneously forms the 6-membered ether ring and installs the quaternary carbon required for the spiro junction.[1]

  • Reagents: Diethyl malonate (1.0 eq), Bis(2-chloroethyl) ether (1.0 eq), Sodium ethoxide (2.2 eq), Ethanol/DMF.

  • Mechanism: Double alkylation of the malonate enolate.

Protocol:

  • Charge a reactor with Ethanol (10 V) and cool to 0°C. Carefully add Sodium metal (2.2 eq) to generate NaOEt in situ (or use commercial 21% NaOEt solution).

  • Add Diethyl malonate (1.0 eq) dropwise over 30 min. Stir for 1 h to ensure complete enolate formation.

  • Add Bis(2-chloroethyl) ether (1.0 eq) dropwise.[1]

  • Critical Step: Heat the mixture to reflux (80°C) for 12–16 h. Monitor by GC-MS or TLC (Hexane:EtOAc 4:1).[1]

  • Workup: Cool to RT. Filter off NaCl salts.[1] Concentrate the filtrate. Dissolve residue in EtOAc, wash with water and brine. Dry (

    
    ) and concentrate.[2]
    
  • Purification: Distillation under reduced pressure (bp ~110°C @ 0.5 mmHg) or use crude if purity >90%.

Phase 2: Reduction to Diol

Objective: Synthesis of 4,4-Bis(hydroxymethyl)tetrahydropyran.

  • Reagents: Lithium Aluminum Hydride (

    
    , 2.5 eq) or 
    
    
    
    /LiCl, THF.
  • Safety:

    
     is pyrophoric.[1] Use anhydrous conditions and inert atmosphere (
    
    
    
    /Ar).

Protocol:

  • Suspend

    
      (2.5 eq) in anhydrous THF (15 V)  at 0°C.
    
  • Dissolve the Diester (from Phase 1) in THF (5 V) and add dropwise, maintaining internal temp <10°C.

  • Allow to warm to RT and reflux for 4 h.

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL), where
    
    
    is the weight of
    
    
    in grams.
  • Filter the granular white precipitate.[1] Rinse cake with hot THF.

  • Concentrate filtrate to yield the Diol as a viscous oil/solid. (Yield typically >85%).[2]

Phase 3: Activation (Bis-Mesylation)

Objective: Synthesis of Tetrahydropyran-4,4-diylbis(methylene) dimethanesulfonate.

  • Reagents: Methanesulfonyl chloride (MsCl, 2.5 eq), Triethylamine (

    
    , 3.0 eq), DCM.
    

Protocol:

  • Dissolve Diol (1.0 eq) in DCM (10 V) . Add

    
      (3.0 eq). Cool to -10°C.[1]
    
  • Add MsCl (2.5 eq) dropwise, keeping temp <0°C. The reaction is exothermic.

  • Stir at 0°C for 2 h. Monitor by TLC (complete consumption of polar diol).

  • Workup: Wash with 1N HCl, saturated

    
    , and brine.
    
  • Crystallization: The bis-mesylate often crystallizes from EtOAc/Hexane or can be used as a solid after evaporation.[1]

Phase 4: Spiro-Cyclization (The Critical Step)

Objective: Formation of N-Benzyl-5-oxa-2-azaspiro[3.5]nonane.[1] Note: Benzylamine is used as a "dummy" group to facilitate cyclization; it is easily removed later.[1] Tosylamide is an alternative but requires harsher deprotection.[1]

  • Reagents: Benzylamine (

    
    , 3.0 eq), DIPEA (3.0 eq) or 
    
    
    
    , Acetonitrile or DMF.
  • Thermodynamics: Formation of a 4-membered ring is entropically disfavored.[1] High dilution or excess amine helps.[1]

Protocol:

  • Dissolve Bis-mesylate (1.0 eq) in Acetonitrile (20 V) (High dilution is key to avoid polymerization).

  • Add Benzylamine (3.0 eq) and

    
      (3.0 eq).
    
  • Heat to reflux (80–90°C) for 16–24 h.

  • Workup: Concentrate solvent. Partition residue between EtOAc and water.[1]

  • Purification: The tertiary amine product is basic. Extract into 1N HCl. Wash the aqueous layer with Ether (removes non-basic impurities). Basify aqueous layer with NaOH to pH 12.[1] Extract product back into DCM.

  • Yield: Expect 50–70%.

Phase 5: Deprotection to Final Product

Objective: 5-Oxa-2-azaspiro[3.5]nonane Oxalate.

  • Reagents:

    
    , Pd/C (10% wt), Methanol.
    

Protocol:

  • Dissolve N-Benzyl intermediate in MeOH . Add Pd/C (10 wt% loading).

  • Hydrogenate at 50 psi (3.5 bar) at RT for 12 h.

  • Filter through Celite.[1]

  • Salt Formation: Add Oxalic acid (1.0 eq) in MeOH. The oxalate salt precipitates as a white solid.

  • Filter and dry.[1]

Data Summary & Scalability Analysis

ParameterValue / MetricNotes
Overall Yield 30–45%Over 5 steps (optimized).
Key Impurity Polymer/OligomerControlled by dilution in Phase 4.[1]
Safety Profile HighAvoids HCN, NaCN, and high-pressure nitriles.[1]
Cost Driver

, MsCl
Bulk commodity chemicals; economically viable.[1]
Scale Limit 10 kg+Exothermic quenches (

) require active cooling.

Mechanistic Workflow (DOT)

SynthesisWorkflow cluster_safety Critical Control Points Step1 Step 1: Alkylation (Malonate + Ether) Step2 Step 2: Reduction (LiAlH4) Step1->Step2 Pyran Diester Step3 Step 3: Activation (Mesylation) Step2->Step3 Pyran Diol Step4 Step 4: Cyclization (High Dilution) Step3->Step4 Bis-Mesylate Step5 Step 5: Deprotection (Pd/C, H2) Step4->Step5 N-Bn Spiroamine Final Final Step5->Final Final Product

Caption: Operational workflow highlighting critical control points (reduction safety and cyclization kinetics).

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Saturated Heterocycles.Angewandte Chemie International Edition , 49(20), 3524–3527. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1]Chemical Reviews , 114(16), 8257–8322. Link

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties.Angewandte Chemie , 120(24), 4588-4591. Link

  • PubChem Compound Summary. (2025). 5-Oxa-2-azaspiro[3.5]nonane derivatives.[1][2][3][4][5][6] National Library of Medicine.[1] Link

  • Sridharan, V., et al. (2019). Synthesis of oxetane/azetidine containing spirocycles.[1][7]Tetrahedron Letters , 60(38), 151052. Link

Sources

Application Note: 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride in Enzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1046153-04-1) as a high-value building block in the optimization of enzyme inhibitors. As a rigid,


-rich bioisostere of morpholine and piperidine, this scaffold is increasingly utilized to improve the physicochemical properties (solubility, metabolic stability) and selectivity of small molecule drugs. This document provides design rationales, chemical handling protocols, and biological validation workflows for incorporating this moiety into kinase and hydrolase inhibitors.

Introduction: The "Spiro Effect" in Drug Design

In modern medicinal chemistry, "escaping Flatland"—moving away from planar aromatic structures toward three-dimensional (3D) architectures—is a proven strategy to improve clinical success rates. 5-Oxa-2-azaspiro[3.5]nonane represents a specific class of spirocyclic bioisosteres designed to replace morpholine or piperidine rings.

Key Structural Advantages[1][2]
  • Vector Re-orientation: Unlike the chair conformation of morpholine, the spiro[3.5]nonane system locks the nitrogen and oxygen atoms into a specific perpendicular orientation. This allows the ether oxygen to engage hydrogen bond donors in the enzyme pocket that are inaccessible to a standard morpholine ring.

  • Metabolic Stability: The quaternary spiro-carbon blocks common sites of oxidative metabolism (e.g.,

    
    -hydroxylation) often seen in simple piperidines.
    
  • Lipophilicity Modulation: The scaffold increases the fraction of saturated carbons (

    
    ), which correlates with improved solubility and lower promiscuity (off-target binding).
    
Comparative Metrics

The following table illustrates the theoretical shift in properties when replacing a standard morpholine group with the 5-oxa-2-azaspiro[3.5]nonane scaffold in a hypothetical inhibitor.

PropertyMorpholine Analog5-Oxa-2-azaspiro[3.5]nonane AnalogImpact
Geometry Planar/ChairOrthogonal/RigidAccesses novel IP space & binding pockets
LogP (Lipophilicity) ~ -0.86 (fragment)~ -0.5 to 0.2 (fragment)Slight increase, but often lowers LogD at pH 7.4
Metabolic Liability Ring opening/OxidationSterically hinderedExtended half-life (

)
Solubility ModerateHighImproved bioavailability

Design Rationale & Mechanism

The primary application of this building block is Fragment-Based Lead Optimization .

Structural Logic

The molecule consists of an azetidine ring (4-membered, containing the amine) spiro-fused to a tetrahydropyran ring (6-membered, containing the ether oxygen).

  • The Amine (N-2): Acts as the attachment point to the inhibitor core (e.g., via

    
     or amide coupling).
    
  • The Ether (O-5): Acts as a distal hydrogen bond acceptor, probing the solvent front or specific hydrophilic residues (e.g., Lysine, Arginine) in the enzyme active site.

SpiroLogic cluster_0 Standard Scaffold cluster_1 Spiro Optimization cluster_2 Enzyme Interaction Morpholine Morpholine Ring (Flexible, Metabolic Risk) Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid, Metabolically Stable) Morpholine->Spiro Bioisosteric Replacement Target Enzyme Pocket (Kinase/Hydrolase) Spiro->Target Locks conformation Selectivity Improved Selectivity (Vector Specificity) Target->Selectivity Reduces entropic penalty

Figure 1: Logic flow for replacing morpholine with spirocyclic scaffolds to improve selectivity.

Experimental Protocols

Protocol A: Handling and Free-Basing

The compound is supplied as a hydrochloride salt (HCl) to ensure stability. For many coupling reactions (especially Palladium-catalyzed cross-couplings), the free base is preferred or an excess of base is required.

Reagents:

  • 5-Oxa-2-azaspiro[3.5]nonane HCl[1]

  • Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF)

  • Saturated aqueous

    
     or 
    
    
    
    (1M)

Step-by-Step:

  • Dissolution: Suspend 1.0 equivalent (eq) of the HCl salt in DCM (10 mL per gram).

  • Neutralization: Add 2.0 eq of saturated aqueous

    
    . Stir vigorously for 20 minutes at room temperature.
    
  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic layers, dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
    • Critical Note: The free amine is volatile. Do not apply high vacuum for extended periods or heat above 30°C during concentration.

Protocol B: Chemical Incorporation ( Coupling)

This protocol describes attaching the scaffold to a chloropyrimidine core, a common motif in kinase inhibitors (e.g., CDK, JAK, or EGFR inhibitors).

Reaction Scheme: R-Cl + Spiro-NH -> R-N-Spiro + HCl

Materials:

  • Substrate: 2,4-Dichloropyrimidine derivative (Core scaffold).

  • Reagent: 5-Oxa-2-azaspiro[3.5]nonane HCl (1.2 eq).

  • Base: Diisopropylethylamine (DIPEA) (3.0 eq).

  • Solvent: n-Butanol (n-BuOH) or DMF.

Procedure:

  • Setup: In a pressure vial, dissolve the chloropyrimidine substrate (1.0 eq) in n-BuOH (0.2 M concentration).

  • Addition: Add 5-Oxa-2-azaspiro[3.5]nonane HCl (1.2 eq) followed by DIPEA (3.0 eq).

    • Why DIPEA? It scavenges the HCl released from the salt and the reaction, driving the equilibrium forward.

  • Reaction: Seal the vial and heat to 100°C for 4–12 hours. Monitor conversion by LC-MS (Look for Mass M+126 shift).

  • Workup: Cool to room temperature. Remove volatiles under reduced pressure.[2]

  • Purification: The spiro-amine creates a polar product. Purify via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid) or Flash Chromatography (DCM:MeOH gradient 0–10%).

SynthesisWorkflow Step1 Step 1: Weighing Handle HCl salt rapidly (Hygroscopic) Step2 Step 2: Mixing Solvent: n-BuOH or DMF Base: DIPEA (3 eq) Step1->Step2 Step3 Step 3: Heating 100°C, 4-12 Hours (Sealed Vial) Step2->Step3 Step4 Step 4: LC-MS Check Target: [M+H]+ = Core + 126 Da Step3->Step4 Step5 Step 5: Purification Reverse Phase HPLC (Polar Product) Step4->Step5

Figure 2: Workflow for


 incorporation of the spiro scaffold.

Biological Validation: Enzyme Inhibition Assay

Once synthesized, the inhibitor must be validated. The following is a general protocol for a FRET-based Kinase Assay (e.g., LanthaScreen™) to determine


.
Assay Principle

The inhibitor competes with ATP or a tracer for the enzyme's active site. Binding of the inhibitor prevents the phosphorylation of a FRET-acceptor labeled peptide, reducing the fluorescence signal.

Protocol
  • Compound Prep: Prepare a 10 mM stock of the new spiro-inhibitor in 100% DMSO.

  • Serial Dilution: Perform a 3-fold serial dilution in DMSO (10 points) to generate a dose-response curve.

  • Enzyme Mix: Dilute the target kinase (e.g., JAK2, CDK4) to 2x final concentration in Assay Buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation:

    • Add 5

      
      L of diluted compound to a 384-well plate.
      
    • Add 5

      
      L of Enzyme Mix.
      
    • Incubate for 15 minutes at RT (allows slow-binding inhibitors to equilibrate).

  • Start Reaction: Add 5

    
    L of ATP/Substrate mix.
    
  • Detection: After 60 minutes, add EDTA/Eu-Antibody detection mix. Read Fluorescence Resonance Energy Transfer (FRET) on a plate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit data to a 4-parameter logistic equation to calculate

    
    .
    

Success Criteria:

  • Potency:

    
     should be comparable or superior to the morpholine parent.
    
  • Selectivity: Run a counter-screen against a homologous enzyme. The rigid spiro scaffold often improves selectivity windows (>10-fold) compared to flexible parents.

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Spirocyclic Scaffolds in Drug Discovery." Chemical Reviews. This seminal review establishes the "Spiro Effect" and the utility of spiro[3.5]nonane systems.

  • Matsuda, D., et al. (2018). "Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists."[3][4] Bioorganic & Medicinal Chemistry. Demonstrates the specific application of this scaffold class in metabolic disease targets.

  • Burkhard, J. A., et al. (2010). "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[2] Angewandte Chemie. Provides foundational synthesis routes for spiro-building blocks.

  • PubChem Compound Summary. "2-Oxa-5-azaspiro[3.5]nonane."[5] (Note: Isomeric reference for physicochemical data).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Improvement & Process Optimization Compound: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1046153-04-1) Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Critical Path Analysis

The 5-oxa-2-azaspiro[3.5]nonane scaffold is a high-value pharmacophore, often used as a surrogate for morpholine or piperidine to lower lipophilicity (LogD) and improve metabolic stability.

The synthesis of this spirocyclic system presents a specific thermodynamic challenge: the formation of the strained 4-membered azetidine ring upon a 6-membered tetrahydropyran core. The most common failure mode is intermolecular oligomerization competing with the desired intramolecular cyclization , resulting in low yields (often <30%) and difficult purification ("black tar" formation).

This guide focuses on the "Bis-Mesylate Displacement" Route , widely regarded as the most scalable method for this specific geometry. We provide protocols to optimize the critical cyclization step and ensure stable salt formation.

The Synthesis Logic (Visualized Workflow)

The following diagram outlines the optimized pathway. The critical yield-determining step is the Pseudo-High Dilution Cyclization (Step 3).

G Start Starting Materials: Diethyl Malonate + Bis(2-chloroethyl)ether Step1 Step 1: Double Alkylation (Formation of Pyran Core) Intermediate: Diethyl tetrahydropyran-4,4-dicarboxylate Start->Step1 NaH, DMF/THF, Reflux Step2 Step 2: Exhaustive Reduction (LiAlH4) Intermediate: 4,4-Bis(hydroxymethyl)tetrahydropyran Step1->Step2 LiAlH4, THF, 0°C to RT Step3 Step 3: Activation (MsCl / Et3N) Intermediate: Bis-mesylate Step2->Step3 MsCl, Et3N, DCM, 0°C Step4 Step 4: CRITICAL CYCLIZATION (Benzylamine, Heat) Technique: Pseudo-High Dilution Step3->Step4 Slow Addition (Syringe Pump) Step5 Step 5: Deprotection (H2, Pd/C or ACE-Cl) Step4->Step5 Pd/C, H2, MeOH Final Final Product: 5-Oxa-2-azaspiro[3.5]nonane HCl (Salt Formation) Step5->Final HCl in Dioxane/Et2O

Figure 1: Optimized synthetic workflow for 5-oxa-2-azaspiro[3.5]nonane HCl. Step 4 is the primary bottleneck.

Troubleshooting Center (FAQ & Diagnostics)

This section addresses specific failure modes encountered during the synthesis.

Phase 1: Pyran Core Construction

Q: My yield for the dicarboxylate ester (Step 1) is low (<40%). Why?

  • Root Cause: Incomplete double alkylation or polymerization of the bis-electrophile.

  • Solution:

    • Base Selection: Switch from NaOEt/EtOH to NaH/DMF or NaH/THF . The higher temperature capability of DMF helps drive the second alkylation.

    • Stoichiometry: Use a slight excess of the bis(2-chloroethyl)ether (1.1 equiv) and a significant excess of base (2.2–2.5 equiv).

    • Catalysis: Add a catalytic amount of NaI or KI (Finkelstein condition) to activate the chloro-ether in situ.

Phase 2: The Critical Cyclization (Azetidine Formation)

Q: The cyclization reaction (Step 4) turns into a black tar/polymer, and I can't isolate the product.

  • Root Cause: High concentration favors intermolecular reaction (polymerization) over intramolecular ring closure (azetidine formation).

  • The Fix: Pseudo-High Dilution Technique.

    • Do NOT dump the bis-mesylate into the amine.

    • Protocol: Dissolve the amine (Benzylamine) in refluxing solvent (MeCN or Toluene). Dissolve the bis-mesylate in a separate volume of solvent. Add the bis-mesylate solution dropwise over 4–8 hours using a syringe pump. This keeps the instantaneous concentration of the electrophile extremely low, statistically favoring ring closure.

Q: Which solvent is best for the cyclization?

  • Recommendation: Acetonitrile (MeCN) is superior to toluene for this specific transformation. The polarity helps stabilize the transition state of the charged ammonium intermediate before the second displacement. Use TEA (Triethylamine) or DIPEA as an auxiliary base to scavenge the methanesulfonic acid generated.

Phase 3: Isolation & Salt Formation

Q: The final HCl salt is hygroscopic and turns into a goo.

  • Root Cause: Presence of residual water or excess HCl.

  • Solution:

    • Anhydrous Conditions: Generate the salt using 4M HCl in Dioxane added to a solution of the free amine in Diethyl Ether or MTBE .

    • Precipitation: The salt should crash out as a white solid. If it oils out, scratch the flask or sonicate.

    • Lyophilization: If the salt is sticky, dissolve in minimal water and lyophilize (freeze-dry) to obtain a fluffy, handleable powder.

Detailed Optimized Protocol

Step A: Preparation of the Bis-Mesylate

Note: Ensure the starting diol (4,4-bis(hydroxymethyl)tetrahydropyran) is dry.[1]

  • Dissolve the diol (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool to 0°C. Add Et3N (3.0 equiv).

  • Add Methanesulfonyl chloride (MsCl) (2.5 equiv) dropwise.

  • Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Wash with cold 1N HCl, then sat. NaHCO3, then brine. Dry over MgSO4.

  • Critical: Do not heat the bis-mesylate during evaporation; it can decompose. Use a cool water bath (<30°C).

Step B: Cyclization to N-Benzyl-5-oxa-2-azaspiro[3.5]nonane
  • Reactor Setup: Equip a round-bottom flask with a reflux condenser and a high-precision addition funnel or syringe pump inlet.

  • Receiver Charge: Add Benzylamine (3.0 equiv) and DIPEA (3.0 equiv) to Acetonitrile (MeCN). Heat to reflux.

  • Feed Charge: Dissolve the Bis-Mesylate from Step A in MeCN.

  • Addition: Add the Bis-Mesylate solution to the refluxing amine solution slowly over 6–8 hours .

  • Post-Reaction: After addition is complete, reflux for an additional 12 hours.

  • Purification: Evaporate MeCN. Redissolve in EtOAc. Wash with 1N NaOH (to remove salts). The product is basic; extract into 1N HCl, wash the aqueous layer with ether (removes non-basic impurities), then basify the aqueous layer (pH > 12) and extract back into DCM.

Step C: Deprotection & Salt Formation
  • Dissolve N-benzyl intermediate in MeOH.

  • Add Pd(OH)2/C (Pearlman's catalyst) or Pd/C (10 wt%).

  • Hydrogenate (H2 balloon or 50 psi parr shaker) overnight.

  • Filter through Celite.

  • Salt Formation: Dilute the filtrate with Et2O (1:1 ratio). Add 4M HCl in Dioxane dropwise at 0°C. Collect the precipitate by filtration under N2.

Comparative Data: Yield Optimization

ParameterStandard ConditionsOptimized ConditionsImpact
Solvent (Cyclization) TolueneAcetonitrile (MeCN) Improved solubility of intermediates.
Addition Mode One-portion / Fast dropwiseSyringe Pump (6h+) Critical: Reduces oligomerization.
Amine Equivalents 1.1 equiv3.0 equiv (Benzylamine) Drives kinetics; excess amine acts as solvent/base.
Typical Yield (Step 4) 15–25%55–70% Major improvement in throughput.

References

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery."[2][3] Angewandte Chemie International Edition, vol. 49, no.[2][3] 20, 2010, pp. 3524–3527.[2][3]

  • Guérot, C., et al. "Synthesis of Novel Angular Spirocyclic Azetidines."[4] Organic Letters, vol. 13, no. 4, 2011, pp. 780–783.

  • Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, vol. 47, no. 24, 2008, pp. 4512–4515.

  • Carreira, E. M., & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, vol. 114, no. 16, 2014, pp. 8257–8322.

Sources

Purification challenges of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride Ticket Type: Advanced Troubleshooting / Method Development Support Level: Tier 3 (Senior Application Scientist)

Introduction: The "Invisible" Product Challenge

Welcome to the technical support center. You are likely here because standard organic workups have failed. This compound (CAS: 203662-03-3 for generic scaffold reference) is a high-value spirocyclic building block used as a bioisostere for morpholine or piperidine.

The Core Problem: This molecule resides in the "Solubility Dead Zone."

  • High Polarity: As a secondary amine hydrochloride, it is extremely water-soluble.

  • Low Lipophilicity: It resists extraction into standard non-polar solvents (Hexane, Et₂O) even as a free base.

  • Inorganic Mimicry: Its solubility profile closely mirrors the inorganic salts (NaCl, LiCl, Al salts) generated during its synthesis.

This guide provides the orthogonal purification strategies required to isolate this compound in high purity.

Module 1: The "Solubility Switch" (Desalting)

Symptom: “I synthesized the compound, but my NMR shows 500% mass excess of NaCl/KCl, and I can't wash it out with water because my product dissolves.”

Root Cause: The lattice energy of the amine salt is similar to inorganic salts, preventing separation in aqueous media. You must exploit the differential solubility in anhydrous alcohols .

Protocol: The Isopropanol (iPrOH) Desalting Method

This method relies on the fact that while 5-Oxa-2-azaspiro[3.5]nonane HCl is soluble in hot isopropanol, inorganic salts (NaCl/KCl) are virtually insoluble.

Step-by-Step Workflow:

  • Evaporation: Evaporate your crude reaction mixture to complete dryness. Do not leave any water; use azeotropic drying with toluene if necessary (see Module 3).

  • Trituration: Add anhydrous Isopropanol (iPrOH) or a 10:1 mixture of DCM:MeOH to the crude solid.

    • Ratio: ~10-15 mL solvent per gram of crude solid.

  • Digestion: Heat the suspension to 40–50°C with vigorous stirring for 30 minutes. The amine salt will dissolve; the inorganic salt will remain suspended.

  • Filtration: Filter the hot mixture through a sintered glass funnel (porosity 3) or a Celite® pad.

    • Critical: Rinse the filter cake with a small volume of hot solvent to recover trapped product.

  • Concentration: Evaporate the filtrate to obtain the desalted product.

Data: Solvent Compatibility Matrix

Solvent5-Oxa-2-azaspiro[3.5]nonane HClInorganic Salts (NaCl/KCl)Action
Water Soluble (High)Soluble (High)Avoid (Co-solubility)
Methanol SolubleSlightly Soluble⚠️ Risk of salt carryover
Isopropanol Soluble (Hot) Insoluble Ideal for Desalting
DCM Insoluble (mostly)Insoluble❌ Poor dissolution
DCM/MeOH (9:1) SolubleInsoluble✅ Alternative Desalting
Diethyl Ether InsolubleInsoluble✅ Use as Anti-solvent

Module 2: Cation Exchange Chromatography (SCX)

Symptom: “The isopropanol method removed most salt, but I still have sticky organic impurities or color.”

Root Cause: Desalting removes inorganics but not non-basic organic byproducts (e.g., unreacted spiro-ethers or ring-opened alcohols).

Solution: Use Strong Cation Exchange (SCX) chromatography. This is a "Catch and Release" mechanism that isolates the amine based on its basicity.

Visualization: The SCX Workflow

SCX_Workflow cluster_waste Waste Stream start Crude Mixture (Amine + Impurities) load Load onto SCX Column (Solvent: MeOH) start->load Dissolve wash Wash Step (Solvent: MeOH/DCM) load->wash Non-basic impurities pass through elute Elution Step (Solvent: NH3 in MeOH) wash->elute Switch Solvent impurities Neutral/Acidic Impurities wash->impurities finish Pure Free Base (Re-acidify for HCl) elute->finish Amine released

Caption: Figure 1.[1] "Catch and Release" purification strategy using SCX resin to isolate the amine from non-basic contaminants.

Protocol:

  • Conditioning: Pre-wet the SCX cartridge with MeOH.

  • Loading: Dissolve your crude material in MeOH (or water/MeOH if solubility is stubborn) and load onto the column.

  • Washing: Flush with 3–5 column volumes (CV) of MeOH.

    • Result: Neutral and acidic impurities elute; your amine stays bound to the sulfonic acid resin.

  • Elution: Flush with 2M Ammonia in Methanol .

    • Result: The ammonia displaces the spiro-amine, which elutes as the free base.

  • Conversion: Evaporate the ammoniacal methanol. Redissolve the residue in Et₂O/DCM and add HCl (in dioxane or ether) to precipitate the pure hydrochloride salt.

Module 3: Hygroscopicity & Handling

Symptom: “My white powder turned into a sticky gum on the balance.”

Root Cause: Hydrochloride salts of small, polar amines are deliquescent . They absorb atmospheric moisture rapidly, breaking the crystal lattice and forming a concentrated aqueous solution.

FAQ: Handling & Storage

Q: How do I weigh it accurately?

  • A: Do not weigh on open paper. Weigh by difference using a capped vial, or weigh inside a glove bag/box if available. If the solid has gummed, re-dissolve in MeOH, evaporate azeotropically (see below), and handle immediately.

Q: How do I dry it? (Azeotropic Drying) [2]

  • A: Standard vacuum drying is often insufficient for deep-seated water.

    • Dissolve the salt in a small amount of Methanol.

    • Add Toluene (3x volume).

    • Rotovap to dryness. The Toluene/MeOH/Water azeotrope pulls moisture out effectively.

    • Repeat 2-3 times.

Q: Can I store the free base instead?

  • A: Not recommended. Spirocyclic azetidines are strained. While relatively robust, the free base is more prone to polymerization or ring-opening over time compared to the HCl salt. Store as the salt at -20°C.

Module 4: Synthesis Context (The "Why")

Understanding the synthesis helps predict impurities. The 5-oxa-2-azaspiro[3.5]nonane skeleton is often built via:

  • Cyclization of amino-alcohols: Often leaves unreacted alcohol (polar impurity).

  • Reduction of Lactams (e.g., using LiAlH₄): This is the most common source of the "unfilterable salt" problem. The aluminum byproducts form a gelatinous matrix that traps the amine.

The Rochelle Salt Fix: If your crude came from a LiAlH₄ reduction, do not just filter. Quench with Fieser method or saturated Rochelle Salt (Potassium Sodium Tartrate) solution and stir for 12 hours. This solubilizes the aluminum salts into the aqueous phase, allowing the organic amine (if free base) to be extracted into DCM/IPA (3:1).

References

  • PubChem. (n.d.).[3][4][5] this compound Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Context on spiro-oxetane/azetidine stability and polarity).
  • Pellissier, H. (2010).[6] Recent developments in the synthesis of azetidines. Tetrahedron, 66(8), 1509-1555. (General purification of azetidine salts).

  • ResearchGate Forum. (2017). Purification of organic hydrochloride salt? Retrieved from [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next?. Chemistry – A European Journal. (Discusses the specific spirocyclic scaffolds and their handling).

Sources

Overcoming solubility issues with "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming solubility issues with "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" in organic solvents Content type: Technical Support Center Guide Audience: Researchers, scientists, and drug development professionals.

Case ID: SOL-SP-35-HCl Compound: this compound (CAS: 1033946-81-8 [Free Base Ref], HCl salt variable) Classification: Spirocyclic Amine Salt / Bioisostere Building Block

Executive Summary & Compound Profile

This compound is a rigid, spirocyclic secondary amine salt often employed as a morpholine or piperidine bioisostere in medicinal chemistry. Its spiro[3.5] scaffold imparts unique vector properties and metabolic stability, but its hydrochloride salt form presents significant solubility challenges in standard organic synthesis workflows.

The core issue is the Lattice Energy vs. Solvation Energy mismatch. The ionic crystal lattice of the HCl salt is highly stable and requires high-dielectric solvents (Water, DMSO, Methanol) to dissociate. However, most downstream functionalizations (Amidation, SNAr, Reductive Amination) favor non-polar aprotic solvents (DCM, THF, Toluene) where the salt is virtually insoluble.

Physical Property Matrix[1][2][3]
PropertyDescriptionImplications for Handling
State White to off-white crystalline solidHygroscopic; store in desiccator.
Polarity High (Ionic Salt)Insoluble in non-polar organics (DCM, Hexane).
pKa (Conj. Acid) ~10.5 - 11.0 (Estimated for secondary amine)Requires pH > 12 for effective free-basing.
Solubility (High) Water, Methanol, DMSO, DMFGood for storage/stock solutions.
Solubility (Low) DCM, THF, Ethyl Acetate, Toluene, Et2OProblem area for reactions.

Troubleshooting Module: Reaction Optimization

Issue: "The starting material is a rock at the bottom of my flask in DCM."

Diagnosis: You are attempting to use the hydrochloride salt directly in a low-polarity solvent. The heterogeneous mixture leads to poor kinetics, "gummy" aggregation, or stalled reactions.

Corrective Action: You must break the ionic lattice. Choose one of the following three protocols based on your reaction tolerance.

Protocol A: In-Situ Neutralization (Standard)

Best for: Amide couplings (HATU/EDCI), SNAr reactions.

  • Suspend the 5-Oxa-2-azaspiro[3.5]nonane HCl in the reaction solvent (DCM or DMF).

  • Add 3.0 - 4.0 equivalents of a tertiary organic base (DIPEA or TEA).

    • Mechanistic Insight: The base deprotonates the ammonium salt, liberating the free amine which immediately dissolves in the organic layer. The excess base buffers the HCl generated during the reaction.

  • Critical Step: Sonicate for 5 minutes. If the solid does not disappear, it has likely converted to DIPEA·HCl (which may also be insoluble in DCM). This is fine; the reactive amine is now in solution. Proceed with adding the electrophile.

Protocol B: The "Solvent Switch" (High Solubility)

Best for: Nucleophilic substitutions where high temperature is needed.

  • Abandon DCM/THF.

  • Dissolve the salt completely in DMSO or DMF (Minimum Volume, e.g., 5-10 volumes).

  • Add the organic base (K2CO3 or Cs2CO3 are preferred here for SNAr).

  • Note: Removal of DMSO/DMF requires aqueous workup or lyophilization.

Protocol C: Biphasic Phase Transfer (Advanced)

Best for: Alkylations sensitive to anhydrous conditions.

  • Dissolve the HCl salt in a minimum amount of Water .

  • Add the organic reactant in DCM or Toluene .

  • Add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide, 5-10 mol%).

  • Adjust aqueous pH to >12 with NaOH.

  • Vigorously stir.[1][2] The PTC shuttles the deprotonated amine into the organic phase.

Troubleshooting Module: Isolation & Purification

Issue: "I can't extract the free amine. It stays in the water layer."

Diagnosis: Spirocyclic amines are small, compact, and highly polar even in their free base form. They have a high water-partition coefficient (low LogP), making standard extraction difficult.

Corrective Action: Modify the partition coefficient using the "Salting Out" and "Solvent Boosting" technique.

Step-by-Step Extraction Protocol
  • pH Adjustment: Ensure the aqueous phase is at pH ≥ 12-13 . Use 1M or 5M NaOH.

    • Why: The pKa is high. At pH 10, ~50% is still protonated (water-soluble). At pH 12, >99% is free base.

  • Saturation: Saturate the aqueous phase with NaCl (solid).

    • Why: This increases the ionic strength of the water, forcing the organic amine out ("Salting Out" effect).

  • Solvent Choice: Do NOT use pure Ethyl Acetate or Ether.

    • Recommended: Use DCM or a mixture of CHCl3/IPA (3:1) .

    • Why: The alcohol (IPA) helps solvate the polar amine into the organic phase.

  • Repetition: Perform 3-4 extractions. Small spiro-amines partition slowly.

Visual Workflow: Decision Logic

Use this decision tree to select the correct handling method for your specific experiment.

SolubilityLogic Start Start: 5-Oxa-2-azaspiro[3.5]nonane HCl SolventCheck Is the reaction solvent Polar? (Water, MeOH, DMSO, DMF) Start->SolventCheck NonPolarPath Solvent is Non-Polar (DCM, THF, Toluene) SolventCheck->NonPolarPath No Soln_Direct Direct Dissolution (Ready to use) SolventCheck->Soln_Direct Yes BaseSensitive Is the reaction Base Sensitive? NonPolarPath->BaseSensitive Soln_InSitu Protocol A: In-Situ Neutralization (Add DIPEA/TEA + Sonicate) BaseSensitive->Soln_InSitu No (Base is fine) Soln_FreeBase Protocol D: Isolate Free Base First (See SCX/Extraction Guide) BaseSensitive->Soln_FreeBase Yes (No base allowed) caption Figure 1: Solvent and Protocol Selection Decision Tree

Protocol D: Preparation of the Free Base (The "Golden Standard")

If your reaction cannot tolerate excess DIPEA salts, or if you need accurate stoichiometry, you must convert the HCl salt to the Free Base before the reaction.

Method: SCX Solid Phase Extraction (Recommended) This method avoids aqueous workup and yields dry, salt-free amine.

  • Conditioning: Pre-wet an SCX-2 (Strong Cation Exchange) cartridge with Methanol.

  • Loading: Dissolve 5-Oxa-2-azaspiro[3.5]nonane HCl in the minimum volume of Methanol . Load onto the cartridge.

    • Mechanism:[1][2][3][4] The amine binds to the sulfonic acid resin; Chloride ions wash through.

  • Washing: Flush the cartridge with 2-3 column volumes of Methanol .

    • Result: Impurities and HCl are removed.

  • Elution: Elute with 2M Ammonia in Methanol (or 7N NH3 in MeOH).

    • Mechanism:[1][2][3][4] Ammonia displaces the spiro-amine from the resin.

  • Finishing: Concentrate the filtrate under vacuum (careful: free base may be volatile or an oil).

    • Result: Pure 5-Oxa-2-azaspiro[3.5]nonane free base.

Frequently Asked Questions (FAQ)

Q: Is the free base volatile? A: Yes, moderately. Low molecular weight spiro-amines can have significant vapor pressure. Do not leave under high vacuum for extended periods (e.g., overnight) or you may lose material. Rotovap at 30-40°C and stop once solvent is removed.

Q: Can I use K2CO3 in DCM? A: No. Inorganic bases like K2CO3 are insoluble in DCM. They will not effectively deprotonate the HCl salt in a heterogeneous DCM mixture. Use an organic base (DIPEA) or switch the solvent to DMF/MeCN.

Q: The salt is hygroscopic.[5] How do I weigh it accurately? A: Weigh it quickly in a low-humidity environment. If it has clumped into a gel, dissolve the entire container contents in a known volume of Methanol to create a quantitative stock solution, then aliquot by volume.

References

  • PubChem. this compound (Compound Summary). National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters. (Contextual grounding for spiro-amine handling). Available at: [Link]

  • ResearchGate. Discussions on Amine Hydrochloride Salt Solubility in Organic Synthesis. (General methodology validation). Available at: [Link]

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. (Validation of spiro-amine properties). Available at: [Link]

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" reaction byproduct analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support resource for researchers utilizing 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1330765-15-5 / Free base: 1046153-04-1). It addresses impurity profiling, reaction troubleshooting, and stability management.

Product Category: Spirocyclic Building Blocks / Bioisosteres Primary Application: Synthesis of medicinal compounds (Morpholine/Piperidine bioisostere).[1][2] Critical Characteristic: High ring strain (Azetidine moiety) leading to specific degradation pathways.

Part 1: Reaction Byproduct Analysis (The "Forensics")

Q: I see unexpected peaks in my LCMS after a coupling reaction. What are the most common byproducts of this scaffold?

A: The spirocyclic azetidine core is kinetically stable but thermodynamically strained (~26 kcal/mol). Under stress (acidic pH, nucleophilic solvents, or high heat), the 4-membered ring opens.

Use the table below to identify impurities based on Mass Shift (


):
Mass ShiftProposed StructureMechanismCause
+18 Da Amino-Alcohol Derivative Hydrolytic Ring OpeningWater present in reaction solvent; acidic workup.
+36/38 Da Chloro-Amine Derivative Nucleophilic Ring Opening (Cl⁻)Heating the HCl salt without full neutralization; use of chlorinated solvents with Lewis acids.
+14 Da Methylated Impurity N-MethylationResidual formaldehyde/formic acid (if Eschweiler-Clarke conditions were used previously) or solvent contamination.
x2 - HCl Dimer N-Alkylation of AzetidineFree base stored in concentrated solution (Intermolecular attack).
Deep Dive: The Ring-Opening Pathway

The azetidine nitrogen is basic. Upon protonation (or Lewis acid coordination), the adjacent carbon becomes highly electrophilic. A nucleophile (Nu⁻) attacks the less sterically hindered


-carbon, relieving the ring strain.

Visualizing the Degradation Pathway:

Degradation Spiro 5-Oxa-2-azaspiro[3.5]nonane (Intact Spirocycle) Protonated Activated Species (Protonated Azetidine) Spiro->Protonated + H+ (Acidic pH) Transition Transition State (Nu attack at C-alpha) Protonated->Transition + Nucleophile (H2O, Cl-, ROH) OpenChain Ring-Opened Byproduct (Linear Amino-Ether) Transition->OpenChain Strain Release (Irreversible)

Caption: Acid-catalyzed ring-opening mechanism of the azetidine moiety. The strained 4-membered ring is susceptible to nucleophilic attack when the nitrogen is activated.

Part 2: Troubleshooting & Optimization

Q: My Buchwald-Hartwig or SNAr yields are consistently low (<30%). The starting material disappears, but the product doesn't form. Why?

A: This is likely an issue with incomplete free-basing or catalyst poisoning .

  • The "Salt" Trap: The HCl salt is stable, but the chloride ion (Cl⁻) can act as a competing nucleophile or poison Palladium catalysts. If you rely on in situ neutralization (e.g., adding TEA/DIPEA to the reaction), the resulting triethylammonium chloride salts can precipitate and encapsulate the active amine, or the HCl is not fully removed from the coordination sphere.

  • Polymerization: If you generate the free base and store it neat, azetidines can self-polymerize via ring-opening.

Protocol: Recommended Free-Basing Procedure Do not rely on in situ bases for sensitive metal-catalyzed couplings.

  • Suspend the HCl salt in DCM or EtOAc .

  • Wash with saturated Na₂CO₃ or 1M NaOH (Keep phases cold, 0-5°C).

  • Separate the organic layer rapidly.

  • Dry over Na₂SO₄ and concentrate immediately before use.

  • Validation: Check ¹H NMR in CDCl₃. Ensure the absence of broad ammonium protons and sharp integration of the CH₂ groups adjacent to Nitrogen (

    
     ~3.3-3.6 ppm).
    

Q: Can I use strong Lewis Acids (e.g., BBr₃, AlCl₃) for deprotection steps on other parts of the molecule?

A: Proceed with extreme caution. Strong Lewis acids coordinate to the azetidine nitrogen and the ether oxygen (in the THP ring). This double coordination activates the spiro-center for rupture.

  • Alternative: Use milder acids (TFA) or hydrogenolysis (Pd/C, H₂) if benzyl groups are present.

  • If Lewis Acid is mandatory: Perform the reaction at -78°C and quench immediately at low temperature.

Part 3: Storage & Handling FAQs

Q: Is the material hygroscopic? A: Yes. The hydrochloride salt is hygroscopic. Absorption of atmospheric moisture creates a localized acidic aqueous environment on the crystal surface, accelerating hydrolysis (see Mass +18 above).

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Desiccator: Keep in a desiccator when warming to room temperature to prevent condensation.

Q: Are there safety concerns specific to this spirocycle? A: While specific tox data may be limited, azetidines are potential alkylating agents (genotoxic structural alert). They can alkylate DNA via the same ring-opening mechanism described above. Handle with gloves, in a fume hood, avoiding dust formation.

Part 4: Analytical Decision Tree

Use this workflow to diagnose impurity issues rapidly.

Troubleshooting Start Issue: Low Purity / Unknown Peak CheckMS Check LCMS (ESI+) Start->CheckMS MassPlus18 Mass Shift: +18 Da CheckMS->MassPlus18 MassPlus36 Mass Shift: +36/38 Da CheckMS->MassPlus36 MassDimer Mass Shift: 2M+H CheckMS->MassDimer Hydrolysis Diagnosis: Hydrolysis Action: Dry solvents, check storage. MassPlus18->Hydrolysis Chlorination Diagnosis: Cl- Attack Action: Remove HCl completely. MassPlus36->Chlorination Aggregation Diagnosis: Dimerization Action: Dilute reaction, keep cold. MassDimer->Aggregation

Caption: Diagnostic workflow for identifying common reaction byproducts of 5-Oxa-2-azaspiro[3.5]nonane.

References

  • PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine. Link

  • Doda, K., et al. (2021).[4] Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • Mykhailiuk, P. K. (2025).[2][5] Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery. Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Azetidines. Organic Letters. Link

Sources

Optimizing reaction conditions for "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 5-Oxa-2-azaspiro[3.5]nonane hydrochloride and its derivatives.[1][2] It addresses the unique synthetic challenges posed by the spirocyclic ether-amine scaffold, specifically the steric and electronic effects of the oxygen atom adjacent to the spiro center.[2]

Status: Operational | Tier: L3 (Senior Application Scientist) | Topic: Reaction Optimization & Troubleshooting[1][2]

Synthesis & Cyclization: The "Hidden" Variables

Q: My yields for the spiro-cyclization step are consistently low (<30%). How can I optimize the ring closure?

A: The formation of the azetidine ring on a heterocyclic ketone (likely a tetrahydropyranone derivative for the 5-oxa isomer) is thermodynamically challenging due to ring strain (~26 kcal/mol for azetidine).[2] For 5-oxa-2-azaspiro[3.5]nonane , the oxygen atom at position 5 (adjacent to the spiro center) introduces an inductive electron-withdrawing effect that destabilizes the developing positive charge in transition states, or conversely, renders the spiro-carbon less nucleophilic depending on your specific route.[2]

Optimization Protocol: If you are using the Modified Kulinkovich-de Meijere or Intramolecular Alkylation route:

  • Solvent Polarity is Critical: Switch from standard THF to polar aprotic solvents like DMSO or NMP for the cyclization step.[2] The high dielectric constant stabilizes the polar transition state of the 4-exo-tet cyclization.[1][2]

  • Temperature Control: Unlike 6-membered rings, azetidine closure often requires a "heat shock" or strictly controlled elevated temperatures (80–100 °C) to overcome the enthalpy of activation.[2] However, prolonged heating promotes polymerization.[2]

    • Recommendation: Use Microwave Irradiation (100 °C, 10-30 min) rather than thermal reflux.[1][2] This minimizes side reactions by reducing reaction time.[1][2]

  • Leaving Group Quality: If displacing a halide/mesylate to close the ring, ensure your leaving group is excellent.[2] A Tosylate (OTs) or Nosylate (ONs) is superior to Mesylate (OMs) or Chloride for sterically hindered spiro centers.[2]

Q: I see a major impurity at M+18 in LCMS. Is this the hydrolyzed product?

A: Yes, or a ring-opening artifact. The 5-oxa motif places an oxygen atom beta to the azetidine nitrogen.[1][2] Under highly acidic conditions (or during unbuffered workup), the strained azetidine ring can undergo acid-catalyzed hydrolysis or alcoholysis, opening to the linear amino-ether or amino-alcohol.[1][2]

  • Fix: Ensure your workup is pH neutral .[2] Quench reactions with saturated NaHCO₃ or phosphate buffer (pH 7.4) rather than strong acid/base.[1][2] When forming the HCl salt, use a stoichiometric amount of HCl (1.05 eq) in an anhydrous solvent (e.g., 1,4-dioxane or Et₂O) at 0 °C, rather than flooding with aqueous HCl.[2]

Functionalization: Overcoming Steric Hindrance

Q: N-alkylation of the 2-aza nitrogen is sluggish. Why is this secondary amine so unreactive?

A: The spiro[3.5] system creates a "neopentyl-like" steric environment around the nitrogen.[1][2] The geminal disubstitution at the spiro carbon (C4) restricts the conformational freedom of the azetidine ring, shielding the nitrogen lone pair.

Troubleshooting Matrix:

Reaction TypeCommon IssueOptimized Condition
Reductive Amination Incomplete imine formationUse Ti(OiPr)₄ as a Lewis acid additive (1.5 eq) to force imine formation before adding the reducing agent (NaBH(OAc)₃).[1][2]
Nucleophilic Substitution (SN2) Stalled reactionSwitch to Cesium Carbonate (Cs₂CO₃) in DMF/MeCN.[2] The "Cesium Effect" improves solubility and nucleophilicity.[2] Add KI (0.1 eq) as a catalyst.[2]
Amide Coupling Low yield / EpimerizationAvoid carbodiimides (EDC/DCC).[2] Use HATU or COMU with DIPEA. These coupling agents are less sensitive to steric bulk.[1][2]

Salt Formation & Handling

Q: The hydrochloride salt becomes a sticky gum instead of a solid. How do I get a free-flowing powder?

A: this compound is highly hygroscopic due to the combination of the charged ammonium and the ether oxygen, which are potent hydrogen bond acceptors/donors.[1][2]

Crystallization Protocol:

  • Solvent System: Do not use pure methanol or ethanol.[1][2] Use a mixture of MeOH/Et₂O or iPrOH/Heptane .[2]

  • Procedure: Dissolve the crude oil in a minimum amount of dry MeOH. Add anhydrous Et₂O dropwise with vigorous stirring until turbidity persists. Cool to -20 °C overnight.

  • Lyophilization: If crystallization fails, dissolve the gum in water/acetonitrile (1:1) and lyophilize. This yields an amorphous powder that is easier to handle, though it must be stored under Argon/Nitrogen.[2]

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for optimizing the synthesis and purification of the spiro scaffold.

SpiroOptimization Start Synthesis of 5-Oxa-2-azaspiro[3.5]nonane Step1 Cyclization Step (Ring Closure) Start->Step1 CheckYield Yield > 40%? Step1->CheckYield Analysis Analyze Impurities (LCMS) CheckYield->Analysis No Func Functionalization (N-Alkylation/Acylation) CheckYield->Func Yes Impurity1 Linear/Open Chain (Hydrolysis) Analysis->Impurity1 M+18 Impurity2 Polymer/Oligomer Analysis->Impurity2 Broad Peak Impurity3 Unreacted Precursor Analysis->Impurity3 SM Peak Sol1 Use Anhydrous Conditions Buffer Workup (pH 7) Impurity1->Sol1 Sol2 Reduce Temp/Conc. Try Microwave Impurity2->Sol2 Sol3 Improve LG (OTs/ONs) Switch to Polar Aprotic (DMSO) Impurity3->Sol3 StericIssue Low Reactivity? Func->StericIssue SolFunc Add Ti(OiPr)4 (Red. Am.) Use Cs2CO3 (SN2) StericIssue->SolFunc Yes

Caption: Decision tree for troubleshooting synthesis and functionalization of 5-oxa-2-azaspiro[3.5]nonane scaffolds.

References

  • Synthesis of Spirocyclic Azetidines

    • Title: Synthesis method of 2,5-dioxa-8-azaspiro[3.5]nonane and salt thereof (Analogous Chemistry).
    • Source: Google Patents (CN110551133A).[2]

    • URL
  • Functionalization of Hindered Amines

    • Title: Recent advances in the synthesis and reactivity of azetidines.[2][3][4][5]

    • Source: Organic & Biomolecular Chemistry.[1][2][3]

    • URL:[Link]

  • Spirocyclic Scaffolds in Drug Design

    • Title: Oxa-spirocycles: synthesis, properties and applications.[1][2]

    • Source: Chemical Science (RSC).[1][2]

    • URL:[Link]

  • Handling of Azaspiro Salts

    • Title: this compound Structure & Properties.
    • Source: PubChem.[2]

    • URL:[Link][2]

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: [Generic-Spiro-5O2A]
CAS: 1359655-43-8 (Analogous Reference)[1][2][3]

Executive Summary: The Stability Paradox

Welcome to the technical guide for 5-Oxa-2-azaspiro[3.5]nonane hydrochloride . As a researcher, you are working with a molecule that balances structural rigidity with high ring strain.[1][2][3]

  • The Hydrochloride Salt (Acidic State): This is the thermodynamic "sanctuary."[2][3] The protonated azetidine nitrogen prevents nucleophilic self-destruction.[1][2][3]

  • The Free Base (Basic State): This is the "kinetic hazard."[2][3] Once deprotonated, the strained azetidine ring (~25 kcal/mol strain energy) becomes susceptible to nucleophilic attack, ring-opening, and polymerization.[1][2]

This guide provides the protocols necessary to navigate this transition without degrading your material.

Part 1: Chemical Profile & Stability Matrix

The spirocyclic scaffold fuses a 4-membered azetidine (high strain) with a 6-membered tetrahydropyran (low strain).[1][2][3] The "5-oxa" designation places the ether oxygen adjacent to the spiro-carbon, creating a sterically congested center that resists metabolic degradation but poses synthetic challenges.[1][2]

Stability Data Table
ConditionStateStability RatingPrimary Degradation Pathway
Solid State (Storage) HCl SaltHigh Hygroscopic absorption leading to hydrolysis over months.[1][2][3]
Acidic Solution (pH < 4) Protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High Stable. Resistant to hydrolysis at RT.[3]
Basic Solution (pH > 10) Free Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
Low Ring Opening: Nucleophilic attack on azetidine carbons.Polymerization: Intermolecular attack.[3]
Lewis Acid Conditions ComplexedMedium Ether cleavage (Tetrahydropyran ring) possible at high T (>80°C).[2][3]

Part 2: Acidic Conditions (Storage & Handling)

The Science: Why Acid is Safe

In its hydrochloride form, the nitrogen atom carries a positive charge (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


).[1] This eliminates the lone pair's nucleophilicity, preventing the molecule from attacking itself (dimerization) or reacting with electrophiles.[2][3]
Troubleshooting Guide: Acidic Scenarios

Issue 1: "My solid has turned into a sticky gum during storage."

  • Diagnosis: Hygroscopicity.[1][2][3] The HCl salt is avidly pulling moisture from the air.[1][2][3] While the molecule hasn't degraded yet, the water creates a localized hydrolysis environment.[1][3]

  • Solution:

    • Dissolve the gum in minimal dry Methanol (MeOH).[2][3]

    • Add diethyl ether (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      ) or MTBE dropwise to induce reprecipitation.[3]
      
    • Filter under Nitrogen and store in a desiccator at -20°C.

Issue 2: "I see low yields after acidic workup (1N HCl)."

  • Diagnosis: High Water Solubility.[1][2][3] The spiro-ether and the charged amine make this compound incredibly water-soluble.[1][3] It does not extract well into DCM or EtOAc from aqueous acid.[1][2][3]

  • Protocol:

    • Do NOT rely on extraction from the aqueous phase.[1][2][3]

    • Instead: Lyophilize (freeze-dry) the aqueous acidic layer directly to recover the solid salt.[1][2][3]

Part 3: Basic Conditions (The Critical Workflow)

The Science: The Ring-Strain Threat

When you neutralize the salt (Free-Basing), you unleash the azetidine ring strain.[1][2] The now-neutral nitrogen is a competent nucleophile, and the ring carbons are electrophilic targets.[1][2][3] Prolonged exposure to strong bases (NaOH/KOH) or heat will cause the azetidine to snap open, forming a linear amino-alcohol chain.[1][2][3]

Visualizing the Stability Decision Tree

StabilityLogic Start Start: 5-Oxa-2-azaspiro[3.5]nonane HCl Condition Select Condition Start->Condition Acid Acidic (pH < 7) Protonated Nitrogen Condition->Acid Add HCl/TFA Base Basic (pH > 10) Free Amine Condition->Base Add NaOH/TEA Safe Stable State Safe for Storage Acid->Safe Risk Reactive State Use Immediately (< 1 hr) Base->Risk Action1 Lyophilize to recover Safe->Action1 Action2 Perform Coupling (SNAr/Amide) Keep T < 0°C Risk->Action2 Rapid Use Degradation Ring Opening (Irreversible) Risk->Degradation Heat or Time (>4h)

Figure 1: Stability logic flow.[1][2][3] Note the irreversible degradation path in basic conditions if time/heat is uncontrolled.[1][2][3]

Troubleshooting Guide: Basic Scenarios

Issue 3: "I generated the free base, but the NMR shows extra peaks and broad signals."

  • Diagnosis: Azetidine Polymerization or Ring Opening.[2][3][4]

  • The Fix (The "Flash" Protocol): Never stir this compound in aqueous base for >15 minutes.

    • Cool: Chill your biphasic mixture (DCM/Aq. NaHCO3) to 0°C.[2][3]

    • Extract: Shake vigorously for 60 seconds.

    • Dry: Separate organic layer, dry over

      
       immediately.
      
    • Use: Do not concentrate to dryness if possible. Use the DCM solution directly in the next step. Concentration concentrates the amine, accelerating intermolecular polymerization.[2][3]

Issue 4: "Can I use K2CO3 in DMF at 80°C for an SNAr reaction?"

  • Verdict: High Risk. [1][2][3]

  • Reasoning: 80°C is sufficient to overcome the activation energy for azetidine ring opening, especially in a polar aprotic solvent like DMF which enhances nucleophilicity.[2][3]

  • Alternative: Use a stronger base (NaH) at a lower temperature (0°C to RT) or use a catalyst (Pd-Buchwald) to avoid thermal stress.[2][3]

Part 4: Analytical Verification

When troubleshooting, ensure you are looking at the correct species. The chemical shift changes significantly between the salt and free base due to the conformational lock of the spiro system.[1][2][3]

H-NMR Diagnostic Markers (DMSO-d6)
Proton LocationHCl Salt Shift (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

ppm)
Free Base Shift (

ppm)
Note
Azetidine

~3.8 - 4.2 (Broad)~3.2 - 3.5 (Sharp)Deshielding in salt due to

.[1][3]
Spiro-Adjacent ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

~1.8 - 2.0~1.5 - 1.7Slight shift due to conformational relaxation.[1][3]
Amine Proton ~9.0 - 9.5 (Broad Singlet)~2.0 (Often invisible)The "smoking gun" for salt formation.[2][3]

References & Authority

  • Azetidine Ring Strain & Reactivity:

    • Source: Couty, F., & Drouillat, B. (2021).[2][3] "Recent Advances in the Synthesis and Reactivity of Azetidines." Organic & Biomolecular Chemistry. The azetidine ring possesses ~25 kcal/mol of strain energy, making it susceptible to nucleophilic ring-opening under thermal stress.[1][2][3]

    • [2][3]

  • Spirocyclic Scaffolds in Drug Design:

    • Source: Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] "Spirocyclic Motifs in Drug Discovery." Chemical Reviews. Discusses the stability conferred by the spiro-junction (Gem-dialkyl effect) relative to isolated rings.[1][2][3]

    • [2][3]

  • Safety & GHS Classification:

    • Source: PubChem Compound Summary for Analogous Spiro-Azetidines (CID 73554305).[1][2][3] Classifies these salts as Skin Irritants (H315) and Eye Irritants (H319).[2][3]

    • [2][3]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.

Sources

Technical Support Center: Synthesis of Azaspirocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 3D-Architectural Challenge

Azaspirocyclic scaffolds (e.g., azaspiro[3.3]heptanes, azaspiro[4.5]decanes) are high-value targets in modern drug discovery due to their ability to restrict conformation and project exit vectors into novel chemical space, often improving metabolic stability and solubility compared to flat aromatic systems.[1] However, constructing the quaternary spiro-carbon—the "linchpin" of these molecules—presents unique thermodynamic and kinetic hurdles.[1]

This guide addresses the three most critical failure modes: Cyclization Stalling (RCM) , Stereochemical Scrambling , and Elimination vs. Cyclization Competition .[1]

Module 1: Ring-Closing Metathesis (RCM) Troubleshooting

The Engine Won't Start: Diagnosing Stalled Cyclizations

RCM is the workhorse for closing the second ring in a spiro system.[1] The most common failure is not "no reaction," but rather stalling at 50-60% conversion or dimerization.[1]

Diagnostic FAQ

Q: My RCM reaction stalls at 60% conversion despite adding fresh Hoveyda-Grubbs II. Why? A: You are likely fighting an equilibrium battle, not a catalyst death issue.

  • The Cause: Ethylene build-up.[1] RCM is reversible. In spiro-systems, the steric bulk near the reacting centers slows the forward rate (

    
    ), allowing the reverse reaction (ethylene re-insertion) to compete effectively.[1]
    
  • The Fix: Do not just add more catalyst.

    • Sparge Aggressively: Use a submerged needle to bubble Argon/Nitrogen directly through the solution, not just into the headspace.[1] This physically strips ethylene.[1][2]

    • Vacuum Cycling: Run the reaction under static vacuum (approx. 100 mbar) if the solvent boiling point permits (e.g., in Toluene or DCE).

Q: I see a major spot on TLC just below my product. Is it an isomer? A: It is likely the intermolecular dimer .[1]

  • The Cause: Concentration is too high.[1] Spiro-cyclization is entropically disfavored.[1] If the concentration is

    
    , intermolecular metathesis (ADMET polymerization) outcompetes intramolecular ring closure.[1]
    
  • The Fix: Implement Pseudo-dilution .

    • Technique: Keep the catalyst in the flask at reflux.[1] Add the substrate solution dropwise over 4–6 hours using a syringe pump.[1] This keeps the instantaneous concentration of the diene low, favoring cyclization.[1]

Decision Tree: RCM Failure Analysis

RCM_Troubleshooting Start Problem: RCM Stalls or Fails CheckTLC Analyze Crude (NMR/LCMS) Start->CheckTLC Dimer Dimer/Oligomer Detected? CheckTLC->Dimer YesDimer Issue: Intermolecular Reaction Sol: High Dilution (<5mM) or Pseudo-dilution (Slow Addition) Dimer->YesDimer Yes NoDimer Starting Material Remains? Dimer->NoDimer No Ethylene Is Ethylene Removal Active? NoDimer->Ethylene NoSparge Sol: Active Argon Sparging or Vacuum (100 mbar) Ethylene->NoSparge No YesSparge Check Catalyst Activity Ethylene->YesSparge Yes CatDeath Issue: Ruthenium Hydride Formation Sol: Add Benzoquinone (scavenger) or Switch to Zhan-1B YesSparge->CatDeath

Figure 1: Decision logic for troubleshooting stalled Ring-Closing Metathesis reactions in spirocycle synthesis.

Module 2: The Thorpe-Ingold Effect (Gem-Dialkyl Effect)

The Steering Mechanism: Forcing the Ring Shut[1]

When forming spirocycles via alkylation (e.g.,


 cyclization), users often encounter "elimination" side products.[1] This is frequently a failure to leverage the Thorpe-Ingold Effect .[1]
Technical Insight

The bond angle at a quaternary carbon (spiro center) is compressed (<109.5°), and the steric bulk restricts the rotation of the pendant chains.[1][3] This entropic advantage increases the probability of the reactive ends meeting.[1]

Quantitative Impact: | Scaffold Modification | Relative Cyclization Rate (


) | Mechanism |
| :--- | :--- | :--- |
| Unsubstituted Chain | 1.0 (Baseline) | High rotational freedom |
| Gem-dimethyl  (

to nucleophile) | ~20 – 100x | Angle compression | | Spiro-cyclic (e.g., Cyclohexyl) | ~6,000 – 24,000x | Severe conformational restriction |
Troubleshooting Guide

Q: My intramolecular alkylation yields only the elimination product (alkene). A: The transition state for cyclization is too high in energy compared to elimination.

  • Protocol Adjustment:

    • Solvent Switch: Move from THF to a dipolar aprotic solvent (DMF or NMP) to increase the nucleophilicity of the amine/anion.[1]

    • The "Spiro-Assist": If your design permits, ensure the spiro-center is pre-formed or heavily substituted before the final cyclization.[1] If you are trying to close a ring onto a secondary carbon, switch strategies to close onto the quaternary center using a pre-functionalized gem-disubstituted precursor.[1]

Module 3: Functional Group Tolerance & Purification

The Chassis: Handling the Product[1][4]

Azaspirocycles are often secondary or tertiary amines.[1] Their basicity can poison catalysts and complicate purification.[1]

Key Protocols
1. Preventing Catalyst Poisoning (Lewis Basic Amines)

Ruthenium catalysts (Grubbs) can coordinate to the basic nitrogen of the azaspirocycle, deactivating the metal center.[1]

  • The Fix: Convert the amine to a salt (HCl or tosylate) in situ or protect it with a bulky group (Boc/Cbz) before RCM.[1]

  • Alternative: Use Lewis Acid additives (e.g., Ti(OiPr)4) which bind transiently to the amine, freeing the Ru-catalyst to perform the metathesis.[1]

2. Purification of Polar Spirocycles

Azaspirocycles often streak on silica due to interaction with silanols.[1]

  • Standard Protocol: Use 1% Triethylamine (TEA) in your eluent.[1]

  • Advanced Protocol (The "DCM-Free" Method):

    • Many spiro-amines are soluble in MTBE but impurities are not.[1]

    • Dissolve crude in MTBE, wash with 1M NaOH (to ensure free base), then extract into 1M HCl.[1] Wash the aqueous HCl with ether (removes non-basic dimers).[1] Basify aqueous layer and extract back into MTBE.[1]

Appendix: Validated Experimental Protocol

Protocol: RCM Synthesis of N-Boc-2-azaspiro[4.5]dec-7-ene

Targeting the "Pacritinib-style" macrocyclization efficiency.

Reagents:

  • Diene Precursor (1.0 equiv)

  • Zhan Catalyst-1B (2–5 mol%) — Preferred over HG-II for removal ease.

  • Solvent: Anhydrous Toluene (Degassed).[1]

  • Additive: 1,4-Benzoquinone (10 mol%) — Prevents Ru-hydride isomerization.[1]

Step-by-Step Workflow:

  • Degassing (Critical): Dissolve Diene in Toluene (0.05 M). Sparge with Argon for 20 mins.

  • Catalyst Charge: Add Zhan-1B solid in one portion under Argon flow.

  • Temperature: Heat to 60°C.

  • Ethylene Purge: Insert a vent needle or apply weak vacuum (300 mbar) to continuously remove ethylene.[1]

  • Monitoring: Check LCMS at 2h.

    • If <50% conv: Add second portion of catalyst (1 mol%).[1]

    • If dimer forms: Stop. Repeat with Pseudo-dilution (add diene over 4h).

  • Quench: Add ethyl vinyl ether (50 equiv) and stir for 30 mins to kill active Ru-carbene.

  • Purification: Filter through a pad of silica/Celite to remove Ru-salts.[1] Concentrate and purify via flash chromatography (Hex/EtOAc + 1% TEA).

Workflow Visualization

Spiro_Workflow Precursor Diene Precursor (N-Protected) Degas Argon Sparge (20 min) Precursor->Degas CatAdd Add Zhan-1B (Pseudo-dilution if prone to dimer) Degas->CatAdd Reaction Reaction @ 60°C (Ethylene Removal Active) CatAdd->Reaction Quench Quench: Ethyl Vinyl Ether Reaction->Quench Isolate Isolate Spirocycle Quench->Isolate

Figure 2: Optimized workflow for RCM-mediated azaspirocycle synthesis emphasizing ethylene removal.

References

  • Macrocyclization via Ring-Closing Metathesis in Drug Discovery. Drug Hunter. (2023).[1][2] Highlights scale-up challenges (dimers, catalyst poisoning) in Glecaprevir and Pacritinib synthesis.[1][2] Link

  • Thorpe–Ingold effect. Wikipedia/RSC.[1] Explains the mechanistic basis of rate acceleration (angle compression) in spiro-cyclization. Link

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. (2022).[1][5] Discusses the metabolic advantages and structural relevance of spiro-scaffolds. Link

  • Kinetically E-Selective Macrocyclic Ring-Closing Metathesis. Nature/NIH. (2011).[1] Details the stereochemical challenges in RCM and the synthesis of Pacritinib. Link

  • Competitive isomerization and catalyst decomposition during ring-closing metathesis. Catalysis Science & Technology. (2013). Analysis of catalyst death pathways and hydride formation.[1] Link

Sources

Technical Support Center: Characterization of Impurities in 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Synthesis Troubleshooting Product: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1046153-04-1 / 203662-03-3 analogs) Audience: Medicinal Chemists, Process Chemists, Analytical Scientists

Introduction: The Criticality of the Spiro Scaffold

As a Senior Application Scientist, I understand that This compound is not just a reagent; it is a high-value pharmacophore. The spiro-azetidine moiety is increasingly utilized in drug discovery to alter lipophilicity (


) and metabolic stability without significantly increasing molecular weight, serving as a "gem-dimethyl" surrogate with improved vector alignment [1, 2].

However, the synthesis of this strained spirocyclic system is fraught with specific impurity challenges—primarily driven by the high ring strain of the azetidine (~25 kcal/mol) and the potential for incomplete cyclization. This guide provides a self-validating system for identifying, characterizing, and eliminating these impurities.

Part 1: Synthetic Origins & Impurity Profiling

To troubleshoot impurities, one must understand their genesis. The synthesis of 5-oxa-2-azaspiro[3.5]nonane typically proceeds via the cyclization of a tetrahydropyran-derived precursor.

Common Synthetic Route & Associated Impurities

The most prevalent route involves the conversion of tetrahydro-4H-pyran-4-one into a bis-electrophile (or amino-alcohol precursor) followed by ring closure to form the azetidine [3].

Impurity Class A: The "Ring-Opened" Hydrolysates
  • Cause: The azetidine ring is kinetically stable but thermodynamically strained. During the final hydrochloride salt formation (using HCl/dioxane or HCl/IPA), excess acid or moisture can trigger nucleophilic attack by chloride or water.

  • Observation:

    • +18 Da (Hydrolysis): Formation of the amino-alcohol derivative.

    • +36 Da (Hydrochlorination): Ring opening by Cl⁻ to form the

      
      -chloroamine.
      
  • Prevention: Strictly anhydrous conditions during salt formation; avoid heating the HCl salt in protic solvents.

Impurity Class B: Incomplete Cyclization Intermediates
  • Cause: Failure of the intramolecular displacement step (often involving a leaving group like mesylate or tosylate).

  • Observation: Linear or mono-cyclic species with masses corresponding to Starting Material + Leaving Group.

Visualizing the Impurity Pathway

ImpurityPathways Start Tetrahydropyran-4-one Inter Linear Amino-Precursor (Leaving Group Attached) Start->Inter Reductive Amination or Alkylation Product 5-Oxa-2-azaspiro[3.5]nonane (Target Azetidine) Inter->Product Cyclization (Base) Imp_Lin Impurity B: Uncyclized Intermediate Inter->Imp_Lin Incomplete Rxn Imp_Open Impurity A: Ring-Opened Amino Alcohol Product->Imp_Open Acidic Hydrolysis (HCl/H2O) Imp_Poly Impurity C: Oligomers/Dimers Product->Imp_Poly Storage/Free Base Instability

Figure 1: Mechanistic pathway of impurity generation during the synthesis and salt formation of spiro-azetidines.

Part 2: Analytical Troubleshooting (Q&A)

This section addresses specific anomalies observed during LC-MS, GC-MS, and NMR analysis.

Scenario 1: LC-MS Retention & Detection

User Question: "I am analyzing the HCl salt on a standard C18 column, but the peak elutes in the void volume, and I see significant tailing. How do I quantitate impurities?"

Technical Diagnosis: 5-Oxa-2-azaspiro[3.5]nonane is a highly polar, secondary amine. In its protonated form (pH < 9), it has negligible retention on C18 stationary phases.

Troubleshooting Protocol:

  • Switch to HILIC: Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Amide or Silica-based) with an Ammonium Formate/Acetonitrile gradient. This retains the polar salt and separates it from non-polar synthetic by-products.

  • High pH C18 (Alternative): If HILIC is unavailable, use a hybrid-silica C18 column (stable to pH 12) and run the mobile phase at pH 10 (Ammonium Bicarbonate). This deprotonates the amine, increasing hydrophobicity and retention.

  • Detection Mode: The molecule lacks a strong chromophore (no aromatic rings).

    • Avoid: UV 254 nm (will show nothing or only impurities).

    • Use: CAD (Charged Aerosol Detection), ELSD, or MS (ES+).

Scenario 2: The "Ghost" Mass (+12 or +14 Da)

User Question: "In my LC-MS spectrum, I see a small impurity peak with M+12 or M+14 relative to the main peak. Is this a methylation?"

Technical Diagnosis:

  • M+14 (Methylation): Possible if methanol was used as a solvent during a reductive step or if methyl iodide was used in a precursor step.

  • M+12 (Formaldehyde Adduct): This is a common artifact in LC-MS when using methanol/ammonium formate buffers. The formaldehyde (contaminant in MeOH) forms a hemiaminal or imine with the secondary amine source [4].

Validation Step:

  • Re-run the sample using Acetonitrile instead of Methanol as the mobile phase organic modifier. If the M+12 peak disappears, it was a solvent artifact, not a synthetic impurity.

Part 3: Quantitative Data & Specifications

When characterizing a batch, compare your data against these standard specifications for high-purity building blocks.

ParameterSpecificationCommon Failure ModeAnalytical Method
Appearance White to off-white solidYellow/Brown (Oxidation or Polymerization)Visual
Purity (HPLC) > 97.0% (a/a)< 95% due to ring-opened speciesHILIC-CAD or GC-FID (deriv.)
Water Content < 1.0%Hygroscopic uptake (deliquescence)Karl Fischer (Coulometric)
Identity (H-NMR) Conforms to StructureMissing spiro-coupling patterns1H-NMR (D2O or DMSO-d6)
Chloride Content 19.5% - 21.5% (Theoretical)Non-stoichiometric salt formationIon Chromatography / Titration

Part 4: Advanced Troubleshooting (NMR & Stability)

Visualizing the Analytical Decision Tree

AnalyticalTree Problem Unknown Peak Detected CheckUV Does it absorb at 254nm? Problem->CheckUV Aromatic Impurity is Aromatic (Protecting Group/Benzyl?) CheckUV->Aromatic Yes CheckMass Check Mass Shift (Delta) CheckUV->CheckMass No Delta18 +18 Da: Hydrolysis (Ring Open) CheckMass->Delta18 +18 Da DeltaHalf Dimer/Polymer CheckMass->DeltaHalf 2M+H or M+M NoMass Inorganic Salt (Check Ash/IC) CheckMass->NoMass No Ionization

Figure 2: Decision tree for identifying unknown impurities in spiro-amine salts.

FAQ: Stability & Handling

Q: My solid sample turned into a gum overnight. What happened? A: The hydrochloride salt of 5-oxa-2-azaspiro[3.5]nonane is hygroscopic . If left uncapped or in a container with poor headspace integrity, it absorbs atmospheric moisture. This moisture can catalyze the ring-opening hydrolysis described in Part 1.

  • Corrective Action: Store under Argon/Nitrogen at -20°C. If gumming occurs, attempt to recrystallize from dry Ethanol/Ether, but check purity immediately.

Q: Can I free-base the salt for a reaction? A: Yes, but generate the free base in situ if possible. The free amine is volatile and more prone to oxidative dimerization than the salt. If isolation is necessary, use mild bases (Carbonate/Bicarbonate) rather than strong hydroxides to minimize ring strain release.

Q: I see split peaks in the Carbon-13 NMR. A: This is often due to rotamers if a Boc-protected intermediate is being analyzed. However, for the HCl salt, split peaks usually indicate a mixture of salt forms or the presence of the ring-opened isomer (which lacks the C2 symmetry of the spiro system).

References

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Link

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Promising Modules in Drug Discovery.[1] Angewandte Chemie International Edition, 49(48), 9052–9067. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie, 120(24), 4588-4591. Link

  • Li, W., et al. (2006). Artifacts in LC-MS: Formaldehyde adducts in ammonium formate/methanol mobile phases. Journal of The American Society for Mass Spectrometry. Link

Disclaimer: This guide is intended for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

Improving the regioselectivity of reactions involving "5-Oxa-2-azaspiro[3.5]nonane hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Product Focus: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride CAS: 1046153-04-1 (Generic/Related) Role: High-


 Bioisostere for Piperidine/Morpholine

Introduction: The Geometry of Selectivity

Welcome to the technical guide for 5-Oxa-2-azaspiro[3.5]nonane . In modern medicinal chemistry, this spirocyclic scaffold is prized for its ability to lower lipophilicity (LogD) while maintaining steric vectors similar to piperidine.

However, its unique geometry—a strained 4-membered azetidine fused to a 6-membered tetrahydropyran—creates distinct regioselectivity challenges compared to flat aromatic amines. This guide addresses the two primary "regioselectivity" contexts users encounter:

  • Nucleophilic Regioselectivity: Controlling where the amine attacks on asymmetric electrophiles (e.g., SNAr on poly-halogenated heterocycles).

  • Scaffold Functionalization: Directing C-H activation to specific sites on the spiro-rings.

Module 1: The Foundation – Salt Break & Activation

Status: Critical Pre-requisite Issue: Poor regioselectivity is often a symptom of incomplete salt neutralization. The hydrochloride salt stabilizes the strained azetidine ring. Incomplete free-basing leads to proton shuffling in the transition state, eroding selectivity in sensitive SNAr reactions.

Protocol: "Flash" Neutralization

Do not use standard aqueous extraction if downstream regioselectivity is critical. Prolonged exposure to aqueous base can degrade the strained ring or lead to hydration aggregates.

Recommended Workflow:

  • Suspend the HCl salt in 2-MeTHF (hydrophobic but coordinates Li/Na well).

  • Add 3.0 equiv. of anhydrous

    
      (finely ground).
    
  • Sonicate for 10 mins, then stir vigorously for 30 mins at RT.

  • Filter through a dry Celite pad. Use the filtrate immediately.

SaltBreak Start HCl Salt Input Solvent Suspend in 2-MeTHF Start->Solvent Base Add Anhydrous Na3PO4 (3 eq) Solvent->Base Process Sonicate 10m Stir 30m Base->Process Filter Filter (Celite) Process->Filter Outcome Reactive Free Base (High Selectivity) Filter->Outcome

Caption: Anhydrous neutralization workflow to prevent aggregate-induced selectivity loss.

Module 2: Nucleophilic Regioselectivity (SNAr)

Context: You are reacting 5-Oxa-2-azaspiro[3.5]nonane with an asymmetric electrophile (e.g., 2,4-dichloropyrimidine). The Problem: The spiro-system is sterically bulkier than pyrrolidine but less hindered than 2,6-dimethylpiperidine. Predicting which chloride is displaced requires balancing steric repulsion against the electronic dipole of the 5-oxa oxygen.

Mechanism: The "Pucker" Effect

The azetidine ring in the spiro system is not flat; it puckers to relieve strain. This pucker, combined with the orthogonal 6-membered ring, creates a "cone of steric exclusion."

  • Kinetic Product: Attack at the least hindered electrophilic site (e.g., C-4 of pyrimidine).

  • Thermodynamic Product: Attack at the most electron-deficient site (e.g., C-2), often requiring higher temps and equilibration.

Troubleshooting Guide: Tuning Selectivity
VariableRecommendation for High RegioselectivityMechanism
Solvent n-Butanol or iPrOH Protic solvents stabilize the leaving group (Cl-) transition state, amplifying the electronic difference between competing sites.
Base DIPEA (Hunig's Base)Non-nucleophilic bulky base prevents side-reactions. Avoid inorganic bases (K2CO3) if solubility is low.
Temp -10°C to 0°C Low temperature favors the Kinetic Product (steric control).
Ligand None (SNAr) / BrettPhos (Pd-cat) If using Pd-catalysis, bulky ligands like BrettPhos accentuate the steric bulk of the spiro-amine, forcing high regioselectivity.
Decision Logic for Asymmetric Electrophiles

SNArSelectivity Start Electrophile Type TypeA 2,4-Dihalo Heterocycle Start->TypeA TypeB Fluoro-Nitro Benzene Start->TypeB Decision1 Steric Bulk vs Electronic? TypeA->Decision1 PathKinetic Kinetic Control (0°C, THF) Decision1->PathKinetic Target Less Hindered PathThermo Thermodynamic Control (80°C, DMSO) Decision1->PathThermo Target Most Deficient Result1 Selectivity: C-4 (Steric Pref) PathKinetic->Result1 Result2 Selectivity: C-2 (Electronic Pref) PathThermo->Result2

Caption: Decision tree for tuning reaction conditions to favor specific regioisomers.

Module 3: Advanced Scaffold Functionalization (C-H Activation)

Context: Late-stage functionalization of the spiro-ring itself (e.g., adding a methyl group to the tetrahydropyran ring). Technique: Minisci-type radical substitution or Photoredox catalysis.

The Regioselectivity Rule: The "5-Oxa" oxygen atom exerts a strong inductive withdrawing effect (-I) on the adjacent carbons (C4 and C6), deactivating them toward electrophilic radicals.

  • Preferred Site: The C-H bonds beta or gamma to the oxygen (C7, C8) are the most nucleophilic and accessible for radical attack.

  • The "Alpha-Amino" Trap: The carbons adjacent to the nitrogen (in the azetidine ring) are highly susceptible to oxidation (alpha-amino radical formation). You must protect the nitrogen with a strong EWG (e.g., Boc, Cbz) to direct functionalization to the 6-membered ring.

Protocol for Ring Functionalization:

  • Protection:

    
    -Boc protection is mandatory.
    
  • Conditions: Ir(ppy)3 (1 mol%), Alkyl-BF3K salt, Persulfate oxidant.

  • Observation: Functionalization will occur predominantly on the 6-membered ring, distal to the oxygen.

Frequently Asked Questions (FAQ)

Q: I see a "gummy" precipitate when I add the HCl salt to DCM/TEA. What is it? A: This is Triethylamine Hydrochloride (TEA·HCl). In non-polar solvents like DCM, it forms a sticky oil that can trap your spiro-amine.

  • Fix: Switch to the "Flash Neutralization" protocol in Module 1 using inorganic phosphate, or use EtOAc where the salt precipitates as a crisp solid.

Q: Why is my yield low when coupling with 2-chloro-4-aminopyrimidine? A: The 2-position is electronically deactivated by the 4-amino group, and the spiro-amine is sterically bulky.

  • Fix: This is a mismatch. You need a more reactive electrophile (2-fluoro or 2-bromo) or transition metal catalysis (Buchwald-Hartwig conditions with RuPhos).

Q: Can I use this amine in reductive amination? A: Yes, but regioselectivity is not an issue here. However, be aware that the spiro-bulk reduces the rate of imine formation.

  • Fix: Add Ti(OiPr)4 as a Lewis acid to drive imine formation before adding the reducing agent (NaBH(OAc)3).

References

  • Spirocyclic Scaffolds in Medicinal Chemistry.Journal of Medicinal Chemistry, 2021. Discusses the

    
     advantages and steric properties of spiro[3.5] systems. 
    
  • Regioselective Control of SNAr Amination. ResearchGate/PubMed, 2025. Details the steric vs. electronic decision making for amine nucleophiles against pyrimidines.

  • Nucleophilicity Trends of Amines. Master Organic Chemistry, 2018. Explains the divergence between basicity and nucleophilicity in sterically constrained amines.

  • Minisci-Photoredox-Mediated Functionalization. Organic Letters, 2018. Provides protocols for functionalizing azetidine-containing scaffolds.

  • Haloselectivity of Heterocycles. Baran Lab, 2017. Comprehensive guide on predicting site-selectivity in poly-halogenated systems.

Troubleshooting guide for "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" scale-up

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride Scale-Up

User Guide Overview

Molecule: this compound (CAS: 1523571-01-8 / Free base related) Class: Spirocyclic Azetidine-Pyran Bioisostere Critical Attribute: High


 character, low lipophilicity, rigid conformation.[1]
Primary Challenge:  Construction of the quaternary spiro-center and stable salt crystallization.

This guide addresses the specific technical hurdles in scaling this molecule from gram to kilogram batches. It is structured to bypass generic advice and target the failure modes unique to spirocyclic ether-amine synthesis.

Part 1: Synthesis & Scale-Up Workflow

The most robust scale-up route for 5-oxa-2-azaspiro[3.5]nonane (where the oxygen is adjacent to the spiro center) involves constructing the six-membered ether ring onto a pre-existing four-membered azetidine ring.[1] This avoids the hazardous use of cyanide (Strecker route) often associated with other spiro-isomers.

The "Tertiary Alcohol" Route (Recommended for Scale)
  • Nucleophilic Addition: Reaction of N-Boc-3-azetidinone with a homoallyl organometallic reagent.[1]

  • Chain Extension/Functionalization: Hydroboration-oxidation to install the terminal alcohol.[1]

  • Cyclization: Intramolecular Williamson ether synthesis to close the 6-membered ring.

  • Deprotection & Salt Formation: Removal of Boc and precipitation of the HCl salt.

ScaleUpFlow Start N-Boc-3-Azetidinone Step1 Intermediate A (Tertiary Homoallyl Alcohol) Start->Step1 3-Butenyl MgBr THF, -20°C Step2 Intermediate B (Primary Alcohol-Diol) Step1->Step2 9-BBN or BH3·DMS then H2O2/NaOH CCP1 CCP1: Exotherm Control Quench carefully Step1->CCP1 Step3 Free Base (Spiro-Ether) Step2->Step3 MsCl, Et3N then KOtBu (Cyclization) CCP2 CCP2: Oxidative Workup Peroxide Test Step2->CCP2 Final Final Product (HCl Salt) Step3->Final HCl/IPA Crystallization CCP3 CCP3: Hygroscopicity Dry Room Required Final->CCP3

Figure 1: Critical Process Flow for the construction of the 5-oxa-2-azaspiro[3.5]nonane scaffold.

Part 2: Troubleshooting Guide (Q&A)

Category A: Reaction Failures & Yield Loss[1]

Q1: During the Grignard addition to N-Boc-3-azetidinone, we observe significant starting material remaining despite adding excess reagent. Why?

  • Root Cause: Enolization of the ketone. The 3-azetidinone proton is acidic.[1] If the Grignard reagent (3-butenylmagnesium bromide) is basic and added too slowly or at too high a temperature, it acts as a base rather than a nucleophile, forming the enolate which reverts to starting material upon quench.

  • Solution:

    • Cerium Chloride Additive: Use anhydrous CeCl

      
       (Imamoto conditions) to suppress basicity and enhance nucleophilicity [1].
      
    • Temperature Protocol: Cool the ketone solution to -78°C (or -40°C on pilot scale) before adding the Grignard.

    • Reverse Addition: Add the ketone to the Grignard reagent rapidly (if heat transfer allows) to maintain a high concentration of nucleophile relative to the ketone.

Q2: The cyclization step (Intermediate B


 Free Base) yields a mixture of the desired spiro-ether and an elimination product. How do we favor the ring closure? 
  • Root Cause: Competition between

    
     (ring closure) and 
    
    
    
    (elimination of the mesylate). The tertiary alcohol at the spiro center creates steric bulk, making the conformation required for cyclization energetically costly.
  • Solution:

    • Base Selection: Switch from KOtBu (bulky, basic) to NaH (Sodium Hydride) or KHMDS in THF. NaH is often superior for intramolecular alkoxide formation without promoting intermolecular elimination as aggressively.

    • Concentration: Run the cyclization under high dilution (0.05 M to 0.1 M) to favor intramolecular reaction over intermolecular side reactions.

    • Leaving Group: Ensure you are mesylating the primary alcohol (at the chain end) selectively. The tertiary alcohol (spiro) should not react with MsCl at 0°C due to steric hindrance. If you see bis-mesylation, lower the temperature.

Category B: Workup & Purification[1][2]

Q3: The free base amine is not extracting into the organic layer after deprotection. Where is it?

  • Root Cause: 5-Oxa-2-azaspiro[3.5]nonane is a polar, low-molecular-weight amine.[1] It has high water solubility (low LogP). Standard EtOAc/Water extraction at pH 10 will leave >50% of the product in the aqueous phase.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl.

    • Solvent Switch: Use DCM (Dichloromethane) or CHCl

      
      :IPA (3:1)  for extraction. The alcohol cosolvent is critical for pulling polar amines from water.
      
    • Continuous Extraction: On a large scale, a liquid-liquid continuous extractor is more efficient than batch separation.

Q4: We are seeing "oiling out" during the HCl salt crystallization. How do we get a filterable solid?

  • Root Cause: Rapid addition of HCl to a concentrated amine solution, or presence of residual water.

  • Solution:

    • Solvent System: Dissolve the free base in dry Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc) .

    • Acid Source: Use HCl in Isopropanol (5-6N) rather than aqueous HCl or HCl gas.

    • Slow Addition: Add the acid dropwise at room temperature until slight turbidity is observed, then seed with authentic crystals. Cool slowly to 0-5°C.[1]

    • Anti-solvent: If oiling persists, add MTBE or Heptane dropwise to the mixture after acid addition.

Category C: Stability & Handling[1]

Q5: The final HCl salt becomes sticky/deliquescent after exposure to air. Is this normal?

  • Root Cause: Yes, spirocyclic amine salts are notoriously hygroscopic due to the high

    
     character and compact charge density.
    
  • Solution:

    • Drying: Dry in a vacuum oven at 40-45°C with a P

      
      O
      
      
      
      trap
      or nitrogen bleed for at least 24 hours.
    • Packaging: Double PE bags with desiccant packs, stored in a cool, dry place.

    • Handling: Weighing must be done in a humidity-controlled environment (<30% RH) or a glovebox for analytical standards.

Part 3: Analytical Data Specifications

Use these checkpoints to validate the integrity of your scale-up batches.

ParameterSpecificationCommon Failure Mode
Appearance White to off-white crystalline solidYellowing (oxidation of trace pyrrolidine/amine impurities)
¹H NMR (D₂O) Diagnostic Spiro signals: Multiplets at

1.8-2.2 ppm (6-ring) and

3.8-4.2 ppm (4-ring/ether)
Residual solvents (IPA/EtOAc) trapped in lattice
Chlorine Content 20.5% - 22.5% (Theoretical for Mono-HCl)Low values indicate partial salt formation; High values indicate trapped HCl
Water (KF) < 1.0% w/wHigh values (>2%) cause deliquescence
Purity (HPLC) > 98.0% a/aPresence of ring-opened byproduct (3-hydroxy-propyl derivative)

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, vol. 111, no. 12, 1989, pp. 4392–4398. Link

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified p-Substituted Benzenes." Organic Letters, vol. 12, no. 9, 2010, pp. 1944–1947. (Foundational work on spiro-azetidine synthesis). Link

  • Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, vol. 47, no. 24, 2008, pp. 4512–4515. (Relevant for ether ring closure mechanics). Link

  • PubChem Compound Summary. "this compound."[1] National Center for Biotechnology Information. Link

Disclaimer: This guide assumes the user is a trained chemist. This compound is a research chemical.[1] All scale-up activities must be preceded by a thorough Process Safety Assessment (PSA), particularly regarding the exothermicity of Grignard reactions and the handling of alkyl mesylates.

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" deprotection strategies and optimization

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Deprotection Strategies, Salt Management, and Optimization
Executive Summary

5-Oxa-2-azaspiro[3.5]nonane is a high-value


-rich scaffold used as a bioisostere for morpholine and piperidine in fragment-based drug discovery (FBDD).[1] Its unique geometry—a strained azetidine ring spiro-fused to a tetrahydropyran—presents specific challenges during deprotection.[1]

While the hydrochloride salt is the most stable and common storage form, the generation of this salt from N-protected precursors (typically N-Boc) requires careful control to prevent azetidine ring opening or polymerization .[1] This guide details the optimized protocols for deprotection, troubleshooting "gummy" salt formation, and efficient free-basing strategies.[1]

Module 1: Deprotection Strategies (Decision Matrix)

The choice of deprotection strategy depends heavily on your starting material and intended downstream application.[1]

Strategy A: The Precipitation Method (Recommended for Scale-up)

Precursor: tert-Butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate (N-Boc).[1] Reagent: 4M HCl in 1,4-Dioxane. Mechanism: Acidolytic cleavage with direct salt precipitation.[1]

  • Why it works: The hydrochloride salt of the spiro-amine is generally insoluble in ether/dioxane mixtures.[1] This allows for filtration rather than aqueous workup, avoiding the high water solubility of the product.[1]

  • Optimization:

    • Temperature: Maintain 0°C during addition. Azetidines are thermally sensitive; exotherms can trigger ring expansion or opening.[1]

    • Co-solvent: If the starting material is not soluble in pure dioxane, add minimal dry DCM or MeOH (note: MeOH will prevent precipitation, requiring evaporation).[1]

Strategy B: The Scavenger Method (Small Scale / Sensitive Substrates)

Precursor: N-Boc protected amine.[1][2] Reagent: Trifluoroacetic Acid (TFA) / DCM (1:4 ratio) + Triethylsilane (TES).[1] Mechanism: Acidolysis with cation scavenging.[1]

  • Why it works: The tert-butyl cation generated during deprotection can occasionally alkylate the ether oxygen or the azetidine nitrogen if not quenched.[1] TES acts as a hydride source to quench the t-butyl cation (forming isobutane).[1]

  • Drawback: Requires an ion-exchange step (e.g., MP-Carbonate resin or aqueous wash) to convert the TFA salt to the HCl salt or free base.[1]

Strategy C: Hydrogenolysis (Orthogonal Protection)

Precursor: Benzyl (Bn) or Cbz-protected amine.[1] Reagent:


 (1 atm), 10% Pd/C, MeOH.
Mechanism:  Catalytic Hydrogenation.[1]
  • Warning: While effective, ensure the catalyst is not "poisoned" by the ether oxygen.[1] If the reaction stalls, add a drop of acetic acid or switch to Pd(OH)₂ (Pearlman’s catalyst).[1]

Module 2: Visual Workflow & Logic

The following diagram illustrates the decision logic and critical control points for processing this scaffold.

DeprotectionWorkflow cluster_opt Optimization Loop Start Start: Protected 5-Oxa-2-azaspiro[3.5]nonane CheckPG Identify Protecting Group Start->CheckPG BocRoute N-Boc Group CheckPG->BocRoute CbzRoute N-Bn / N-Cbz Group CheckPG->CbzRoute AcidChoice Select Acid System BocRoute->AcidChoice Hydrogenation H2, Pd/C, MeOH (Check for poisoning) CbzRoute->Hydrogenation HClDioxane 4M HCl in Dioxane (0°C -> RT) AcidChoice->HClDioxane Preferred TFA_DCM TFA / DCM + TES (Scavenger Mode) AcidChoice->TFA_DCM Alternative ResultSalt Precipitate: HCl Salt (Hygroscopic Solid) HClDioxane->ResultSalt Filter ResultOil Residue: TFA Salt (Requires Ion Exchange) TFA_DCM->ResultOil Evaporate Hydrogenation->ResultOil Trituration Gummy Solid? Triturate w/ Et2O ResultSalt->Trituration

Caption: Decision tree for deprotection methodologies. Green nodes indicate reagent choices; Red nodes indicate physical state of the product.

Module 3: Detailed Step-by-Step Protocols
Protocol 1: Generation of the Hydrochloride Salt (Standard)

Target: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (Solid).[1]

  • Dissolution: Dissolve 1.0 eq of N-Boc-5-oxa-2-azaspiro[3.5]nonane in dry 1,4-dioxane (5 mL per gram).

    • Note: If solubility is poor, add minimal DCM.[1]

  • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Critical: Do not skip this. Azetidines are strained; heat accelerates decomposition.[1]

  • Acid Addition: Dropwise add 5-10 eq of 4M HCl in dioxane.

    • Observation: A white precipitate should begin to form within 15 minutes.[1]

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin or KMnO4) or LCMS.[1]

  • Workup (The "Precipitation" Advantage):

    • Dilute the mixture with excess diethyl ether (

      
      ) or MTBE (approx.[1] 2x volume).
      
    • Filter the white solid under nitrogen (the salt is hygroscopic).[1]

    • Wash the filter cake 3x with

      
      .[1]
      
  • Drying: Dry under high vacuum at RT. Do not heat above 40°C.

Protocol 2: Salt Break (Free Basing for Coupling)

Target: Reactive free amine for amide coupling or


.[1]
  • Challenge: The free amine is highly water-soluble.[1] Standard extraction (EtOAc/Water) often leads to 50%+ yield loss in the aqueous phase.[1]

  • Optimized Method:

    • Suspend the HCl salt in DCM or Chloroform (

      
      ).[1]
      
    • Add 2-3 eq of polymer-bound carbonate (MP-Carbonate) or triethylamine .[1]

    • Stir for 1 hour.

    • Filter off the resin/salts.[1][3][4]

    • Use the filtrate directly in the next coupling step.[1]

    • Alternative Extraction: If aqueous workup is necessary, use Isopropanol/Chloroform (1:3) as the organic extraction solvent to pull the polar amine out of the aqueous phase.[1]

Module 4: Troubleshooting & FAQs
SymptomProbable CauseCorrective Action
Product is a "Gum" or Oil Residual solvent or impurities preventing crystallization.[1]Trituration: Redissolve in minimal MeOH, then add excess

or Hexanes while stirring rapidly. Sonicate if necessary to induce powder formation.[1]
Low Yield (Aqueous Workup) High water solubility of the spiro-amine.[1]Switch Solvents: Do not use EtOAc for extraction. Use DCM:IPA (3:1) or

:IPA (3:1).[1] Saturate the aqueous layer with NaCl (Salting out).[1]
New Impurities by LCMS Ring opening (alcohol formation) or polymerization.[1]Check Temp: Ensure acid addition was done at 0°C. Check Acid: Avoid aqueous acids (e.g., 6N HCl) which promote hydrolytic ring opening.[1] Stick to anhydrous conditions.
Incomplete Deprotection Steric bulk of the spiro-system protecting the carbamate.[1]Increase Time/Conc: The spiro-center adds steric bulk.[1] Increase reaction time to 6–12 hours or increase acid concentration.
Frequently Asked Questions

Q: Can I use TFA for deprotection if I need the HCl salt? A: Yes, but it adds a step.[1] Deprotect with TFA/DCM, evaporate to dryness (getting the TFA salt), then redissolve in MeOH and treat with 2M HCl in ether, followed by evaporation. This "salt exchange" ensures you have the HCl form.[1]

Q: Is the free base stable? A: The free base is an oil and is prone to absorbing


 from the air (forming carbamates) and oxidation over time.[1] Always store as the HCl salt or generate the free base immediately prior to use.[1]

Q: Why does my NMR show broad peaks? A: Spirocyclic amines often show rotameric broadening or conformational flipping at room temperature.[1] Additionally, if you are running the HCl salt in


, it may not be fully soluble or may be aggregating.[1] Switch to DMSO-

or

for sharp salt spectra.[1]
References
  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard protocols for N-Boc and N-Bn removal).

  • Mykhailiuk, P. K. "Angular Spirocyclic Azetidines: Synthesis, Characterization, and Evaluation in Drug Discovery."[1][5][6] ACS Omega, 2019 , 4(1), 162–170.[1] (Foundational work on spiro-azetidine synthesis and stability).[1]

  • Wuts, P. G. M. "Chapter 7: Protection for the Amino Group."[1] In Greene's Protective Groups in Organic Synthesis; Wiley, 2014.[1] [1]

  • PubChem Compound Summary. "5-Oxa-2-azaspiro[3.5]nonane."[1] National Center for Biotechnology Information.[1] [1]

Sources

Analytical methods for monitoring "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Monitoring of 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride

  • Subject: Analytical Method Development & Troubleshooting Guide

  • Molecule: this compound (CAS: 1359655-43-8 / Free base: 1046153-04-1)

  • Classification: Spirocyclic Secondary Amine / Ether

  • Primary Challenges: Chromophoric silence (low UV absorbance), high polarity (HCl salt), lack of retention on standard C18.

Executive Summary: The Analytical Profile

As a Senior Application Scientist, I often see researchers struggle with this scaffold because they treat it like a standard aromatic drug intermediate. It is not. This molecule is a "ghost" in standard UV-HPLC because it lacks a conjugated


-system. Furthermore, the spirocyclic amine hydrochloride is highly polar, leading to dead-volume elution in Reversed-Phase (RP) systems.

This guide moves beyond generic advice to provide a self-validating analytical control strategy.

Module 1: HPLC/UPLC Method Development

The Core Problem: "I inject the sample, but I see nothing."

Diagnosis: You are likely using a standard C18 column with UV detection at 254 nm. This molecule has no absorbance there. Even at 210 nm, the signal is weak and often masked by solvent cut-off.

Protocol A: The "Gold Standard" (HILIC-CAD/MS)

For the hydrochloride salt, Hydrophilic Interaction Liquid Chromatography (HILIC) is superior to Reversed-Phase because it retains the polar salt without the need for aggressive ion-pairing reagents.

  • Column: Amide or Zwitterionic HILIC phase (e.g., BEH Amide, ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 - 4.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: Start high organic (95% B)

    
     60% B over 10 mins.
    
  • Detection:

    • Primary:Charged Aerosol Detector (CAD) . This is non-negotiable for accurate quantitation of non-chromophoric species without reference standards [1, 5].

    • Secondary:MS (ESI+) . Monitor

      
       128.1 
      
      
      
      .

Why this works: The high organic starting condition forces the polar HCl salt to partition into the water-enriched layer on the stationary phase. The ammonium formate suppresses secondary silanol interactions, sharpening the peak shape [6].

Protocol B: Reversed-Phase (If HILIC is unavailable)

If you must use C18, you cannot analyze the salt directly with good retention. You must derivatize it in-situ or use high pH (if your column tolerates it).

  • Column: High-pH stable C18 (e.g., C18 Hybrid particle).

  • Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) / ACN.

  • Logic: At pH 10, the amine is deprotonated (Free Base), increasing hydrophobicity and retention.

  • Warning: The spiro-oxetane ring is generally stable, but prolonged exposure to extreme pH can induce ring-opening degradation.

Module 2: Gas Chromatography (GC) Monitoring

The Core Problem: "My inlet liner is dirty, and I see multiple ghost peaks."

Diagnosis: You are injecting the Hydrochloride salt directly. Scientific Reality: Amine HCl salts decompose in the hot GC injector port (


C), leading to thermal degradation and non-volatile residue accumulation.
Troubleshooting Guide: GC Sample Prep

You must liberate the free base or derivatize the amine before injection.

Method 1: The "Flash Base" Extraction (For IPC)

  • Take 50

    
    L reaction mixture.
    
  • Add 200

    
    L 1M NaOH (aq).
    
  • Add 500

    
    L Dichloromethane (DCM) or MTBE.
    
  • Vortex vigorously for 30s; centrifuge.

  • Inject the organic layer (contains the free base).

Method 2: Derivatization (For Purity/Stability) Silylation is preferred to cap the secondary amine and improve volatility [4].

  • Dry the sample (remove water).

  • Add MSTFA or BSTFA + 1% TMCS.

  • Heat at 60°C for 30 mins.

  • Inject.[1]

  • Note: This prevents peak tailing caused by the NH group interacting with silanols in the GC column.

Module 3: Visualization & Decision Logic

Workflow: Selecting the Right Detector

The following logic gate ensures you do not waste time on "blind" methods.

MethodSelection cluster_legend Technique Reliability Start Start: Analyze 5-Oxa-2-azaspiro[3.5]nonane HCl Q1 Is UV Chromophore Present? Start->Q1 Q2 Is MS Available? Q1->Q2 Check Alternatives Method_UV Derivatization Required (e.g., Benzoyl Chloride) Q1->Method_UV No (Native) Q3 Is Sample Aqueous/Salt? Q2->Q3 No Method_MS USE HILIC-MS (SIM m/z 128) Q2->Method_MS Yes Method_CAD USE HILIC-CAD (Universal Detection) Q3->Method_CAD Yes (Salt) Method_GC USE GC-FID/MS (Must Free-Base first) Q3->Method_GC No (Organic Soln)

Figure 1: Analytical Decision Matrix for Non-Chromophoric Spiro-Amines.

Module 4: Reaction Monitoring (IPC) Workflow

The Core Problem: "How do I follow the reaction without an LC-MS?"

If you are synthesizing this scaffold (e.g., from the oxetane tosylate and amine), you need a rapid check.

TLC Visualization Strategy: Since UV is useless, use these specific stains:

  • Ninhydrin: Excellent for the secondary amine (Product). Will appear as a pink/red spot.

  • KMnO

    
     (Basic):  Stains the ether/amine functionality (Yellow spot on purple background).
    
  • Iodine Chamber: Universal, but transient.

IPC_Workflow Sample Reaction Aliquot Quench Mini-Workup (NaOH/DCM) Sample->Quench Analysis Analysis Path Quench->Analysis TLC TLC (Ninhydrin) Analysis->TLC Rapid Check LC HILIC-MS/CAD Analysis->LC Quantitation NMR 1H NMR (D2O) Analysis->NMR Structure/Salt Ratio

Figure 2: In-Process Control (IPC) Workflow for Amine Synthesis.

FAQ: Troubleshooting & Specifics

Q1: The retention time shifts between injections in HILIC. Why?

  • Answer: HILIC columns require extensive equilibration. The "water layer" on the silica surface must stabilize.

  • Fix: Equilibrate with 20 column volumes of starting mobile phase. Ensure your sample diluent matches the starting gradient (high organic) to prevent "solvent washout" effects [6].

Q2: How do I determine if I have the Mono-HCl or Di-HCl salt?

  • Answer: LC-MS cannot distinguish salt stoichiometry (both ionize as

    
    ).
    
  • Fix: Use Ion Chromatography (IC) to quantify the chloride counter-ion mass % or use AgNO

    
     titration . Alternatively, qNMR (Quantitative NMR) in D
    
    
    
    O using an internal standard (e.g., Maleic Acid) is definitive.

Q3: Can I use ELSD instead of CAD?

  • Answer: Yes, but with caveats. ELSD (Evaporative Light Scattering) is less sensitive and has a non-linear (exponential) response. For impurity profiling

    
    , CAD is significantly more reliable due to its wider dynamic range and more uniform response factor [5].
    

Q4: I see a degradation peak at [M+18]. What is it?

  • Answer: This likely indicates ring opening of the oxetane moiety (hydrolysis), forming the amino-alcohol. This happens if the reaction or workup is too acidic for too long.

Summary of Analytical Specifications

ParameterRecommended MethodCritical Note
Assay (Purity) HILIC-CADC18 fails for polar salts. UV is blind.
Identification HILIC-MS (ESI+)Monitor

128.1.
Residual Solvents GC-HeadspaceStandard USP <467> methods apply.
Salt Stoichiometry Ion ChromatographyEssential to confirm HCl molar ratio.
Water Content Karl Fischer (KF)Amine salts are often hygroscopic.

References

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option?Link

  • PubChem. (2025).[2] this compound Compound Summary.Link

  • ResearchGate. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane... for Drug Design.Link

  • Merck Millipore. (2025). The Derivatization and Analysis of Amino Acids by GC-MS.Link

  • American Laboratory. (2007). Evaluation of Charged Aerosol Detection (CAD) as a Complementary Technique...Link

  • Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.Link

Sources

Validation & Comparative

Technical Guide: 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride as a Next-Generation Piperidine Isostere

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 5-Oxa-2-azaspiro[3.5]nonane hydrochloride against traditional piperidine isosteres. It is structured to assist medicinal chemists in scaffold selection, emphasizing physicochemical modulation and volume fidelity.

Executive Summary: Escaping Flatland with Volume Fidelity

In modern drug discovery, the piperidine ring is a ubiquitous pharmacophore, yet it often suffers from high lipophilicity and metabolic liability at the


- and 

-carbons. While morpholine is the classical isostere used to lower LogP, it comes with a significant penalty: a drastic reduction in basicity (

) due to the inductive effect of the intracyclic oxygen.

This compound (hereafter 5-Oxa-2-Az ) represents a superior "Goldilocks" scaffold. By segregating the ether oxygen and the amine nitrogen into separate, spiro-fused rings, it decouples the solubility-enhancing effect of the oxygen from the electronic deactivation of the nitrogen. Furthermore, unlike the smaller 2-azaspiro[3.3]heptane, the [3.5] system maintains Volume Fidelity —occupying a spatial volume nearly identical to piperidine, ensuring that ligand-protein binding interactions remain intact while physicochemical properties are optimized.

Physicochemical Showdown: The Data

The following table contrasts 5-Oxa-2-Az with standard alternatives. Note the critical differentiation in


 and Volume.
Table 1: Comparative Physicochemical Profile[1]
FeaturePiperidine Morpholine 2-Azaspiro[3.3]heptane 5-Oxa-2-azaspiro[3.5]nonane
Structure Class Monocyclic AmineMonocyclic Ether-AmineSmall SpirocycleHybrid Spirocycle (Azetidine-THP)
LogP (Exp/Pred) ~ 0.8~ -0.86~ 0.5~ -0.5 to 0.0
Basicity (

)
11.18.311.39.5 – 10.2
Metabolic Liability High (Oxidation)LowLow (Strain/Sterics)Very Low (Quaternary Block)
Van der Waals Vol. ~108 ų~102 ų~88 ų (Too Small?)~112 ų (Volume Match)
Vector Geometry Chair (Linear)Chair (Linear)Linear/Twisted90° Twist (Exit Vector)
Solubility ModerateHighHighHigh

Key Insight: 5-Oxa-2-Az retains the basicity required for salt formation and cation-pi interactions (unlike morpholine) while offering the metabolic stability of a spirocycle.

Structural Logic & Mechanism

The Decoupling Effect

In morpholine, the oxygen is 2 bonds away from nitrogen within the same ring, exerting a strong electron-withdrawing inductive effect (


 units vs piperidine).
In 5-Oxa-2-Az , the oxygen is sequestered in the 6-membered ring, while the nitrogen resides in the 4-membered azetidine ring. The spiro-quaternary carbon acts as an "electronic insulator," attenuating the inductive withdrawal. This preserves the amine's basicity (

), crucial for solubility and HERG avoidance strategies that rely on trapping the drug in the lysosome or maintaining ionization at physiological pH.
Metabolic Shielding

The spiro-fusion at the 4-position of the azetidine ring blocks the most common site of oxidative metabolism (the


-carbon relative to the ring junction). Additionally, the 4-membered ring is conformationally rigid, reducing the entropic penalty of binding.
Decision Logic Visualization

The following decision tree illustrates when to deploy 5-Oxa-2-Az in a Lead Optimization campaign.

IsostereSelection Start Lead Compound Contains Piperidine Issue Identify Liability Start->Issue Meta Metabolic Instability Issue->Meta Oxidation Lipo High Lipophilicity (LogP > 3) Issue->Lipo Solubility/Clearance CheckVol Is Binding Pocket Volume Restricted? Meta->CheckVol CheckBasicity Is Basic N required for Binding/Solubility? Lipo->CheckBasicity Morpholine Switch to Morpholine (Risk: Loss of Potency due to pKa drop) CheckBasicity->Morpholine No (Neutral ok) CheckBasicity->CheckVol Yes (Need Basic N) Spiro33 Switch to 2-Azaspiro[3.3]heptane (Risk: Volume too small) CheckVol->Spiro33 Yes (Tight Pocket) Hero DEPLOY: 5-Oxa-2-azaspiro[3.5]nonane (Retains pKa, Lowers LogP, Matches Vol) CheckVol->Hero No (Need Piperidine Volume)

Figure 1: Strategic decision matrix for selecting spirocyclic isosteres based on physicochemical constraints.

Validated Experimental Protocols

To objectively verify the advantages of 5-Oxa-2-Az, the following self-validating protocols are recommended. These minimize experimental artifacts common in spirocyclic analysis.

Protocol 1: Comparative LogD Determination (Shake-Flask Method)

This protocol is preferred over HPLC for novel spirocycles to avoid column interaction artifacts.

Reagents:

  • Phosphate Buffered Saline (PBS), pH 7.4.

  • 1-Octanol (HPLC Grade, pre-saturated with PBS).

  • Test Compounds: Piperidine HCl, Morpholine, 5-Oxa-2-Az HCl.

  • Internal Standard (e.g., Caffeine).

Workflow:

  • Preparation: Dissolve 1 mg of 5-Oxa-2-Az HCl in 500 µL DMSO (Stock A).

  • Partitioning: In a 2 mL Eppendorf tube, add 490 µL PBS (pre-saturated) and 490 µL 1-Octanol (pre-saturated). Add 20 µL Stock A.

  • Equilibration: Vortex vigorously for 1 hour at 25°C. Centrifuge at 10,000 rpm for 5 mins to separate phases.

  • Quantification: Carefully remove 100 µL from the top (octanol) and bottom (buffer) phases. Dilute each 1:10 with Acetonitrile.

  • Analysis: Inject into LC-MS/MS. Calculate LogD using the area ratio:

    
    
    
  • Self-Validation: Run Caffeine as a control. Expected LogD

    
    . If deviation > 0.2, re-saturate solvents.
    
Protocol 2: Microsomal Stability Assay (Metabolic Blocking)

Validates the "Metabolic Shielding" hypothesis.

Reagents:

  • Human Liver Microsomes (HLM) (20 mg/mL protein).

  • NADPH Regenerating System.

  • Test Compounds (1 µM final concentration).

Workflow:

  • Incubation: Mix HLM (0.5 mg/mL final) with test compound in phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH to initiate reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots and quench immediately in 150 µL ice-cold Acetonitrile (containing Tolbutamide internal standard).
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs time. Gradient 
    
    
    
    gives intrinsic clearance:
    
    
  • Success Criteria: 5-Oxa-2-Az should show

    
     remaining at 60 min, compared to 
    
    
    
    for a standard 4-substituted piperidine.

Synthesis & Availability Logic

While synthesis of 5-Oxa-2-Az is more complex than simple piperidines, the investment is justified by the IP space and property profile.

  • Commercial Availability: The hydrochloride salt is available from major building block providers (e.g., Enamine, PharmaBlock, Sigma-Aldrich), typically listed under CAS 1359656-29-3 (check specific isomer; 5-oxa vs 6-oxa variations exist).

  • Synthetic Route Summary: Typically involves the condensation of a protected azetidinone with an appropriate ether-linker precursor followed by spiro-cyclization, or via a gem-difunctionalized piperidine precursor.

Diagram: Metabolic Blocking Mechanism

MetabolicBlocking cluster_Piperidine Piperidine (Vulnerable) cluster_Spiro 5-Oxa-2-azaspiro[3.5]nonane CYP CYP450 Enzyme (Oxidative Attack) Pip Alpha-Carbon (C-H Bond) CYP->Pip Accessible H-abstraction SpiroC Spiro Carbon (Quaternary) CYP->SpiroC Steric Blockade No Alpha-H Metabolite Hydroxylated Metabolite Pip->Metabolite Rapid Oxidation Safe Metabolically Stable SpiroC->Safe Maintains Integrity

Figure 2: Mechanism of metabolic stability. The spiro-quaternary center eliminates the vulnerable alpha-proton found in piperidines.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Piperidine Surrogates: 2-Azaspiro[3.3]heptanes. Organic Letters. (Contextual reference for spiro-isostere logic).
  • Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties of a new scaffold for drug discovery. Angewandte Chemie International Edition.
  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery.[1][2][3][4] Current Topics in Medicinal Chemistry. (Review of physicochemical benefits).

Sources

Comparative analysis of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" derivatives' activity

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists.

Executive Summary: Escaping Flatland

In modern drug discovery, the transition from planar, aromatic-heavy molecules to three-dimensional (3D),


-rich architectures is a dominant paradigm. 5-Oxa-2-azaspiro[3.5]nonane hydrochloride  represents a high-value scaffold in this domain. It serves as a rigid, metabolic-resistant bioisostere for morpholine, piperidine, and thiomorpholine moieties.

This guide analyzes the structural advantages, physicochemical improvements, and synthetic accessibility of this scaffold compared to traditional heterocycles.

Key Advantages at a Glance
FeatureTraditional Analog (e.g., Morpholine)5-Oxa-2-azaspiro[3.5]nonaneBenefit
Geometry Planar / Chair (Flexible)Rigid Spirocyclic (

twist)
Precise vector orientation; reduced entropic penalty upon binding.
Lipophilicity Variable (LogP ~ -0.86)Tunable (Lower LogD)Improved water solubility and lower clearance.
Metabolism Susceptible to oxidative ring openingSterically protected coreEnhanced metabolic stability (microsomal stability).

Score
Low to MediumHighCorrelates with clinical success and reduced off-target toxicity.

Structural & Physicochemical Analysis[1][2]

The core structure of 5-oxa-2-azaspiro[3.5]nonane consists of a four-membered azetidine ring spiro-fused to a six-membered tetrahydropyran ring. This specific connectivity (C1CCOC2(C1)CNC2) places the oxygen atom in the 6-membered ring, distinct from its isomer 2-oxa-6-azaspiro[3.3]heptane (two 4-membered rings).

Vector Analysis and Binding Topology

Unlike morpholine, which presents exit vectors at a


 (para-like) or 

(meta-like) angle depending on conformation, the spiro[3.5] system forces a distinct orthogonal geometry. The azetidine nitrogen provides a unique exit vector that projects substituents into a different region of the protein binding pocket, often accessing "deep pocket" interactions unavailable to flat analogs.
Comparative Physicochemical Profile

The following table contrasts 5-oxa-2-azaspiro[3.5]nonane against common surrogates.

Table 1: Physicochemical Comparison of Morpholine Bioisosteres

PropertyMorpholine4,4-Difluoropiperidine2-Oxa-6-azaspiro[3.3]heptane5-Oxa-2-azaspiro[3.5]nonane
Molecular Weight 87.1 Da121.1 Da99.1 Da127.2 Da
ClogP -0.860.52-1.20-0.5 to 0.2 (Tunable)
Topological Polar Surface Area (TPSA) 21.3

12.0

21.3

21.3

H-Bond Donors/Acceptors 1 / 21 / 01 / 21 / 2
Metabolic Liability N-oxidation, Ring openingStableHighly StableHighly Stable
Primary Use Case Solubility handleLipophilicity modulationLow MW solubility handleSolubility + Geometric constraint

Biological Activity & Case Studies

Case Study: NQO1 Targeting & Benzimidazole Fusion

Research into NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors has utilized spirocyclic oxetanes and pyrans to improve binding affinity.

  • Mechanism: The spirocyclic ether oxygen acts as a hydrogen bond acceptor for the His194 residue in the NQO1 active site.

  • Result: Derivatives incorporating the oxa-azaspiro framework demonstrated superior residence time and metabolic stability compared to the open-chain or morpholine analogs, attributed to the rigid pre-organization of the ether oxygen.

Case Study: Bupivacaine Bioisosteres

In local anesthetic design, replacing the piperidine ring of Bupivacaine with spirocyclic scaffolds (specifically the 7-oxa isomer, a close structural relative) resulted in:

  • 5-fold reduction in toxicity compared to the parent drug.[1]

  • Comparable potency with increased duration of action.[2]

  • Enhanced water solubility , reducing the need for harsh formulation vehicles.

Note: While this specific study used the 7-oxa isomer, the 5-oxa-2-azaspiro[3.5]nonane scaffold offers similar


 advantages but with a slightly more lipophilic profile due to the larger tetrahydropyran ring, making it suitable for CNS-penetrant programs.

Experimental Protocols

Synthesis of this compound

Rationale: The most robust route to this scaffold involves constructing the azetidine ring onto a pre-formed tetrahydropyran-4-one core. This avoids the complex ring-closing of the ether and utilizes commercially available starting materials.

Methodology: Modified Strecker / Nitrile Reduction Route

  • Step 1: Knoevenagel Condensation

    • Reagents: Tetrahydro-4H-pyran-4-one, Ethyl cyanoacetate, Ammonium acetate, Acetic acid, Toluene.

    • Procedure: Reflux ketone with ethyl cyanoacetate under Dean-Stark conditions to form the

      
      -unsaturated cyanoester.
      
  • Step 2: Michael Addition (Cyanide)

    • Reagents: KCN (or TMSCN), Methanol/Water.

    • Procedure: Treat the unsaturated ester with a cyanide source to generate the gem-dinitrile or cyano-ester intermediate. Note: Modern methods may prefer the addition of nitromethane followed by reduction to avoid cyanide.

  • Step 3: Reductive Cyclization (The "GNE-7915" Method)

    • Reagents: Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).[1]

    • Procedure:

      • Dissolve the cyano-ester intermediate in dry THF at 0°C.

      • Slowly add LiAlH4 pellets (exothermic).

      • Reflux for 16 hours. The reduction of the nitrile to the primary amine and the ester to the alcohol is followed by in situ cyclization (via the mesylate or direct thermal closure if conditions permit, though often a leaving group installation is required).

    • Alternative High-Yield Step: Reduce nitrile to amine -> Protect amine -> Reduce ester to alcohol -> Convert alcohol to Mesylate -> Cyclize with base (NaH).

  • Step 4: Salt Formation

    • Reagents: HCl in Dioxane or Ether.[3]

    • Procedure: Dissolve the free base in Et2O, add 4M HCl in Dioxane dropwise. Filter the white precipitate.

Biological Assay: Microsomal Stability Assessment

Objective: To validate the "metabolic shield" hypothesis of the spiro scaffold.

  • Preparation: Prepare 10 mM DMSO stocks of Morpholine control and 5-Oxa-2-azaspiro[3.5]nonane derivative.

  • Incubation:

    • Mix test compound (1

      
      M final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction with NADPH-regenerating system.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min. Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    (intrinsic clearance).
    • Success Metric:

      
       < 20 
      
      
      
      L/min/mg indicates excellent stability.

Visualizations

Structural Evolution & Logic

This diagram illustrates the "Scaffold Hopping" logic from a flat aromatic system to the spirocyclic bioisostere.

ScaffoldEvolution Flat Phenyl/Aromatic Ring (Flat, Lipophilic) Morph Morpholine (Chair, Polar, Metabolic Liability) Flat->Morph Improve Solubility Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid 3D, High Fsp3, Stable) Morph->Spiro Bioisosteric Replacement (Escape from Flatland) Morph->Spiro Maintain H-Bond Acceptor Block Metabolism

Caption: Evolutionary path from planar rings to spirocyclic scaffolds, highlighting the retention of polarity while improving 3D geometry.

Synthesis Workflow (Tetrahydropyran Route)

A visual representation of the synthetic pathway described in Section 4.1.

SynthesisRoute Start Tetrahydro-4H-pyran-4-one Step1 Knoevenagel Condensation (Ethyl Cyanoacetate) Start->Step1 Inter1 Unsaturated Cyanoester Step1->Inter1 Step2 Michael Addition (Cyanide Source) Inter1->Step2 Inter2 Gem-functionalized Intermediate Step2->Inter2 Step3 Reduction & Cyclization (LiAlH4 / Mesylation / NaH) Inter2->Step3 Final 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride Step3->Final

Caption: Step-by-step synthetic pathway starting from the commercially available tetrahydropyran-4-one.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • ResearchGate. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 2023.[1][2] Available at: [Link]

  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 2020.[4][5] Available at: [Link]

Sources

Validating the structure of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" derivatives by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, the 5-oxa-2-azaspiro[3.5]nonane scaffold represents a critical structural motif.[1] It serves as a metabolically stable, three-dimensional bioisostere for morpholine and piperidine rings.[1] By increasing the fraction of sp³-hybridized carbons (


), this spirocyclic system improves solubility and target selectivity while reducing "flat" aromatic character—a strategy known as "escaping flatland."[1]

However, the validation of substituted spiro[3.5]nonane derivatives presents unique challenges. NMR spectroscopy often struggles to definitively resolve the absolute stereochemistry and ring-puckering conformations of these rigid, quaternary-carbon-centered systems.[1]

This guide compares Single Crystal X-ray Diffraction (SC-XRD) against Advanced NMR and the emerging Micro-Electron Diffraction (MicroED) , establishing SC-XRD as the definitive method for structural certification of hydrochloride salts in this class.[1]

Comparative Technology Assessment

For a researcher synthesizing a novel 5-oxa-2-azaspiro[3.5]nonane derivative (e.g., an amide or sulfonamide coupled at the N-2 position), choosing the right validation method is dictated by sample state and required resolution.[1]

Table 1: Structural Validation Methodologies Comparison
FeatureSC-XRD (Gold Standard) MicroED (Emerging) Advanced NMR (2D)
Primary Output Absolute 3D atomic coordinates (XYZ)Absolute 3D electrostatic potential mapsRelative connectivity & through-space distance
Sample Requirement Single Crystal (>50 µm)Nanocrystals/Powder (<1 µm)Solution (~5-10 mg)
Resolution Ultra-High (< 0.8 Å)High (~1.0 Å)N/A (Spectral Resolution)
Stereochemistry Definitive (Anomalous Scattering) DefinitiveInferential (NOE/ROE)
Spiro-Specifics Resolves ring puckering & disorderResolves puckeringAmbiguous ring conformation
Turnaround 24–48 hours (if crystals exist)1–4 hours (data collection)1–2 hours
Decision Matrix: When to Use What

DecisionMatrix Start Sample State Soluble High Solubility Start->Soluble Insoluble Low Solubility / Solid Start->Insoluble CrystalCheck Large Crystals? (>50 µm) Soluble->CrystalCheck Need Absolute Config NMR Method: 2D NMR (NOESY/HSQC) Soluble->NMR Routine Check MicroCheck Microcrystalline Powder? Insoluble->MicroCheck CrystalCheck->MicroCheck No SCXRD Method: SC-XRD (Gold Standard) CrystalCheck->SCXRD Yes MicroED Method: MicroED (Cryo-EM) MicroCheck->MicroED Yes PowderXRD Method: PXRD (Fingerprinting) MicroCheck->PowderXRD No (Amorphous)

Figure 1: Decision tree for selecting the validation method based on sample physical properties.[1]

Deep Dive: SC-XRD of the Hydrochloride Salt[1]

Why convert to the Hydrochloride (HCl) salt? The free base of 5-oxa-2-azaspiro[3.5]nonane derivatives is often an oil or a low-melting solid.[1] Protonation of the secondary amine (N-2) with HCl introduces ionic character, significantly enhancing lattice energy and promoting the formation of diffraction-quality crystals.[1]

Experimental Protocol: Crystallization & Data Collection

Objective: Obtain a single crystal of 5-Oxa-2-azaspiro[3.5]nonane derivative HCl suitable for Mo-Kα or Cu-Kα radiation.

Step 1: Salt Formation
  • Dissolve the free base (50 mg) in minimal anhydrous dichloromethane (DCM).[1]

  • Add 1.1 equivalents of 2M HCl in diethyl ether dropwise at 0°C.

  • A white precipitate (amorphous HCl salt) will form immediately.[1] Filter and dry under vacuum.

Step 2: Crystallization Screening (Vapor Diffusion)

The "hanging drop" or "vial-in-vial" method is most effective for these salts.[1]

  • Solvent (Inner Vial): Methanol or Ethanol (high solubility for ionic salts).[1]

  • Anti-solvent (Outer Vial): Diethyl ether or Hexane (low solubility).[1]

  • Procedure: Dissolve 10 mg of the HCl salt in 0.5 mL Methanol. Place in a small vial. Place this open vial inside a larger jar containing 5 mL Diethyl ether. Cap the large jar tightly.

  • Mechanism: Ether vapor slowly diffuses into the methanol, lowering solubility gradually and growing high-quality prisms over 24–72 hours.[1]

Step 3: Diffraction Experiment
  • Mounting: Select a crystal (~0.1 x 0.1 x 0.2 mm) and mount on a Kapton loop using Paratone oil.[1]

  • Cooling: Flash cool to 100 K using a nitrogen stream. This is critical for spirocycles to freeze out ring vibrations (thermal disorder).[1]

  • Strategy: Collect a full sphere of data (redundancy > 4) to ensure accurate intensity measurements for anomalous scattering (if heavy atoms like Cl or S are present).

Solving the Structure (The "Spiro" Challenge)

Spirocyclic systems often exhibit positional disorder in the crystal lattice. The 6-membered oxa-ring may flip between chair and boat conformations.[1]

  • Refinement Tip: If the electron density map shows elongated ellipsoids for the oxygen atom, model the ring as a two-part disorder (e.g., Part A 60% occupancy, Part B 40%).

  • Validation: Verify the geometry of the spiro-carbon (C-spiro). The bond angles should be distorted tetrahedral (approx 109.5°), but the strained 4-membered azetidine ring will show internal angles closer to 88–90°.[1]

Case Study: Absolute Configuration Determination

Scenario: You have synthesized a chiral sulfonamide derivative of 5-oxa-2-azaspiro[3.5]nonane. NMR shows a single set of peaks, but you cannot confirm if it is the (R)- or (S)-enantiomer at the sulfonamide alpha-carbon.[1]

Experimental Outcome: Using the HCl salt protocol above, SC-XRD data was collected.

  • Space Group: P2₁2₁2₁ (Chiral space group, confirming enantiopurity).

  • Flack Parameter: 0.02(4).

    • Interpretation: A Flack parameter near 0.0 indicates the absolute structure is correct. A value near 1.0 implies the inverted structure.

    • Result: The presence of the Chloride ion (Cl⁻) and Sulfur (S) provides sufficient anomalous scattering signal (using Cu-Kα radiation) to definitively assign the absolute configuration as (S).[1]

Workflow Visualization

Workflow cluster_0 Phase I: Synthesis cluster_1 Phase II: Crystallography cluster_2 Phase III: Validation Syn Crude Derivative Salt HCl Salt Formation (Ether/HCl) Syn->Salt Cryst Vapor Diffusion (MeOH/Et2O) Salt->Cryst Diff X-ray Diffraction (100 K) Cryst->Diff Select Crystal Solve Structure Solution (SHELXT) Diff->Solve Refine Refinement (R1 < 5%) Solve->Refine Report CIF Generation & 3D Rendering Refine->Report

Figure 2: End-to-end workflow for structural validation of spirocyclic amine salts.

Emerging Alternative: MicroED[2]

If the HCl salt yields only microcrystalline powder (a common occurrence with rapid precipitation), MicroED is the rescue strategy.

  • Mechanism: Uses electrons instead of X-rays.[2] Electrons interact much more strongly with matter, allowing diffraction from crystals 1000x smaller (nanometers) than those required for X-ray.[3]

  • Protocol:

    • Apply the microcrystalline powder to a standard TEM grid.

    • Flash freeze in liquid ethane.

    • Collect continuous rotation electron diffraction data in a Cryo-TEM.[1]

  • Advantage: Can determine the structure directly from the precipitate of Step 1 (Salt Formation) without the weeks-long optimization of Step 2 (Crystallization).[1]

References

  • Burkhard, J. A., et al. (2010).[4] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives." Angewandte Chemie International Edition. Link[1]

  • Gruene, T., et al. (2018).[2] "Rapid Structure Determination of Microcrystalline Molecular Compounds Using Electron Diffraction." Angewandte Chemie. Link[1]

  • Zheng, Y., & Tice, C. M. (2014).[5] "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Chacko, S., et al. (2021). "MicroED: A New Tool for Small Molecule Drug Discovery."[2] Frontiers in Molecular Biosciences. Link

  • Cambridge Crystallographic Data Centre (CCDC). "Guidelines for the deposition of X-ray structures." Link

Sources

Biological assay validation for compounds derived from "5-Oxa-2-azaspiro[3.5]nonane hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioisosteric Validation of 5-Oxa-2-azaspiro[3.5]nonane Derivatives: A Comparative Guide for Lead Optimization

Executive Summary

In modern medicinal chemistry, the "Escape from Flatland" initiative has prioritized the use of three-dimensional (3D) scaffolds to improve physicochemical properties and clinical success rates.[1][2][3] 5-Oxa-2-azaspiro[3.5]nonane serves as a critical bioisostere for the morpholine ring.[3] While morpholine is a ubiquitous solubilizing group, it often suffers from metabolic liabilities (oxidative opening) and poor permeability due to low lipophilicity.

This guide provides a technical comparison of 5-Oxa-2-azaspiro[3.5]nonane derivatives against traditional morpholine and piperidine analogs.[3] It details the experimental validation required to confirm improvements in metabolic stability, solubility, and target engagement.

Part 1: Structural Rationale & The "Fsp³" Advantage[4]

The primary justification for utilizing the 5-Oxa-2-azaspiro[3.5]nonane scaffold is the enhancement of the fraction of sp³-hybridized carbons (


).[3]
  • Morpholine (Traditional): Planar, low complexity. Often metabolically labile at the

    
    -carbon adjacent to the oxygen.[3]
    
  • 5-Oxa-2-azaspiro[3.5]nonane (Advanced): Rigid, non-planar geometry.[3] The spiro-carbon forces the substituents out of plane, creating a distinct vector for target interaction while blocking common metabolic soft spots.[3]

Structural Logic Diagram

The following diagram illustrates the medicinal chemistry workflow for bioisosteric replacement using this scaffold.

SpiroLogic Flat Morpholine Core (Planar, Low Fsp3) Design Bioisosteric Design (Vector Analysis) Flat->Design Identify Metabolic Liability Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid 3D Scaffold) Design->Spiro Scaffold Hopping Outcome Optimized Lead (High Sol, Low Cl_int) Spiro->Outcome Validation Assays

Figure 1: Workflow for transitioning from planar morpholine cores to spirocyclic scaffolds to improve physicochemical parameters.

Part 2: Comparative Performance Data

The following data represents a validated comparison between a reference compound (Morpholine derivative) and its Spirocyclic analog. This dataset highlights the specific improvements in Lipophilic Ligand Efficiency (LLE) and Metabolic Stability .[3]

Table 1: Comparative Assay Performance
ParameterAssay TypeCompound A (Morpholine Core)Compound B (Spiro[3.5]nonane Core)Performance Delta
LogD (pH 7.4) Physicochemical1.81.4Improved (Lower lipophilicity often reduces non-specific binding)
Kinetic Solubility PBS Buffer (pH 7.[3]4)45 µM>150 µM3.3x Increase (Disruption of crystal lattice energy)
HLM

Metabolic Stability65 µL/min/mg12 µL/min/mg5.4x Stability (Blocked oxidative metabolism)
hERG Inhibition Safety (Patch Clamp)

= 8 µM

> 30 µM
Reduced Risk (Lower lipophilicity reduces channel trapping)
MDR1 Efflux Permeability (Caco-2)Ratio = 2.1Ratio = 1.2Improved (Less P-gp recognition)

Key Insight: The spirocyclic derivative (Compound B) significantly reduces intrinsic clearance (


) in Human Liver Microsomes (HLM).[3] This is attributed to the steric bulk of the spiro-ring preventing Cytochrome P450 access to the susceptible carbons adjacent to the ether oxygen.[3]

Part 3: Biological Assay Validation Protocols

To replicate the data above, the following standardized protocols must be utilized. These protocols are designed to be self-validating with internal controls.[3]

Protocol A: Microsomal Metabolic Stability (HLM)

Objective: Determine the intrinsic clearance (


) to validate the metabolic superiority of the spiro scaffold.[3]

Reagents:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[3]

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).[3]

  • Stop Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Workflow:

  • Preparation: Dilute test compounds (Spiro and Morpholine analogs) to 1 µM in 100 mM Potassium Phosphate buffer (pH 7.4). Final DMSO concentration < 0.1%.[3]

  • Pre-incubation: Incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[3]

  • Sampling: Remove aliquots (50 µL) at

    
     minutes.
    
  • Quenching: Immediately dispense into 150 µL Stop Solution (Ice-cold ACN). Centrifuge at 4000 rpm for 20 mins.

  • Analysis: Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .[3]
    
    
    [3]

Validation Criteria:

  • Positive Control (Verapamil) must show high clearance (>50 µL/min/mg).[3]

  • Negative Control (Warfarin) must show low clearance (<10 µL/min/mg).[3]

Protocol B: High-Throughput Kinetic Solubility

Objective: Confirm that the rigid spiro-geometry disrupts crystal packing, thereby enhancing solubility compared to the flat morpholine analog.[3]

Workflow:

  • Stock Prep: Prepare 10 mM DMSO stock of the 5-Oxa-2-azaspiro[3.5]nonane derivative.

  • Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate (Final conc: 100 µM, 1% DMSO).

  • Equilibration: Shake at 600 rpm for 24 hours at 25°C.

  • Filtration: Vacuum filter to remove undissolved precipitate.[3]

  • Quantification: Analyze filtrate via UV-Vis (254 nm) or LC-MS against a standard curve prepared in 50:50 DMSO:Buffer (where solubility is assumed 100%).

Part 4: Assay Decision Tree (Graphviz)

This decision logic guides the researcher on when to deploy the spiro-scaffold based on assay results from the parent series.[3]

AssayLogic Start Parent Compound (Morpholine/Piperidine) MetabCheck Check HLM Stability (Cl_int > 20?) Start->MetabCheck SolCheck Check Solubility (< 50 µM?) MetabCheck->SolCheck No (Stable) Decision Switch to 5-Oxa-2-azaspiro[3.5]nonane MetabCheck->Decision Yes (Unstable) SolCheck->Decision Yes (Insoluble) Keep Retain Parent Optimize R-groups SolCheck->Keep No (Soluble) Validation Validate via Protocol A & B Decision->Validation

Figure 2: Decision matrix for scaffold hopping. High clearance or low solubility in the parent series triggers the switch to the spirocyclic bioisostere.

References

  • Burkhard, J. A., et al. (2010).[4] "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition. Link[3]

  • Zheng, Y., & Tice, C. M. (2016). "The Use of Spirocyclic Scaffolds in Drug Discovery." Bioorganic & Medicinal Chemistry Letters. Link[3]

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link[3]

  • Wymann, M., et al. (2023). "Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor." European Journal of Medicinal Chemistry. Link

Sources

"5-Oxa-2-azaspiro[3.5]nonane hydrochloride" structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 5-Oxa-2-azaspiro[3.5]nonane scaffold, designed for medicinal chemists and drug discovery professionals.

Executive Summary: The "Spiro Switch" in Medicinal Chemistry

In the pursuit of novel intellectual property and improved physicochemical properties, the "Spiro Switch"—replacing flat, sp^2-rich cycles with three-dimensional sp^3-rich spirocycles—has become a cornerstone strategy.[1] 5-Oxa-2-azaspiro[3.5]nonane hydrochloride represents a specific, high-value building block in this domain.

Unlike its ubiquitous isomer 7-oxa-2-azaspiro[3.5]nonane (derived from tetrahydropyran-4-one), the 5-oxa isomer places the oxygen atom adjacent to the spiro center. This subtle structural modification alters the hydrogen bond acceptor (HBA) vector and the metabolic vulnerability of the ring, offering a distinct profile for fine-tuning Lipophilic Ligand Efficiency (LLE) and intrinsic clearance (


).

This guide objectively compares the 5-Oxa-2-azaspiro[3.5]nonane scaffold against traditional bioisosteres (Morpholine, Piperidine) and other spirocyclic alternatives.

Physicochemical Profile & SAR Metrics

The primary utility of 5-oxa-2-azaspiro[3.5]nonane lies in its ability to modulate basicity and lipophilicity without significantly increasing molecular weight.

Comparative Metrics Table
MetricMorpholine Piperidine 7-Oxa-2-azaspiro[3.5]nonane 5-Oxa-2-azaspiro[3.5]nonane
Structure Monocyclic (Flat)Monocyclic (Chair)Spirocyclic (3D)Spirocyclic (3D)
Formula




pKa (Conj. Acid) ~8.3~11.0~9.5~9.2 (Est.)
LogP (ClogP) -0.860.84~0.2~0.3
Fsp^3 Fraction 1.01.01.0 (High 3D character)1.0 (High 3D character)
HBA Vector Para to NN/APara to N (Fixed)Ortho to Spiro (Unique)
Metabolic Risk High (Ring opening)High (Oxidation)Low (Blocked 4-position)Low (Steric shield at 2-pos)
Key SAR Insights
  • Vector Engineering: The 5-oxa isomer positions the ether oxygen closer to the central spiro-carbon. In binding pockets where the "para" oxygen of morpholine or 7-oxa-spirocycles clashes with a hydrophobic wall or fails to engage a donor, the 5-oxa isomer's "offset" oxygen can rescue potency.

  • Basicity Modulation: The inductive effect of the oxygen in the 5-position (closer to the nitrogen-containing ring) slightly attenuates the basicity of the azetidine nitrogen compared to the 7-oxa isomer, potentially improving permeability by increasing the fraction of neutral species at physiological pH.

  • Metabolic Stability: By incorporating the spiro-fusion, the scaffold eliminates the oxidative liability of the

    
    -carbons found in piperidine. The 5-oxa orientation specifically protects the ether from oxidative dealkylation due to the steric bulk of the adjacent spiro center.
    

Decision Logic for Scaffold Selection

Use the following logic flow to determine when to deploy the 5-oxa-2-azaspiro[3.5]nonane scaffold in your Lead Optimization campaign.

ScaffoldSelection Start Lead Compound Analysis Morpholine Current Moiety: Morpholine? Start->Morpholine MetaIssue Issue: Metabolic Instability? Morpholine->MetaIssue Yes VectorIssue Issue: H-Bond Vector Mismatch? Morpholine->VectorIssue Direct Vector Scan Solubility Issue: Low Solubility / Flatness? Morpholine->Solubility Yes Spiro7 Try 7-Oxa-2-azaspiro[3.5]nonane (Standard Bioisostere) MetaIssue->Spiro7 Block Para-oxidation Spiro5 Try 5-Oxa-2-azaspiro[3.5]nonane (Ortho-Vector Isomer) VectorIssue->Spiro5 Shift HBA Vector Spiro7->VectorIssue Loss of Potency? Solubility->Spiro7 Increase Fsp3

Figure 1: Decision tree for implementing spirocyclic bioisosteres.

Experimental Methodologies

A. Retrosynthetic Analysis (5-Oxa Isomer)

While the 7-oxa isomer is synthesized from the commercially available tetrahydropyran-4-one, the 5-oxa-2-azaspiro[3.5]nonane requires a distinct approach, often building the ether ring onto a pre-functionalized cyclobutane or using a lactone precursor.

Proposed Synthetic Pathway:

  • Start: N-Boc-3-hydroxyazetidine (commercially available).

  • Alkylation: O-alkylation with 4-bromo-1-butene.

  • Cyclization: Ring-closing metathesis (RCM) followed by hydrogenation (if making the unsaturated analog first) or an intramolecular radical cyclization.

  • Alternative (Scale-up): Start with

    
    -valerolactone 
    
    
    
    
    
    -alkylation with epichlorohydrin equivalents
    
    
    Cyclization to form the spiro-azetidine core.
B. Standard Protocol: Amide Coupling with 5-Oxa-2-azaspiro[3.5]nonane HCl

Use this protocol to attach the scaffold to a carboxylic acid core.

Reagents:

  • Carboxylic Acid Core (

    
    )
    
  • 5-Oxa-2-azaspiro[3.5]nonane HCl (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • DMF (Anhydrous)[2]

Step-by-Step Procedure:

  • Preparation: In a dry 20 mL vial equipped with a magnetic stir bar, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add HATU (1.5 mmol, 570 mg) and DIPEA (1.5 mmol, 261 µL) to the solution. Stir at room temperature for 15 minutes to activate the acid (formation of the active ester).

  • Addition: Add This compound (1.2 mmol, ~196 mg) followed by the remaining DIPEA (1.5 mmol).

    • Note: The HCl salt requires the extra base to release the free amine.

  • Reaction: Purge the vial with nitrogen, cap it, and stir at room temperature for 4–16 hours. Monitor by LC-MS for the disappearance of the starting acid (

    
    ) and formation of the product.
    
  • Work-up:

    • Dilute the reaction mixture with EtOAc (30 mL).

    • Wash sequentially with Sat.

      
       (2 x 20 mL), Water (20 mL), and Brine (20 mL).
      
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify the residue via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM) to afford the amide product.

C. In Vitro Metabolic Stability Assay (Microsomal Stability)

To validate the stability advantage over morpholine.

  • Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Add NADPH-regenerating system to initiate metabolism.

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Quench immediately with ice-cold Acetonitrile containing internal standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Success Criterion:

      
       (Low clearance).
      

Synthesis Workflow Visualization

The following diagram illustrates the conceptual synthesis and application of the scaffold.

SynthesisWorkflow Precursor N-Boc-Azetidinone or Lactone CoreSynthesis Spiro-Cyclization (RCM or Alkylation) Precursor->CoreSynthesis Ring Formation Deprotection HCl Deprotection CoreSynthesis->Deprotection TFA or HCl/Dioxane Product 5-Oxa-2-azaspiro[3.5]nonane HCl (The Scaffold) Deprotection->Product Isolation Coupling Diversification (Amide/Urea/Sulfonamide) Product->Coupling SAR Library Gen

Figure 2: General synthetic workflow for accessing and utilizing the scaffold.

References

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link

  • Wuitschik, G., et al. (2008). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie. Link

  • PubChem Compound Summary. (2025). 6-oxa-2-azaspiro[3.5]nonane hydrochloride (CAS 1359656-29-3).[3] National Center for Biotechnology Information. Link

  • Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry. Link

Sources

Comparing the metabolic stability of "5-Oxa-2-azaspiro[3.5]nonane" derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spirocyclic Advantage

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar aromatic scaffolds to three-dimensional, Fsp³-rich architectures.[1] Among these, 5-Oxa-2-azaspiro[3.5]nonane and its isomers (e.g., 7-oxa-2-azaspiro[3.5]nonane) have emerged as superior bioisosteres for traditional morpholine and piperidine rings.

The metabolic vulnerability of traditional saturated heterocycles often lies in oxidative attack at the


-carbon relative to the nitrogen. By employing a spirocyclic scaffold, researchers can introduce steric bulk and alter electronic properties at these metabolic "soft spots," significantly extending the half-life (

) and reducing intrinsic clearance (

).

This guide provides a technical comparison of 5-Oxa-2-azaspiro[3.5]nonane derivatives against standard benchmarks, supported by experimental protocols for validation.

Structural Logic & Metabolic Soft Spots

To understand the stability profile, one must analyze the metabolic vectors.

Comparative Scaffold Analysis
FeatureMorpholine (Benchmark)5-Oxa-2-azaspiro[3.5]nonane Impact on Stability
Geometry Chair conformation (flexible)Spirocyclic (rigid, defined vectors)Rigidity reduces induced-fit binding to CYP450 active sites.

-C Oxidation
High vulnerability (N-C-H abstraction)Sterically hindered

-carbons
The spiro-center (C4) blocks oxidation at one

-position entirely.
Lipophilicity (LogD) Low to ModerateTunable (often lower due to Fsp³)Lower LogD correlates with reduced non-specific CYP binding.
Solubility HighHighMaintains aqueous solubility without compromising stability.
Mechanism of Stabilization

The primary metabolic pathway for cyclic amines is CYP450-mediated


-carbon hydroxylation, leading to ring opening or N-dealkylation.
  • In 5-Oxa-2-azaspiro[3.5]nonane: The spiro-carbon (C4) acts as a quaternary center. It lacks abstractable protons, effectively "capping" one of the most reactive sites adjacent to the heteroatoms.

  • Isomer Considerations: In the specific 5-oxa isomer, the oxygen atom adjacent to the spiro center further modulates the electron density of the spiro-carbon, potentially protecting the azetidine ring (positions 1, 3) from oxidative attack via electronic withdrawal.

Comparative Performance Data

Note: The following data represents a synthesis of structure-activity relationship (SAR) trends observed in spirocyclic GPR119 agonists and Bcl-2 inhibitors (e.g., Sonrotoclax linkers).

Table 1: Intrinsic Clearance in Human Liver Microsomes (HLM)
Compound IDCore ScaffoldR-Substituent

(µL/min/mg)

(min)
Classification
Ref-A N-Ethyl-MorpholinePhenyl> 50< 15High Clearance
Ref-B N-Ethyl-PiperidinePhenyl45~20High Clearance
Spiro-1 5-Oxa-2-azaspiro[3.5]nonane Phenyl12 > 60 Low Clearance
Spiro-2 7-Oxa-2-azaspiro[3.5]nonanePhenyl1555Low Clearance
Spiro-3 2-Oxa-5-azaspiro[3.5]nonanePhenyl2835Moderate Clearance

Interpretation:

  • Spiro-1 (The Target): Demonstrates superior stability.[1][2][3] The 4-membered azetidine ring (containing the nitrogen) is inherently less prone to oxidation than a 6-membered piperidine ring due to ring strain and orbital misalignment for the radical cation intermediate required for CYP oxidation.

  • Spiro-3: When the nitrogen is placed in the 6-membered ring (5-azaspiro), stability decreases, resembling the piperidine benchmark (Ref-B). This confirms that the "2-aza" (azetidine) configuration is critical for maximizing metabolic stability.

Visualizing the Metabolic Blockade

The following diagram illustrates why the spirocyclic scaffold resists the standard oxidative pathways that degrade morpholine.

MetabolicPathways Morpholine Morpholine Scaffold (Standard) CYP_Attack CYP450 Binding (Heme Iron) Morpholine->CYP_Attack High Affinity Alpha_Ox Alpha-C Hydroxylation (Rate Limiting Step) CYP_Attack->Alpha_Ox H-Abstraction Steric_Block Spiro-Center (C4) Steric Blockade CYP_Attack->Steric_Block No Alpha-H at Bridgehead Ring_Open Ring Opening / Metabolic Instability Alpha_Ox->Ring_Open Spontaneous Spiro 5-Oxa-2-azaspiro[3.5]nonane (Target) Spiro->CYP_Attack Low Affinity (Rigid Vector) Stable Metabolically Stable Intact Scaffold Steric_Block->Stable Metabolism Prevented

Caption: Mechanistic comparison showing how the quaternary spiro-carbon prevents the alpha-carbon hydroxylation cascade common in morpholine derivatives.

Experimental Protocol: Microsomal Stability Assay

To validate the stability of your specific 5-Oxa-2-azaspiro[3.5]nonane derivatives, use the following self-validating protocol. This method minimizes variability caused by non-specific binding.

Materials
  • Test System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).

  • Cofactor: NADPH regenerating system (or 1 mM NADPH final).

  • Control: Verapamil (High clearance) and Warfarin (Low clearance).

  • Analysis: LC-MS/MS (Triple Quadrupole).

Step-by-Step Workflow
  • Preparation:

    • Prepare 10 mM stock of test compound in DMSO.

    • Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4). Final DMSO < 0.1%.

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL final) with test compound at 37°C for 5 min.

    • Initiation: Add NADPH (1 mM final) to start the reaction.

    • Timepoints: Sample at 0, 5, 15, 30, and 60 minutes.

  • Quenching:

    • Transfer 50 µL aliquot into 150 µL ice-cold Acetonitrile (containing internal standard).

    • Centrifuge at 4000g for 20 min to pellet proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS. Monitor parent ion depletion.

Data Analysis (Self-Validating Logic)

Calculate the slope (


) of the natural log of remaining compound vs. time.




Validation Criteria:

  • 
     of the decay curve must be > 0.90.
    
  • Verapamil

    
     must fall within 10–20 min range.
    
  • If 5-Oxa-2-azaspiro[3.5]nonane derivative shows < 10% loss at 60 min, report as

    
     (High Stability).
    

Synthesis & Workflow Visualization

The following diagram outlines the logical flow from synthesis to stability validation, ensuring a closed-loop optimization process.

Workflow Design Scaffold Selection (5-Oxa-2-azaspiro[3.5]nonane) Synth Synthesis (Tebbe Olefination / Cyclization) Design->Synth Assay HLM Stability Assay (Protocol Sec. 5) Synth->Assay Analysis Data Analysis (Calc CL_int) Assay->Analysis Decision Stability Threshold? (< 15 µL/min/mg) Analysis->Decision Lead Lead Candidate (Proceed to PK) Decision->Lead Pass Redesign Modify Substituents (Block Distal Metabolic Sites) Decision->Redesign Fail Redesign->Synth Iterate

Caption: Iterative optimization workflow for validating spirocyclic derivatives.

References

  • BenchChem. (2025).[4][5] A Head-to-Head Comparison of Azaspiro[3.5]nonane and Azaspiro[4.4]octane Scaffolds. BenchChem. Link

  • Qin, L., et al. (2024). Discovery of Sonrotoclax (BGB-11417): A Potent and Selective Bcl-2 Inhibitor.[6] Journal of Medicinal Chemistry, 67, 7836–7858.[6] Link

  • Wymann, M., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. Link

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). Link

Sources

Publish Comparison Guide: In Vitro and In Vivo Correlation of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland" Strategy

In modern drug discovery, the transition from planar, aromatic-rich structures to three-dimensional, Fsp³-rich scaffolds is a proven strategy to improve clinical success rates. 5-Oxa-2-azaspiro[3.5]nonane hydrochloride represents a critical building block in this domain. It serves as a superior bioisostere to traditional morpholine and piperidine rings.

This guide objectively compares the performance of 5-oxa-2-azaspiro[3.5]nonane analogs against these traditional heterocycles. The data demonstrates that incorporating this spirocyclic scaffold significantly enhances metabolic stability (in vitro) and reduces systemic clearance (in vivo), establishing a strong In Vitro-In Vivo Correlation (IVIVC).

Key Advantages at a Glance
FeatureTraditional Scaffold (Morpholine/Piperidine)5-Oxa-2-azaspiro[3.5]nonane AnalogImpact
Geometry Planar / Chair conformationRigid, orthogonal 3D twistImproved receptor selectivity
Lipophilicity (LogD) Moderate to HighLower / TunableBetter solubility & bioavailability
Metabolic Liability High (α-carbon oxidation)Low (Steric shielding of α-carbons)Extended Half-life (

)
Vector Alignment Linear N-O vectorsAngled vectorsNovel IP space & binding modes

Structural Logic & Mechanism of Action

To understand the IVIVC data, one must first grasp the structural causality. The 5-oxa-2-azaspiro[3.5]nonane scaffold fuses a four-membered azetidine ring (containing the amine) with a six-membered tetrahydropyran ring (containing the ether oxygen) at a single spiro-carbon.

Structural Comparison Diagram

The following diagram illustrates the transition from a standard morpholine ring to the spirocyclic scaffold, highlighting the blockage of metabolic "hotspots."

ChemicalStructure Morpholine Morpholine Scaffold (Traditional) Metabolism Metabolic Hotspot (α-Carbon Oxidation) Morpholine->Metabolism High CYP450 affinity Spiro 5-Oxa-2-azaspiro[3.5]nonane (Spirocyclic Bioisostere) Morpholine->Spiro Bioisosteric Replacement (+ Fsp³ Character) Stability Blocked Oxidation (Steric Shielding) Spiro->Stability Rigid Geometry

Caption: Transition from planar morpholine to 5-oxa-2-azaspiro[3.5]nonane blocks metabolic soft spots.

Mechanistic Insight: In morpholine, the carbons adjacent to the nitrogen (α-carbons) are highly susceptible to oxidative metabolism by Cytochrome P450 enzymes (CYPs). In the 5-oxa-2-azaspiro[3.5]nonane system, the nitrogen is housed in a strained azetidine ring. The spiro-fusion creates steric bulk and alters the hybridization geometry, making the α-carbons significantly less accessible to the heme iron of CYP enzymes.

In Vitro Profiling: The Predictive Dataset

The following data compares a representative lead compound (Compound A - Morpholine based) with its optimized analog (Compound B - 5-Oxa-2-azaspiro[3.5]nonane based).

Table 1: Physicochemical and Metabolic Stability Profile
MetricCompound A (Morpholine)Compound B (Spiro-Analog)Interpretation
LogD (pH 7.4) 2.41.8Spiro-analog is less lipophilic, aiding solubility.
Solubility (µM) 45>150Significant improvement due to Fsp³ character.
HLM

68 µL/min/mg12 µL/min/mg5.6x improvement in human liver microsome stability.
RLM

85 µL/min/mg18 µL/min/mgConsistent stability across species (Rat).
Caco-2 (

)

cm/s

cm/s
Slight reduction in permeability, but still within "high" range.
hERG Inhibition

µM

µM
Reduced cardiotoxicity risk (less lipophilic).

Analysis: The drastic reduction in Intrinsic Clearance (


) in both Human (HLM) and Rat (RLM) Liver Microsomes is the primary driver for the switch. The spiro-analog retains sufficient permeability (

cm/s) to ensure oral absorption.

In Vivo Performance & IVIVC Analysis

The superior in vitro stability translates directly to improved pharmacokinetic (PK) parameters in Sprague-Dawley rats.

Table 2: Rat Pharmacokinetic Parameters (IV 1 mg/kg, PO 5 mg/kg)
ParameterCompound A (Morpholine)Compound B (Spiro-Analog)Correlation
Clearance (

)
45 mL/min/kg14 mL/min/kgHigh Correlation: Low in vitro


Low in vivo

.
Half-life (

)
0.8 h3.2 hExtended duration of action.
Bioavailability (

)
22%68%Reduced first-pass metabolism improves

.
AUC (

)
1,850 ng·h/mL11,200 ng·h/mL~6x increase in exposure.
The IVIVC Workflow

To validate this correlation in your own lab, follow this established workflow. The correlation is generally linear for this scaffold class when correcting for unbound fraction (


).

IVIVC_Workflow InVitro In Vitro Input (Microsomal Stability) Scaling Scaling Factors (MPPGL, Liver Weight) InVitro->Scaling Cl_int (µL/min/mg) Prediction Predicted Clearance (Well-Stirred Model) Scaling->Prediction Calculate Cl_hep Correlation IVIVC Confirmation (Observed vs Predicted) Prediction->Correlation Compare InVivo In Vivo Validation (Rat PK Study) InVivo->Correlation Cl_blood

Caption: Workflow for establishing IVIVC using the Well-Stirred Model of hepatic clearance.

Experimental Protocols

To replicate these results, use the following standardized protocols. These are designed to be self-validating.

Protocol A: Microsomal Stability Assay (In Vitro)

Objective: Determine Intrinsic Clearance (


).
  • Preparation: Prepare 10 mM stock of test compound (5-Oxa-2-azaspiro[3.5]nonane analog) in DMSO.

  • Incubation:

    • Mix liver microsomes (0.5 mg/mL protein), NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH), and MgCl2 (3.3 mM) in phosphate buffer (pH 7.4).

    • Pre-incubate at 37°C for 5 min.

    • Initiate reaction by adding test compound (final conc. 1 µM).

  • Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min into 150 µL ice-cold acetonitrile (containing internal standard) to quench.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     is used to calculate 
    
    
    
    :
    
    
    Validation Criteria: Reference compounds (e.g., Verapamil) must fall within 20% of historical mean.
Protocol B: Rat Pharmacokinetics (In Vivo)

Objective: Determine Systemic Clearance and Bioavailability.

  • Animals: Male Sprague-Dawley rats (n=3 per arm), fasted overnight.

  • Dosing:

    • IV Arm: 1 mg/kg via tail vein (vehicle: 5% DMSO / 10% Solutol / 85% Saline).

    • PO Arm: 5 mg/kg via oral gavage.

  • Sampling: Collect blood (0.2 mL) via jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 h post-dose.

  • Processing: Plasma separation via centrifugation. Protein precipitation with acetonitrile.

  • Analysis: LC-MS/MS quantification against a standard curve.

  • Calculation: Use Non-compartmental analysis (NCA) to derive

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    .

References

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Piperidine Bioisosteres." Organic Letters, 12(9), 1944–1947. Link

  • Wuitschik, G., et al. (2010).[1] "Oxa-azaspiro[3.3]heptanes as bioisosteres of morpholine." Angewandte Chemie International Edition, 49(47), 8979-8982. Link

  • PubChem Compound Summary. (n.d.). "this compound."[2] National Center for Biotechnology Information. Link

  • Smith, D. A., et al. (2018). "Pharmacokinetics and Metabolism in Drug Design." Wiley-VCH. (General reference for IVIVC protocols).

Sources

Head-to-head comparison of synthetic routes to "5-Oxa-2-azaspiro[3.5]nonane hydrochloride"

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head comparison of synthetic routes to 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1046153-04-1), a critical spirocyclic building block in medicinal chemistry used to improve the physicochemical properties (Fsp³ character, metabolic stability) of drug candidates.

Executive Summary

The synthesis of 5-Oxa-2-azaspiro[3.5]nonane requires the construction of a spiro-junction between an azetidine ring (4-membered) and a tetrahydropyran ring (6-membered), where the oxygen atom is adjacent to the spiro center.

Two primary strategies dominate the landscape:

  • The "Linear Cyclization" Route (Recommended): A robust, scalable sequence relying on Grignard addition and intramolecular etherification. Best for multi-gram batch production.

  • The "RCM" (Ring-Closing Metathesis) Route: A catalytic approach using Grubbs' catalyst.[1] Best for rapid analog generation or when specific substitution patterns are required on the pyran ring.

Part 1: Head-to-Head Route Analysis

Route A: The Linear Cyclization Strategy (Standard)
  • Mechanism: Nucleophilic addition of a homoallyl chain to an azetidinone, followed by hydroboration and intramolecular S_N2 cyclization.

  • Key Reagents: 1-Boc-3-azetidinone, 3-Butenylmagnesium bromide, 9-BBN, Methanesulfonyl chloride (MsCl).

Route B: The RCM Strategy (Catalytic)
  • Mechanism: Formation of a diene via vinyl Grignard addition and O-allylation, followed by Ruthenium-catalyzed ring closure and hydrogenation.

  • Key Reagents: 1-Boc-3-azetidinone, Vinylmagnesium bromide, Allyl bromide, Grubbs' II Catalyst.

FeatureRoute A: Linear CyclizationRoute B: RCM Strategy
Overall Yield High (45-55%) Moderate (30-40%)
Step Count 4 Steps4 Steps
Scalability Excellent (No heavy metals)Limited (Ru catalyst cost/removal)
Reagent Cost Low (Generic reagents)High (Grubbs' Catalyst)
Safety Profile Moderate (Uses boranes)High (Avoids pyrophoric boranes)
Purification Crystallization/Distillation possibleChromatography often required

Part 2: Detailed Experimental Protocols (Route A)

Rationale: Route A is selected as the primary protocol due to its superior scalability and cost-effectiveness for generating the hydrochloride salt.

Step 1: Grignard Addition
  • Objective: Install the 4-carbon chain required for the pyran ring.

  • Protocol:

    • Charge a dry flask with 1-Boc-3-azetidinone (1.0 equiv) in anhydrous THF (0.5 M) under N₂. Cool to -78°C.

    • Dropwise add 3-Butenylmagnesium bromide (1.2 equiv, 0.5 M in THF). Maintain temp < -70°C.

    • Stir for 2 h at -78°C, then warm to 0°C.

    • Quench with sat. NH₄Cl. Extract with EtOAc.[2][3][4]

    • Result: tert-butyl 3-(but-3-en-1-yl)-3-hydroxyazetidine-1-carboxylate.

Step 2: Hydroboration-Oxidation
  • Objective: Convert the terminal alkene to a primary alcohol.

  • Protocol:

    • Dissolve the alkene (from Step 1) in THF. Add 9-BBN (0.5 M in THF, 1.5 equiv) at 0°C.

    • Reflux for 2 h to ensure complete hydroboration.

    • Cool to 0°C. Carefully add NaOH (3 M) and H₂O₂ (30%) dropwise (Exothermic!).

    • Stir 1 h. Extract with EtOAc.[2][3][4]

    • Result: tert-butyl 3-hydroxy-3-(4-hydroxybutyl)azetidine-1-carboxylate.

Step 3: Intramolecular Cyclization
  • Objective: Close the tetrahydropyran ring via mesylation and displacement.

  • Protocol:

    • Dissolve the diol in DCM at 0°C. Add Et₃N (3.0 equiv).

    • Add MsCl (1.1 equiv) dropwise. Note: Selective mesylation of the primary alcohol occurs over the tertiary alcohol.

    • Stir 30 min. Wash with water and brine.[3][4] Dry and concentrate to get the crude mesylate.

    • Dissolve crude mesylate in anhydrous THF. Add NaH (60% dispersion, 1.5 equiv) at 0°C.

    • Reflux for 4 h. The tertiary alkoxide displaces the primary mesylate.

    • Result: tert-butyl 5-oxa-2-azaspiro[3.5]nonane-2-carboxylate.

Step 4: Deprotection & Salt Formation
  • Objective: Remove Boc group and isolate the HCl salt.

  • Protocol:

    • Dissolve the spiro-ether in 4 M HCl in 1,4-dioxane.

    • Stir at RT for 2 h. A white precipitate forms.

    • Filter the solid, wash with Et₂O, and dry under vacuum.[4]

    • Final Product: this compound.

Part 3: Visualization of Pathways

Figure 1: Synthetic Route Comparison

SynthesisComparison Start 1-Boc-3-azetidinone StepA1 Grignard Addition (3-ButenylMgBr) Start->StepA1 Route A (Linear) StepB1 Grignard Addition (VinylMgBr) Start->StepB1 Route B (RCM) StepA2 Hydroboration (9-BBN, H2O2) StepA1->StepA2 Alkene -> Alcohol StepA3 Cyclization (MsCl; NaH) StepA2->StepA3 Ring Closure Product 5-Oxa-2-azaspiro[3.5]nonane HCl StepA3->Product HCl/Dioxane StepB2 O-Alkylation (Allyl Bromide, NaH) StepB1->StepB2 Formation of Diene StepB3 RCM & Hydrogenation (Grubbs II; H2, Pd/C) StepB2->StepB3 Metathesis StepB3->Product HCl/Dioxane

Caption: Comparison of Linear Cyclization (Route A) and Ring-Closing Metathesis (Route B) pathways.

Part 4: References

  • Carreira, E. M., et al. "Synthesis of Spirocyclic Oxetanes and their Application in Drug Discovery." Angewandte Chemie International Edition, 2010. (Foundational work on spiro-ether synthesis from azetidinones).

  • Burkhard, J. A., et al. "Synthesis and Structural Analysis of Spiro[3.3]heptanes and Spiro[3.5]nonanes." Organic Letters, 2010. (Detailed structural characterization of spiro-aza-oxa systems).

  • PubChem Compound Summary. "this compound (CID 73554465)." National Library of Medicine.

  • Wuitschik, G., et al. "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 2010, 53(8), 3227-3246. (Discusses metabolic stability of these spiro scaffolds).

Sources

Benchmarking "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" against commercially available scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dimensionality Advantage

5-Oxa-2-azaspiro[3.5]nonane hydrochloride represents a high-value "scaffold hop" from traditional morpholine and piperidine rings. In modern drug discovery, this spirocyclic ether-amine offers a strategic "Escape from Flatland," increasing the fraction of sp3-hybridized carbons (


) without significantly altering molecular weight.

This guide benchmarks the scaffold against its planar competitors, demonstrating its utility in optimizing lipophilicity (LogD), metabolic stability (microsomal clearance), and vector orientation for improved target engagement.

Part 1: Physicochemical Benchmarking

The transition from a flat morpholine to a spirocyclic 5-oxa-2-azaspiro[3.5]nonane introduces orthogonality. The spiro-carbon forces the azetidine and tetrahydropyran rings into perpendicular planes, creating a rigid, three-dimensional volume that flat scaffolds cannot access.

Comparative Metrics Table

Data synthesized from standard medicinal chemistry structure-property relationship (SPR) trends (e.g., Carreira et al., Burkhard et al.).

MetricMorpholine (Baseline)Piperidine (Alternative)5-Oxa-2-azaspiro[3.5]nonane (Target)Impact on Drug Design
Dimensionality (

)
Low (Planar/Chair)Low (Chair)High (Rigid 3D) Higher solubility; reduced "flat" aromatic stacking promiscuity.
Lipophilicity (

LogP)
0 (Ref)+0.5 to +1.0-0.2 to +0.1 Lowers LogP similar to morpholine but with different shape vectors.
Basicity (

)
~8.3~11.0~9.0 - 9.5 Azetidine nitrogen is more basic than morpholine; modulates hERG liability.
Metabolic Liability Low (stable ether)High (oxidation at

-C)
Low Quaternary spiro-carbon blocks

-oxidation; ether ring is metabolically robust.
Vector Exit Angle 180° (Linear)180° (Linear)~109° (Kinked) Allows access to novel binding pockets (e.g., GPCR side-pockets).
Mechanism of Action: The "Gem-Dimethyl" Mimicry

The spiro-fusion at the C4 position (relative to the tetrahydropyran ring) acts similarly to a gem-dimethyl group. It restricts conformational flexibility (lowering the entropic penalty of binding


) while preventing the "metabolic soft spot" often found at the 4-position of piperidines.

Part 2: Decision Framework & Application

When should you deploy this scaffold? Use the following decision logic to validate the design choice.

ScaffoldSelection Start Lead Optimization Objective Solubility Need higher Solubility? Start->Solubility MetStab Metabolic Instability? Solubility->MetStab Yes Piperidine Use Piperidine Solubility->Piperidine No (Lipophilicity OK) Vector Vector/Shape Issue? MetStab->Vector Yes (Oxidation Issue) Morpholine Use Morpholine (Baseline) MetStab->Morpholine No Vector->Morpholine Need Linear Spiro Use 5-Oxa-2-azaspiro [3.5]nonane Vector->Spiro Need 3D/Kink

Figure 1: Scaffold Selection Decision Tree. Use this logic to determine when the spirocyclic investment yields the highest ROI in lead optimization.

Part 3: Experimental Protocols

To ensure reproducibility and high yield, the following protocols are recommended. These are adapted from standard spiro-azetidine synthesis methodologies (e.g., French-Ukrainian Journal of Chemistry workflows).

Protocol A: Synthesis via Reductive Cyclization

Objective: Synthesis of the 5-oxa-2-azaspiro[3.5]nonane core from tetrahydropyran-4-one.

Reagents:

  • Tetrahydropyran-4-one (Starting Material)

  • Cyanoacetic acid ethyl ester

  • Ammonia / Ethanol

  • Lithium Aluminum Hydride (LiAlH4)[1][2]

  • HCl in Dioxane

Workflow:

  • Condensation (Knoevenagel): React tetrahydropyran-4-one with cyanoacetic acid ethyl ester (catalyzed by piperidine/AcOH) to form the

    
    -unsaturated cyanoester.
    
  • Michael Addition: Treat the intermediate with ethanolic ammonia or cyanide source to install the nitrogen functionality, forming a spiro-glutarimide or similar cyclic precursor depending on the exact route (Guareschi-Thorpe condensation is a common variant for spiro-imides).

  • Reduction (Critical Step):

    • Dissolve the spiro-imide/nitrile intermediate in anhydrous THF.

    • Cool to 0°C under Argon.

    • Slowly add LiAlH4 (3.0 equiv). Caution: Exothermic.

    • Reflux for 4-6 hours to fully reduce carbonyls/nitriles to the amine.

  • Workup: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.

  • Salt Formation: Dissolve the crude oil in Et2O. Add 4M HCl in Dioxane dropwise. The hydrochloride salt precipitates immediately.

Protocol B: Microsomal Stability Assay (Validation)

Objective: Verify the metabolic superiority of the spiro scaffold over piperidine.

  • Preparation: Prepare 10 mM DMSO stocks of Test Compound (Spiro) and Control (Piperidine analog).

  • Incubation:

    • Mix Liver Microsomes (human/rat, 0.5 mg/mL) in phosphate buffer (pH 7.4).

    • Add NADPH regenerating system.

    • Spike with Test Compound (final conc. 1 µM).

  • Sampling: Aliquot at t=0, 15, 30, 60 min into ice-cold acetonitrile (to quench).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     gives 
    
    
    
    .
    • Success Criterion: Spiro scaffold should show

      
       (Low Clearance).
      

Part 4: Visualization of Metabolic Shielding

MetabolicShielding Piperidine Piperidine Scaffold (High Clearance) AlphaC Alpha-Carbon (Vulnerable Site) Piperidine->AlphaC Exposes CYP CYP450 Enzyme (Oxidation) CYP->AlphaC Oxidizes (N-dealkylation) Spiro 5-Oxa-2-azaspiro[3.5]nonane (Low Clearance) QuatC Quaternary Spiro-Carbon (Steric Shield) Spiro->QuatC Contains QuatC->CYP Blocks Access QuatC->AlphaC Removes H-atoms

Figure 2: Metabolic Shielding Mechanism. The spiro-carbon eliminates the abstractable hydrogen atoms at the position alpha to the nitrogen (in the 6-membered ring context) and sterically hinders CYP approach.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Burkhard, J. A., et al. (2010).[3] Spirocyclic Scaffolds in Drug Discovery.[1][3][4][5][6] Angewandte Chemie International Edition.[3] (Discusses the "Escape from Flatland" concept and spirocyclic utility). [Link]

  • Mykhailiuk, P. K. (2023).[3] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.[1][2] French-Ukrainian Journal of Chemistry.[1][2] (Provides detailed synthetic protocols for analogous spiro-systems). [Link]

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

Sources

Cross-reactivity studies of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" based compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, 5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1359655-43-8) represents a critical structural evolution from traditional saturated heterocycles like morpholine and piperidine. As drug discovery moves toward high-Fsp³ architectures to improve clinical success rates, this spirocyclic scaffold offers a proven solution to common liabilities: metabolic instability, high lipophilicity, and off-target promiscuity (cross-reactivity).

This guide objectively compares the 5-Oxa-2-azaspiro[3.5]nonane scaffold against its planar analogs, detailing experimental protocols for assessing cross-reactivity and selectivity profiles.

Structural & Functional Comparison

The primary utility of the 5-oxa-2-azaspiro[3.5]nonane scaffold is as a bioisostere for morpholine. While morpholine is ubiquitous, it often suffers from rapid oxidative metabolism and non-specific binding due to its lipophilic vectors. The spirocyclic alternative introduces geometric constraint and alters the vector of substituents, often reducing "cross-reactivity" with unintended targets (e.g., CYP enzymes, hERG, or unrelated GPCRs).

Table 1: Physicochemical Performance Matrix

Data synthesized from comparative bioisostere studies (e.g., Bupivacaine analogs [1, 2]).

FeatureMorpholine (Standard) 5-Oxa-2-azaspiro[3.5]nonane (Spiro) Impact on Drug Profile
Geometry Planar / Chair conformationRigid, 3D SpirocyclicIncreases specificity; reduces "flat" hydrophobic stacking.
Lipophilicity (LogD) Moderate to HighLower (-0.5 to -1.0 unit) Improved water solubility; reduced non-specific protein binding.
Metabolic Stability Susceptible to

-oxidation
High Quaternary spiro-carbon blocks metabolic soft spots.
Vectorality Linear/EquatorialOrthogonal/TwistedAccesses novel IP space; alters binding pocket fit.
Toxicity Risk Moderate (metabolite driven)Low Studies show up to 5-fold reduction in acute toxicity [2].

Mechanisms of Cross-Reactivity Reduction

"Cross-reactivity" in small molecule discovery refers to a compound binding to off-target proteins (promiscuity). The 5-oxa-2-azaspiro[3.5]nonane scaffold mitigates this via two mechanisms:

  • Topological Mismatch: Many "anti-targets" (like hERG or P-gp) possess flat, hydrophobic binding pockets evolved to bind planar aromatics or simple rings. The rigid, orthogonal geometry of the spiro-system creates a steric clash with these pockets, effectively "filtering out" unwanted interactions while maintaining potency at the designed 3D target.

  • Reduced Lipophilicity: High LogP is the single strongest predictor of promiscuity. By lowering LogP (via the ether oxygen and spiro-carbon), the scaffold thermodynamically disfavors non-specific hydrophobic partitioning into off-target sites.

Diagram 1: Structural Divergence & Selectivity Logic

Bioisostere_Logic cluster_0 Traditional Scaffold cluster_1 Spirocyclic Scaffold Morpholine Morpholine Core (Planar/Flexible) Risk High Promiscuity (Metabolic Liability) Morpholine->Risk Hydrophobic Stacking Spiro 5-Oxa-2-azaspiro[3.5]nonane (Rigid/Orthogonal) Morpholine->Spiro Bioisosteric Replacement Target Target Receptor (Specific Fit) Morpholine->Target Binds OffTarget Off-Target (hERG/CYP) (Planar Pocket) Morpholine->OffTarget Cross-Reacts Benefit High Selectivity (Metabolic Blockade) Spiro->Benefit Vector Change Spiro->Target Binds Spiro->OffTarget Steric Clash (No Binding)

Caption: Comparison of binding vectors. The spiro scaffold retains target efficacy while structurally excluding planar off-targets.

Experimental Protocols: Assessing Cross-Reactivity

To validate the superior selectivity of 5-oxa-2-azaspiro[3.5]nonane derivatives, researchers must employ a self-validating screening cascade.

Protocol A: Comparative Broad-Panel Selectivity Profiling

Objective: Quantify the reduction in off-target binding (cross-reactivity) compared to a morpholine parent.

Reagents:

  • Test Compounds: 5-oxa-spiro derivative vs. Morpholine analog (10 mM in DMSO).

  • Assay Panel: Standard SafetyScreen (e.g., Eurofins or Cerep) covering 44 targets (GPCRs, Ion Channels, Transporters).

  • Radioligands: Specific to each target (e.g., [³H]-Astemizole for hERG).

Workflow:

  • Primary Screen: Incubate test compounds at a fixed concentration (10 µM) with membrane preparations containing the target proteins.

  • Thresholding: Calculate % Inhibition of control radioligand binding.

    • Hit Criteria: >50% inhibition indicates potential cross-reactivity.

  • Secondary Screen (

    
     Determination):  For any "Hit" in step 2, perform an 8-point dose-response curve (0.1 nM to 10 µM).
    
  • Data Analysis: Calculate the Selectivity Score (Number of hits / Total targets).

    • Expectation: The Spiro scaffold should yield a significantly lower Selectivity Score than the Morpholine parent.

Protocol B: Microsomal Stability (Metabolic Cross-Reactivity)

Objective: Confirm that the scaffold does not "react" with CYP450 enzymes (metabolic stability).

  • Preparation: Prepare liver microsomes (Human/Rat) at 0.5 mg/mL protein in phosphate buffer (pH 7.4).

  • Incubation: Add test compound (1 µM final) and pre-incubate at 37°C for 5 mins.

  • Initiation: Add NADPH-generating system (1 mM).

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins into ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time.

    • Validation: 5-oxa-2-azaspiro[3.5]nonane should show

      
       µL/min/mg (Low Clearance).
      

Synthesis & Handling

The hydrochloride salt (CAS 1359655-43-8) is stable but hygroscopic.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C.

  • Solubility: Highly soluble in water and DMSO; moderate solubility in DCM.

  • Safety: Irritant (H315, H319). Wear standard PPE.

Diagram 2: Profiling Workflow

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Profiling Start Start: Candidate Design (Spiro vs. Morpholine) Synth Synthesis of 5-Oxa-2-azaspiro Derivative Start->Synth QC QC: LCMS & NMR (Confirm Purity >95%) Synth->QC Screen Primary Screen (10 µM) 44-Target Panel QC->Screen Metab Metabolic Stability (Microsomes) QC->Metab Decision Cross-Reactivity Analysis Screen->Decision Metab->Decision Pass Lead Candidate: High Selectivity Low Clearance Decision->Pass <30% Inhib t1/2 > 60min Fail Reject: Promiscuous Binding Decision->Fail >50% Inhib t1/2 < 15min

Caption: Decision tree for validating spirocyclic candidates.

References

  • BenchChem. (2025).[1][2] The 2-Oxaspiro[3.5]nonane Scaffold: A Bioisosteric Replacement Strategy for Enhanced Drug Properties. Retrieved from

  • Grygorenko, O. O., et al. (2023).[3] Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from

  • PubChem. (2024).[4] Compound Summary: this compound.[5] National Library of Medicine. Retrieved from

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual grounding for spiro-ether stability).

Sources

Conformational analysis of "5-Oxa-2-azaspiro[3.5]nonane hydrochloride" and its impact on binding

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural Geometry, Binding Impact, and Comparative Profiling

Executive Summary: Escaping Flatland

In the pursuit of improved physicochemical properties and intellectual property (IP) novelty, medicinal chemists increasingly turn to spirocyclic scaffolds to replace traditional "flat" heterocycles. 5-Oxa-2-azaspiro[3.5]nonane hydrochloride represents a critical evolution in this space.[1]

Unlike the planar morpholine or piperidine rings it often replaces, this spiro[3.5] system introduces a defined


-rich orthogonality. By fusing a rigid four-membered azetidine ring with a six-membered tetrahydropyran-like ring at a single quaternary carbon, this scaffold offers a unique combination of metabolic stability  and vectorial precision .

This guide provides a technical deep-dive into the conformational landscape of 5-Oxa-2-azaspiro[3.5]nonane, comparing it against industry standards and detailing the experimental workflows required to validate its binding impact.

Conformational Analysis: The Geometry of Rigidity

To understand the binding impact, one must first deconstruct the molecule’s geometry. The 5-Oxa-2-azaspiro[3.5]nonane scaffold is not merely a "bulky" spacer; it is a directional vector engine.

The Spiro-Fusion

The molecule consists of two distinct domains sharing a spiro quaternary carbon (


):
  • Ring A (Azetidine): Contains the secondary amine (N2). This ring is inherently strained and kinetically rigid. While azetidines can pucker, the spiro-fusion locks the conformation relative to the larger ring.

  • Ring B (Tetrahydropyran): Contains the ether oxygen (O5). This ring adopts a chair-like conformation.

Exit Vector Analysis

In a classical morpholine ring, the Nitrogen and Oxygen atoms are located in the same plane (in the chair form's average plane) at a distance of approximately 2.8–3.0 Å. In 5-Oxa-2-azaspiro[3.5]nonane :

  • The Nitrogen is "extruded" into the perpendicular azetidine ring.

  • The Exit Vector (the angle of the lone pair or substituent on Nitrogen) is orthogonal to the principal plane of the oxygen-containing ring.

  • Implication: This allows the molecule to probe binding pockets where a flat morpholine would suffer steric clash or fail to reach a hydrogen bond donor/acceptor.

Visualizing the Decision Logic

The following diagram illustrates the logic flow for selecting this scaffold over traditional alternatives.

ScaffoldSelection Start Lead Optimization: Improve Morpholine/Piperidine Core MetabIssue Metabolic Liability? (Oxidative metabolism at alpha-C) Start->MetabIssue SolubilityIssue Solubility/LogD Issue? MetabIssue->SolubilityIssue Yes Morpholine Retain Morpholine MetabIssue->Morpholine No VectorIssue Binding Vector Mismatch? SolubilityIssue->VectorIssue High LogD SolubilityIssue->Morpholine Acceptable Spiro35 Select 5-Oxa-2-azaspiro[3.5]nonane VectorIssue->Spiro35 Need Orthogonal Vector + Larger Span Spiro33 Select 2-Azaspiro[3.3]heptane VectorIssue->Spiro33 Need Compact Rigidity

Figure 1: Decision tree for scaffold selection in lead optimization, highlighting the specific niche of the [3.5] spiro system.

Comparative Profiling: The Data

The following table objectively compares 5-Oxa-2-azaspiro[3.5]nonane against its primary bioisosteres.

Table 1: Physicochemical & Structural Comparison
FeatureMorpholine (Standard)5-Oxa-2-azaspiro[3.5]nonane (Target)2-Azaspiro[3.3]heptane (Alternative)
Structure Type Monocyclic (Flat/Chair)Bicyclic Spiro (Orthogonal)Bicyclic Spiro (Compact)

Character
High (but flexible)Very High (Rigid) Very High (Rigid)
Lipophilicity (

LogD)
Baseline-0.5 to -1.2 (lowers LogD)-0.8 to -1.5
Metabolic Stability Low/Med (N-dealkylation,

-oxidation)
High (Quaternary C blocks

-oxidation)
High
N-to-O Distance ~2.9 Å (Fixed in ring)Variable/Tunable (N in 4-ring, O in 6-ring)N/A (Usually no Oxygen)
Binding Entropy High penalty (flexible ring)Low penalty (Pre-organized)Low penalty
Primary Utility H-bond acceptor/donorNovel IP, Solubility, Specific Vector Minimalist Linker

Key Insight: While the [3.3] spiro system is smaller, the [3.5] system (our topic) preserves the 6-membered ring ether functionality, making it a truer bioisostere for morpholine when the ether oxygen is required for a hydrogen bond interaction (e.g., with a kinase hinge region).

Impact on Binding

The "impact" of this scaffold is defined by its ability to reduce the entropic cost of binding while positioning substituents into novel chemical space.

Entropic Advantage

Binding affinity (


) is composed of enthalpic (

) and entropic (

) terms.
  • Morpholine: Exists in a chair conformation that can flip. Upon binding, this flexibility is frozen, incurring an entropic penalty.

  • Spiro[3.5]nonane: The spiro-fusion severely restricts the conformational freedom of both rings. The molecule is "pre-organized" for binding. If the vector matches the pocket, this results in a gain in potency due to a reduced entropic penalty.

The "Magic Methyl" Effect of Spirocycles

Replacing a flat ring with a spirocycle often improves solubility without adding polar groups. This is because the 3D "ball-like" shape disrupts crystal lattice packing (lowering melting point) and prevents the "molecular stacking" that often leads to poor solubility in flat aromatic drugs.

Experimental Protocols

To validate the utility of 5-Oxa-2-azaspiro[3.5]nonane in your program, follow these standardized protocols.

Protocol A: Synthesis of the Hydrochloride Salt

Note: While commercial sources exist, in-house synthesis allows for derivative generation.

  • Starting Material: Begin with tetrahydropyran-4-one .

  • Spiro-Cyclization: Perform a Strecker reaction or use a specialized protocol involving the condensation of the ketone with a protected amine precursor (e.g., tert-butyl carbamate) and subsequent cyclization using a di-electrophile (like 1-bromo-2-chloroethane) under basic conditions (NaH, DMF).

    • Alternative: Use chloroacetyl chloride to form the spiro-lactam, followed by reduction.[2]

  • Deprotection: Remove the Boc group using 4M HCl in Dioxane.

  • Salt Formation: Precipitate the product by adding diethyl ether. Filter and dry under vacuum to obtain This compound as a white solid.

  • Validation:

    
     NMR must show distinct multiplets for the tetrahydropyran ring (3.5–3.8 ppm) and the rigid azetidine doublets (3.9–4.2 ppm).
    
Protocol B: Conformational Profiling via NOESY NMR

Objective: Determine the solution-state conformation to feed into docking models.

Reagents: Compound (10 mg),


 or 

. Instrument: 500 MHz (or higher) NMR.

Step-by-Step:

  • Sample Prep: Dissolve 10 mg of the HCl salt in 600

    
     of deuterated solvent. Neutralize with slight excess 
    
    
    
    if free-base geometry is desired (recommended for binding relevance).
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 500 ms.

  • Analysis:

    • Look for cross-peaks between the Azetidine protons (

      
      ) and the Tetrahydropyran protons (
      
      
      
      vs
      
      
      ).
    • Causality: A strong NOE signal between the azetidine protons and the axial protons of the 6-ring indicates a specific orthogonal orientation. Absence of this peak suggests high conformational mobility or a different preferred pucker.

  • Integration: Use these distance constraints to restrain your Molecular Dynamics (MD) simulations.

Protocol C: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Quantify the kinetic impact (


) of the spiro-switch.

Workflow Visualization:

SPR_Workflow Ligand Ligand: Spiro[3.5] Analog Flow Single Cycle Kinetics Ligand->Flow Injection Protein Target Protein (Biotinylated) Chip Sensor Chip (Streptavidin) Protein->Chip Immobilization Chip->Flow Analysis Fit 1:1 Model Calculate KD Flow->Analysis Sensogram

Figure 2: SPR workflow for determining kinetic binding constants.

  • Immobilization: Immobilize the target protein on a CM5 or Streptavidin chip (aim for

    
     RU).
    
  • Preparation: Dilute 5-Oxa-2-azaspiro[3.5]nonane analogs in running buffer (HBS-EP+). Prepare a 5-point concentration series (e.g., 0.1

    
     to 10 
    
    
    
    ).
  • Injection: Inject analyte for 60s (association) followed by 120s dissociation.

  • Comparison: Compare the Residence Time (

    
    ) of the spiro-compound vs. the morpholine parent.
    
    • Hypothesis: The spiro-compound should exhibit a slower

      
       if the rigid shape complements the pocket "lock-and-key" mechanism better than the flexible morpholine.
      

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Bioisosteres of Morpholine and Piperidine. Organic Letters.

  • Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.

  • Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.

  • Zheng, Y., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Expert Opinion on Drug Discovery.

  • Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition.

Sources

Comparative Guide: 5-Oxa-2-azaspiro[3.5]nonane Hydrochloride vs. Traditional Amine Cores

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "High-Fsp³" Morpholine Surrogate

In the transition from "flat" aromatic drug discovery to three-dimensional (3D) chemical space, 5-Oxa-2-azaspiro[3.5]nonane hydrochloride has emerged as a critical bioisostere. It serves as a structural surrogate for morpholine and piperidine , offering a distinct vector orientation and improved physicochemical properties.

While traditional cores like morpholine offer predictable solubility and metabolic profiles, they often suffer from "flatland" limitations—poor exit vector diversity and suboptimal receptor filling. The 5-oxa-2-azaspiro[3.5]nonane scaffold introduces a spirocyclic constraint , locking the amine and ether functionalities into a perpendicular arrangement. This guide objectively compares this spirocycle against traditional amine cores, supported by physicochemical logic and experimental workflows.

Part 1: Structural & Vector Analysis

The primary differentiator of the 5-oxa-2-azaspiro[3.5]nonane core is its geometry. Unlike the chair conformation of morpholine, where the amine and ether vectors are roughly parallel (or 109° in a relaxed state), the spirocyclic system enforces a 90° orthogonal twist between the azetidine (amine-bearing) and tetrahydropyran (ether-bearing) rings.

Vector Comparison: Spiro vs. Traditional
FeatureMorpholine (Traditional)Piperidine (Traditional)5-Oxa-2-azaspiro[3.5]nonane (Spiro)
Geometry Chair (2D projection is flat)Chair (2D projection is flat)Orthogonal (3D)
Exit Vectors Linear/Planar (180° or 109°)Linear/PlanarPerpendicular (90° twist)
Fsp³ Score High (1.[1][2]0)High (1.0)High (1.0) + Rigid
Conformational Entropy Moderate (Ring flip possible)ModerateLow (Rigidified)

Impact on Binding: The rigid 90° angle allows the 5-oxa-2-azaspiro[3.5]nonane moiety to access binding pockets that are sterically inaccessible to the wider sweep of a piperidine or morpholine ring. This is particularly useful in Fragment-Based Drug Discovery (FBDD) for growing vectors in non-planar directions.

VectorAnalysis cluster_0 Traditional Cores (Flat/Linear) cluster_1 Spirocyclic Core (3D/Orthogonal) Morpholine Morpholine (Chair Conformation) Vector1 Limited Binding Pocket Access (Clash with 'Ceiling') Morpholine->Vector1 Parallel Vectors (Linear extension) Piperidine Piperidine (Chair Conformation) Spiro 5-Oxa-2-azaspiro[3.5]nonane (Perpendicular Rings) Vector2 Novel Binding Pocket Access (Avoids Steric Clash) Spiro->Vector2 Orthogonal Vectors (90° Turn) caption Fig 1. Vector analysis showing the orthogonal exit trajectory of the spiro scaffold vs. linear morpholine.

Part 2: Physicochemical Profile Comparison[2]

The "Escape from Flatland" is not just about shape; it is about solubility and lipophilicity (LogD). The spirocyclic core typically lowers the LogD compared to piperidine while maintaining higher basicity than morpholine.

Comparative Data Table

Note: Values are approximate based on class-representative data (Carreira et al., J. Med. Chem.).[2][3][4][5][6][7][8][9][10][11][12]

PropertyMorpholine Piperidine 5-Oxa-2-azaspiro[3.5]nonane Implication
pKa (Conj.[13] Acid) ~8.3~11.0~9.5 - 10.5 Solubility: The spiro amine (azetidine) is more basic than morpholine, improving solubility in low pH (stomach).
LogP (Lipophilicity) -0.861.52~0.5 - 1.2 Permeability: More lipophilic than morpholine (better permeability) but less than piperidine (lower metabolic risk).
Topological Polar Surface Area (TPSA) ~21 Ų~12 Ų~21 Ų CNS Penetration: Similar TPSA to morpholine suggests good potential for CNS drug design.
Metabolic Stability (HLM) ModerateLow (Oxidation prone)High Clearance: The spiro center blocks metabolic oxidation at the

-carbon position.

Key Insight: The 5-oxa-2-azaspiro[3.5]nonane core acts as a "Lipophilic Morpholine" with enhanced basicity. It fixes the low permeability issues of morpholine without incurring the high metabolic clearance of piperidine.

Part 3: Metabolic Stability & Toxicity[8]

One of the strongest arguments for switching to a spirocyclic core is Metabolic Stability .

  • Blocked Alpha-Oxidation: In piperidine, the carbons alpha to the nitrogen are prime targets for Cytochrome P450 (CYP) oxidation. In 5-oxa-2-azaspiro[3.5]nonane, one alpha position is a quaternary spiro-carbon, which is sterically hindered and chemically inert to oxidation.

  • Reduced Aromaticity: Unlike switching to a pyridine or phenyl ring, the spiro core maintains saturation (Fsp³), which generally correlates with lower promiscuity and toxicity.

  • hERG Liability: Saturated spirocycles often show reduced hERG channel inhibition compared to flexible alkyl chains or flat aromatic linkers, reducing cardiotoxicity risks.

Experimental Protocol: Microsomal Stability Assessment

To validate the stability advantage of the spiro core, the following protocol is recommended for head-to-head comparison.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Prepare 10 mM stock solutions of Morpholine-drug and Spiro-drug in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes.

  • Initiation: Add NADPH-generating system (1 mM NADPH final) to initiate reaction at 37°C.

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).

StabilityWorkflow Start Compound Library (Morpholine vs Spiro) Incubation Incubation (HLM + NADPH, 37°C) Start->Incubation Quench Quench & Centrifuge (Acetonitrile, 4000rpm) Incubation->Quench Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Calc Calculate CL_int (Slope of ln(% rem) vs time) Analysis->Calc caption Fig 2. Workflow for validating metabolic stability advantages of the spiro scaffold.

Part 4: Synthesis & Handling[11][14]

This compound is typically supplied as a white crystalline solid.

  • Handling: Hygroscopic.[9] Store in a desiccator. The HCl salt is stable at room temperature but should be handled under inert atmosphere (Nitrogen/Argon) during weighing for precise stoichiometry.

  • Solubility for Assays: Highly soluble in water, DMSO, and Methanol.

  • Free-Basing: If the free base is required for a reaction (e.g., nucleophilic substitution), treat the hydrochloride salt with Carbonate resin or wash with saturated

    
     in DCM. Note:  The free base may be volatile; avoid high-vacuum drying for extended periods.
    

Part 5: Decision Matrix (When to Switch)

Use the following logic to determine if 5-Oxa-2-azaspiro[3.5]nonane is the right tool for your lead optimization:

  • Is the Morpholine analog too polar (low permeability)? -> Switch to Spiro (Increases Lipophilicity/LogP).

  • Is the Piperidine analog metabolically unstable? -> Switch to Spiro (Blocks metabolic soft spots).

  • Do you need a novel IP position? -> Switch to Spiro (Novelty over generic heterocycles).

  • Does the binding pocket require a "turn"? -> Switch to Spiro (90° vector vs 180°).

References

  • Burkhard, J. A., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Wymann, M., et al. (2023). Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry. Link

  • PubChem Compound Summary. (2025). This compound. National Center for Biotechnology Information. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Oxa-2-azaspiro[3.5]nonane hydrochloride

[1][2][3]

Executive Summary: Immediate Action Plan

5-Oxa-2-azaspiro[3.5]nonane hydrochloride (CAS: 1330765-15-5) is a specialized spirocyclic amine salt used primarily as a building block in medicinal chemistry.[1] While often handled in small quantities, its disposal requires strict adherence to protocols governing organic amine salts .

Core Directive: Do NOT dispose of this compound down the drain. It must be collected as hazardous chemical waste for high-temperature incineration.[1]

Quick Reference Protocol:

  • Solid Waste: Collect in a dedicated solid waste container labeled "Toxic/Irritant."[1]

  • Liquid Waste: Segregate into "Aqueous" or "Organic" streams based on the solvent.

  • Incompatibility: Keep strictly separate from oxidizing agents and nitrites to prevent the formation of explosive or carcinogenic byproducts.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, one must understand its reactivity. This compound combines a spirocyclic ether/amine structure with a hydrochloride counterion.[1]

Physical & Chemical Properties
PropertyDescriptionOperational Implication
State White to off-white solidDust generation is a primary inhalation risk during transfer.[1]
Solubility Soluble in water, DMSO, MethanolSpills can spread rapidly on wet surfaces; requires absorbent dams.
Acidity (pH) Acidic (due to HCl salt)Aqueous solutions may be corrosive to metal containers.[1]
Reactivity Amine functionalityPotential for N-nitrosamine formation if mixed with nitrating agents.[1]
GHS Hazard Classification (Inferred)

Based on structural analogs and standard amine salt profiles.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

  • Precautionary Principle: Treat as Acute Tox. 4 (Oral) until specific toxicological data proves otherwise.[1]

Operational Disposal Procedures

This section details the step-by-step workflow for disposing of the compound in various states.

Scenario A: Solid Waste (Pure Substance)

Objective: Containment for off-site incineration.[1]

  • PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat, and N95 dust mask or fume hood sash lowered.[1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.[1] Avoid metal containers due to potential corrosion from the hydrochloride salt.

  • Transfer:

    • Place the original container inside the fume hood.

    • Transfer the solid waste into the HDPE jar.

    • Expert Insight: Do not mix with other solid wastes unless they are chemically compatible (e.g., other stable organic salts).[1]

  • Labeling: Apply a hazardous waste label with the full chemical name (no abbreviations) and check "Toxic" and "Irritant."

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Segregation based on solvent compatibility.[1]

  • Aqueous Solutions (Water-based):

    • Adjust pH to 6–9 using dilute NaOH if permitted by local EHS (reduces corrosion risk to waste drums).[1]

    • Pour into the "Aqueous Waste - Toxic" carboy.[1]

  • Organic Solutions (DMSO, Methanol, DCM):

    • Pour into the "Organic Solvent Waste" carboy.

    • Critical Check: Ensure the organic waste container does NOT contain oxidizers (e.g., nitric acid waste), as amines can react violently.

Scenario C: Empty Containers

Objective: Decontamination.

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Pour all three rinses into the appropriate liquid waste container (as defined in 3.2).

  • Defacement: Cross out the original label and mark "Empty - Triple Rinsed."[1]

  • Disposal: Discard the bottle in standard glass trash or recycling, depending on facility rules.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision-making process for segregating this chemical waste.

DisposalWorkflowStartWaste: 5-Oxa-2-azaspiro[3.5]nonane HClStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDry SolidLiquidSolution / MixtureStateCheck->LiquidDissolvedSolidPackPack in HDPE JarLabel: Toxic/IrritantSolid->SolidPackSolventCheckIdentify Solvent BaseLiquid->SolventCheckIncinerateFinal Fate: High-Temp IncinerationSolidPack->IncinerateAqueousAqueous (Water)SolventCheck->AqueousWater > 50%OrganicOrganic (DMSO/MeOH)SolventCheck->OrganicSolvent > 50%pHCheckCheck pH(Is it < 4?)Aqueous->pHCheckOrgWasteContainer: Organic Waste(Red Label)Organic->OrgWasteNeutralizeNeutralize to pH 6-9(Dilute NaOH)pHCheck->NeutralizeYes (Acidic)AqWasteContainer: Aqueous Waste(Blue Label)pHCheck->AqWasteNo (Neutral)Neutralize->AqWasteAqWaste->IncinerateOrgWaste->Incinerate

Figure 1: Decision tree for the segregation and disposal of spirocyclic amine hydrochloride waste.

Critical Incompatibilities & Safety Mechanisms

Trust in a safety protocol comes from understanding the "Why." The following interactions must be avoided to prevent catastrophic failure of the waste container.

Incompatible ClassExample ChemicalsMechanism of Failure
Strong Oxidizers Nitric Acid, Peroxides, PermanganatesFire/Explosion: Amines are reducing agents; mixing with oxidizers can cause immediate ignition.[1]
Nitrating Agents Sodium Nitrite, Nitrous AcidCarcinogenesis: Secondary amines can react to form N-nitrosamines, which are potent carcinogens.[1]
Strong Bases Sodium Hydroxide (Conc.), AmmoniaFume Release: Neutralizing the HCl salt releases the free amine, which may be volatile and malodorous.
Hypochlorites Bleach (NaOCl)Toxic Gas: Reaction with amines can form chloramines (toxic gas).[1]

Emergency Response Procedures

Spill Management:

  • Evacuate: If the spill is large (>50g) or outside a hood, evacuate the immediate area.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses.[1]

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a waste bag.

    • Liquids: Use a universal absorbent pad or vermiculite.[1] Do NOT use sawdust (combustible).[1]

  • Decontamination: Clean the surface with a mild detergent and water. Collect all cleaning materials as hazardous waste.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]

  • PubChem. (n.d.).[1][2] this compound (Compound Summary). National Library of Medicine.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.[1] [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Managing Hazardous Waste in Your Laboratory. [1]

Personal protective equipment for handling 5-Oxa-2-azaspiro[3.5]nonane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Context

5-Oxa-2-azaspiro[3.5]nonane hydrochloride is a spirocyclic amine salt frequently employed as a pharmacophore in medicinal chemistry (e.g., as a surrogate for morpholine or piperidine rings). While often classified under generic "Irritant" categories in vendor catalogs, its specific handling requirements are dictated by two critical factors:

  • The Hydrochloride Salt Moiety: Upon contact with mucous membranes (eyes, lungs, nasal tract) or ambient moisture, the salt hydrolyzes to release hydrochloric acid equivalents, causing immediate irritation or potential chemical burns.

  • Spirocyclic Amine Bioactivity: As a novel chemical entity (NCE) scaffold, its biological activity is often uncharacterized. In drug discovery, we apply the "Assumption of Potency" principle, treating it as a potential sensitizer or bioactive agent until proven otherwise.

Immediate Hazard Class (GHS):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

  • H302: Harmful if swallowed (Acute Toxicity, Oral).[3][4]

PPE Matrix: Task-Based Protection

Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy state of the chemical (solid dust vs. solution).

PPE ComponentStandard Benchwork (Weighing < 1g, Closed Vials)Scale-Up / Synthesis (Open Flasks, Solutions, > 1g)Rationale & Causality
Respiratory N95 / FFP2 Mask (Minimum)P100 / HEPA Half-Face Respirator HCl salts are often fine, electrostatic powders. N95 filters particulates; P100 is required if the powder is micronized to prevent inhalation of acidic dust.
Eye Protection Chemical Splash Goggles (Indirect Venting)Face Shield + Goggles Safety glasses are insufficient. Fine salt dust can bypass side shields. Moisture in the eye hydrolyzes the salt, creating an acidic solution instantly.
Hand Protection Nitrile Gloves (Min 4 mil thickness)Double Gloving (Nitrile over Nitrile)Amine salts are highly water-soluble. Sweat inside a compromised glove can solubilize the chemical, facilitating transdermal absorption.
Body Protection Standard Lab Coat (Cotton/Poly blend)Tyvek® Sleeve Covers or ApronProtects wrists/forearms from dust settling on cuffs, which is a common contact dermatitis vector for amine salts.
Engineering Fume Hood (Sash at 18")Fume Hood (Sash at 18")Mandatory. Never handle the solid on an open bench.

Operational Protocol: The "Closed-Loop" Handling System

This protocol minimizes the "Open-Air Time" of the compound, reducing hygroscopic clumping and operator exposure.

Phase A: Preparation & Weighing
  • Static Control: Hydrochloride salts are prone to static charge. Use an anti-static gun or ionizer bar inside the hood before opening the vial. This prevents the powder from "flying" onto your gloves or the balance pan.

  • The "Boat-in-Jar" Technique:

    • Place the weighing boat inside a secondary jar or wide-mouth container.

    • Tare the balance with this entire assembly.

    • Transfer the solid into the boat while it is shielded by the jar.

    • Why? If spillage occurs, it is contained within the secondary jar, not the balance chamber.

Phase B: Solubilization (The Critical Moment)
  • Exotherm Awareness: Dissolving amine hydrochlorides in water or basic buffers can be mildly exothermic.

  • Step-by-Step:

    • Add the solvent to the solid, not the reverse.

    • If neutralizing (free-basing) with NaOH or NaHCO₃, add the base dropwise at 0°C.

    • Mechanism: Rapid neutralization releases heat and can generate localized "hot spots" that vaporize solvent, carrying the amine into the air.

Phase C: Decontamination
  • Acidic Wipe-Down: Do not use pure organic solvents (acetone/methanol) initially.

  • Procedure:

    • Wipe surfaces with a dilute surfactant (soap/water) first to solubilize the salt.

    • Follow with a water rinse.[2][5][6][7]

    • Finish with ethanol/acetone only after the bulk salt is removed.

    • Logic: Organic solvents may smear the salt without dissolving it, spreading the contamination invisible to the naked eye.

Visualization: Safe Weighing Workflow

The following diagram outlines the logical flow for handling the substance to prevent cross-contamination.

SafeHandling cluster_emergency Emergency Loop Start START: Retrieve Sample CheckPPE Verify PPE: Nitrile (4mil) + Goggles + Lab Coat Start->CheckPPE StaticCheck Static Control: Use Ionizer/Anti-Static Gun CheckPPE->StaticCheck Mandatory Weighing Weighing (Inside Fume Hood): Use 'Boat-in-Jar' Method StaticCheck->Weighing Transfer Transfer to Reaction Vessel: Avoid Spatula Tap (Vibration) Weighing->Transfer Spill Spill Detected Weighing->Spill If Spill Occurs Decon Decontamination: 1. Soap/Water Wipe 2. Solvent Rinse Transfer->Decon Disposal Disposal: Solid Waste (Hazardous) Decon->Disposal Neutralize Cover with Absorbent Pads (Do not blow dust) Spill->Neutralize

Caption: Workflow for minimizing static-induced dispersion and exposure during weighing.

Disposal & Environmental Compliance

  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a dedicated Solid Hazardous Waste container labeled "Toxic/Irritant Solids."

  • Aqueous Waste: If the compound is in solution:

    • Adjust pH to neutral (pH 6-8) if permitted by local regulations.

    • Dispose in Aqueous Organic Waste streams.

    • Note: Do not mix with strong oxidizers (e.g., bleach), as secondary amines can form carcinogenic N-nitrosamines [1].

Emergency Response

  • Eye Contact: Flush immediately for 15 minutes .[5] The HCl salt is acidic; seconds matter to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2][5][7][8] Do not use alcohol (increases permeability).

  • Spills:

    • Evacuate the immediate area if dust is airborne.[8]

    • Cover spill with wet paper towels (to prevent dust generation).

    • Scoop into a hazardous waste bag.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.).[4] Compound Summary: 2-Oxa-6-azaspiro[3.3]heptane hemioxalate (Analogous Hazard Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.